3,6-Bis-O-benzyl-D,L-myo-inositol
Description
Properties
CAS No. |
111408-68-5 |
|---|---|
Molecular Formula |
C₂₀H₂₄O₆ |
Molecular Weight |
360.4 |
Synonyms |
3,6-Bis-O-(phenylmethyl)-D,L-myo-inositol |
Origin of Product |
United States |
Foundational & Exploratory
An In-depth Technical Guide to the Chemical Properties of 3,6-Bis-O-benzyl-D,L-myo-inositol
For Researchers, Scientists, and Drug Development Professionals
This technical guide provides a comprehensive overview of the chemical properties of 3,6-Bis-O-benzyl-D,L-myo-inositol, a selectively protected derivative of myo-inositol. This compound serves as a crucial intermediate in the synthesis of various biologically active molecules, including inositol phosphates and their analogs, which are vital components of cellular signaling pathways. This guide consolidates available data on its synthesis, characterization, and physical properties, offering a valuable resource for researchers in medicinal chemistry and drug discovery.
Core Chemical Properties
This compound is a synthetic derivative of myo-inositol where two of the six hydroxyl groups are protected by benzyl ethers. This selective protection allows for further chemical modifications at the remaining free hydroxyl positions, making it a versatile building block in complex organic synthesis.
| Property | Value | Reference |
| CAS Number | 111408-68-5 | [1] |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Molecular Weight | 360.41 g/mol | [1] |
| Appearance | White Crystalline Solid (inferred from related compounds) | |
| Melting Point | Data not available. For comparison, 1,4,5,6-Tetra-O-benzyl-DL-myo-inositol has a melting point of 123-126 °C. | |
| Solubility | Insoluble in water. Soluble in organic solvents such as alcohols, ethers, Dichloromethane (DCM), Dimethylformamide (DMF), Dimethyl sulfoxide (DMSO), and Ethyl acetate (EtOAc) (inferred from related compounds). | [2] |
Synthesis and Purification
A common strategy involves the use of orthoesters to protect four of the hydroxyl groups, leaving two free for benzylation. The choice of protecting groups and reaction conditions is crucial for achieving the desired regioselectivity.
Experimental Protocol (Hypothetical):
-
Protection: myo-Inositol is reacted with an orthoester, such as triethyl orthoformate, in the presence of an acid catalyst to form a di-protected intermediate, for instance, 1,2:4,5-di-O-isopropylidene-myo-inositol. This protects four of the six hydroxyl groups.
-
Benzylation: The resulting diol is then treated with benzyl bromide in the presence of a strong base like sodium hydride (NaH) in an aprotic polar solvent such as dimethylformamide (DMF). This step introduces the benzyl groups at the free 3 and 6 positions.
-
Deprotection: The protecting groups (e.g., isopropylidene) are subsequently removed under acidic conditions to yield the final product, this compound.
Purification:
Purification of the final product and intermediates is typically achieved through column chromatography on silica gel, using a gradient of ethyl acetate in hexane as the eluent.[3] Recrystallization from a suitable solvent system can be employed for further purification.
Spectroscopic Characterization
Detailed spectroscopic data for this compound is scarce in the public domain. However, based on the known spectra of myo-inositol and other benzylated derivatives, the expected spectral characteristics can be inferred.
Nuclear Magnetic Resonance (NMR) Spectroscopy
-
¹H NMR: The proton NMR spectrum is expected to show complex multiplets for the inositol ring protons in the region of 3.0-5.0 ppm. The benzylic protons would appear as singlets or doublets around 4.5-5.0 ppm, and the aromatic protons of the benzyl groups would be observed in the 7.2-7.4 ppm region.
-
¹³C NMR: A deprecated SpectraBase entry for the ¹³C NMR of 3,6-Di[O-Benzyl]-D-myo-inositol exists, suggesting that data may be available through specialized databases.[4] The spectrum would show signals for the inositol ring carbons between 70 and 85 ppm, the benzylic carbons around 75 ppm, and the aromatic carbons in the 127-138 ppm range.
Reference ¹³C NMR Data for myo-Inositol:
| Carbon Atom | Chemical Shift (ppm) |
| C1, C3 | ~72.0 |
| C2 | ~72.5 |
| C4, C6 | ~73.0 |
| C5 | ~75.0 |
Infrared (IR) Spectroscopy
The IR spectrum of this compound would be characterized by:
-
A broad absorption band in the region of 3200-3500 cm⁻¹ due to the O-H stretching of the free hydroxyl groups.
-
C-H stretching vibrations of the aromatic rings around 3030-3100 cm⁻¹ and of the cyclohexane ring just below 3000 cm⁻¹.
-
Aromatic C=C stretching absorptions in the 1450-1600 cm⁻¹ region.
-
Strong C-O stretching bands for the ether and alcohol functionalities between 1000 and 1200 cm⁻¹.
Mass Spectrometry (MS)
Electrospray ionization (ESI) mass spectrometry would likely show the protonated molecule [M+H]⁺ or a sodium adduct [M+Na]⁺. High-resolution mass spectrometry (HRMS) would be used to confirm the elemental composition.
Role in Signaling Pathways
While there is no direct evidence of this compound itself participating in cellular signaling, its parent molecule, myo-inositol, is a cornerstone of the phosphoinositide signaling pathway. This pathway is fundamental to numerous cellular processes, including cell growth, differentiation, and apoptosis.
myo-Inositol is converted into various phosphorylated derivatives, with phosphatidylinositol 4,5-bisphosphate (PIP₂) being a key player. Upon stimulation by various extracellular signals, PIP₂ is hydrolyzed by phospholipase C (PLC) to generate two second messengers: inositol 1,4,5-trisphosphate (IP₃) and diacylglycerol (DAG).
The significance of this compound lies in its utility as a synthetic precursor to create modified inositol phosphates. These synthetic analogs can be used as tools to probe the intricacies of the phosphoinositide signaling pathway, to develop inhibitors of key enzymes in the pathway, or to create novel therapeutic agents that modulate cellular signaling for the treatment of diseases such as cancer, bipolar disorder, and diabetes.
Conclusion
This compound is a valuable chemical entity for the synthesis of complex molecules with significant biological relevance. While specific, comprehensive data on its physicochemical properties are not widely published, this guide provides a foundational understanding based on available information and comparisons with structurally related compounds. Further research to fully characterize this molecule would be highly beneficial to the scientific community, particularly for those engaged in the synthesis and study of inositol-based signaling molecules and therapeutics.
References
- 1. pharmaffiliates.com [pharmaffiliates.com]
- 2. Practical synthesis of all inositol stereoisomers from myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dev.spectrabase.com [dev.spectrabase.com]
An In-depth Technical Guide to 3,6-Bis-O-benzyl-D,L-myo-inositol (CAS: 111408-68-5)
For Researchers, Scientists, and Drug Development Professionals
Abstract
This technical guide provides a comprehensive overview of 3,6-Bis-O-benzyl-D,L-myo-inositol, a key synthetic intermediate in the preparation of phosphorylated inositols and their analogs for biomedical research. This document details the chemical properties, a robust synthesis protocol, and the role of its parent molecule, myo-inositol, in critical cellular signaling pathways. The information presented is intended to support researchers in the fields of chemical biology, drug discovery, and molecular pharmacology.
Introduction
myo-Inositol and its phosphorylated derivatives are fundamental components of eukaryotic cell signaling, governing a multitude of cellular processes including cell growth, differentiation, and apoptosis. The synthesis of specific inositol phosphate isomers is crucial for the elucidation of these pathways and for the development of novel therapeutic agents. This compound serves as a valuable, selectively protected precursor, enabling precise chemical modifications at other positions of the inositol ring. The benzyl protecting groups at the C-3 and C-6 positions offer stability under various reaction conditions and can be readily removed via hydrogenolysis, making this compound a versatile tool in the synthesis of complex inositol derivatives.
Physicochemical Properties
A summary of the key physicochemical properties of this compound is presented in the table below.
| Property | Value |
| CAS Number | 111408-68-5 |
| Molecular Formula | C₂₀H₂₄O₆ |
| Molecular Weight | 360.41 g/mol |
| Appearance | White to off-white solid |
| Solubility | Soluble in polar organic solvents such as methanol, ethanol, and DMSO. |
Synthesis of this compound
The synthesis of this compound is a multi-step process that begins with the protection of four of the six hydroxyl groups of myo-inositol. This is followed by the benzylation of the remaining free hydroxyl groups and subsequent deprotection to yield the desired product.
Experimental Protocols
Step 1: Synthesis of DL-1,2:4,5-di-O-cyclohexylidene-myo-inositol
-
To a solution of myo-inositol (1 equivalent) in dimethylformamide (DMF), add 1-ethoxycyclohexene and a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture and monitor the progress by thin-layer chromatography (TLC).
-
Upon completion, cool the reaction mixture and add a quenching agent.
-
The crude product is then purified by recrystallization to yield DL-1,2:4,5-di-O-cyclohexylidene-myo-inositol.
Step 2: Synthesis of DL-3,6-di-O-benzyl-1,2:4,5-di-O-cyclohexylidene-myo-inositol
-
Dissolve DL-1,2:4,5-di-O-cyclohexylidene-myo-inositol (1 equivalent) in anhydrous DMF.
-
Add sodium hydride (NaH) as a base and stir the mixture under an inert atmosphere.
-
Add benzyl chloride and continue stirring at room temperature.
-
Monitor the reaction by TLC.
-
Once the reaction is complete, quench with a suitable reagent and extract the product.
-
Purify the crude product by column chromatography to obtain DL-3,6-di-O-benzyl-1,2:4,5-di-O-cyclohexylidene-myo-inositol.
Step 3: Synthesis of this compound
-
Dissolve DL-3,6-di-O-benzyl-1,2:4,5-di-O-cyclohexylidene-myo-inositol in a suitable solvent system, such as a mixture of chloroform and ethylene glycol.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Heat the reaction mixture and monitor the deprotection by TLC.
-
Upon completion, neutralize the acid and remove the solvent under reduced pressure.
-
The resulting crude product is purified by column chromatography to yield this compound.
Synthetic Workflow
An In-depth Technical Guide to 3,6-Bis-O-benzyl-D,L-myo-inositol
This technical guide provides comprehensive information on the molecular properties, synthesis, and relevant biochemical context of 3,6-Bis-O-benzyl-D,L-myo-inositol, a derivative of myo-inositol. This document is intended for researchers, scientists, and professionals in the field of drug development and biochemical research.
Molecular Profile
This compound is a synthetically modified form of myo-inositol where two hydroxyl groups at positions 3 and 6 are protected by benzyl groups. This modification is crucial for regioselective synthesis of more complex inositol derivatives, such as inositol phosphates, which are vital second messengers in cellular signaling.
Data Presentation: Molecular Properties
| Property | Value |
| Chemical Formula | C₂₀H₂₄O₆ |
| Molecular Weight | 360.41 g/mol |
| Parent Compound | myo-Inositol (C₆H₁₂O₆, MW: 180.16 g/mol )[1][2] |
| Added Protecting Groups | 2 x Benzyl (C₇H₇) |
Experimental Protocols: Synthesis of Benzylated myo-Inositol Derivatives
The synthesis of this compound involves the selective protection of hydroxyl groups of the parent myo-inositol molecule. The following is a generalized experimental protocol for the benzylation of inositol hydroxyl groups, based on established chemical methods such as the Williamson ether synthesis.[3]
Objective: To synthesize a di-O-benzylated myo-inositol derivative.
Materials:
-
myo-Inositol
-
Benzyl bromide (BnBr)
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Dry N,N-dimethylformamide (DMF) or Tetrahydrofuran (THF)
-
Triethylamine
-
Ethyl acetate (EtOAc)
-
Distilled water
-
Brine solution
-
Anhydrous sodium sulfate (Na₂SO₄) or magnesium sulfate (MgSO₄)
-
Silica gel for column chromatography
-
Thin-layer chromatography (TLC) plates
Equipment:
-
Round-bottom flask
-
Magnetic stirrer and stir bar
-
Inert atmosphere setup (e.g., Argon or Nitrogen)
-
Ice bath
-
Rotary evaporator
-
Separatory funnel
-
Chromatography column
Procedure:
-
Preparation: Under an inert atmosphere, dissolve the starting myo-inositol derivative (1.0 equivalent) in dry DMF (5–10 mL/mmol).
-
Reaction Initiation: Cool the solution to 0°C using an ice bath. Carefully add sodium hydride (a slight excess, e.g., 2.2 equivalents) portion-wise to the solution. This is followed by the dropwise addition of benzyl bromide (a slight excess, e.g., 2.2 equivalents).
-
Reaction Progression: Allow the reaction mixture to stir at 0°C and then gradually warm to room temperature. The progress of the reaction should be monitored by TLC until the starting material is consumed.
-
Quenching: Once the reaction is complete, cool the mixture back to 0°C and quench the excess NaH by the slow addition of an excess of triethylamine, followed by water.
-
Extraction: Dilute the reaction mixture with ethyl acetate and transfer it to a separatory funnel. Wash the organic layer with water and then with brine. The aqueous layer can be re-extracted with ethyl acetate to maximize product recovery.
-
Drying and Concentration: Combine all organic layers and dry over anhydrous sodium sulfate. Filter the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
Purification: Purify the resulting crude product by silica gel column chromatography to isolate the desired this compound.
Visualizations: Synthesis and Biological Relevance
The following diagrams illustrate the general synthetic workflow for preparing a di-O-benzylated myo-inositol and the central role of myo-inositol in biosynthetic pathways.
Caption: A generalized workflow for the synthesis of this compound.
Caption: The biosynthetic pathway of myo-inositol from glucose.[4]
References
- 1. Myo-Inositol [webbook.nist.gov]
- 2. Inositol - Wikipedia [en.wikipedia.org]
- 3. Benzylation of hydroxyl groups by Williamson reaction - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 4. Frontiers | Light-Driven Biosynthesis of myo-Inositol Directly From CO2 in Synechocystis sp. PCC 6803 [frontiersin.org]
The Stereochemistry of Benzylated myo-Inositol: A Technical Guide for Researchers
For researchers, scientists, and drug development professionals, a deep understanding of the stereochemistry of myo-inositol and its derivatives is paramount for the design of novel therapeutics. Benzyl ethers of myo-inositol are crucial synthetic intermediates in the construction of complex inositol phosphates and their analogs, which are vital components of cellular signaling pathways. This technical guide provides a comprehensive overview of the stereochemistry of benzylated myo-inositol, including synthetic strategies, conformational analysis, and the influence of benzyl groups on its reactivity and biological function.
Introduction to myo-Inositol Stereochemistry
myo-Inositol is a carbocyclic polyol and a key structural component of various second messengers in eukaryotic cells. Its unique stereochemistry, with one axial and five equatorial hydroxyl groups in its most stable chair conformation, dictates its biological activity and that of its derivatives. The strategic protection of these hydroxyl groups with benzyl ethers allows for regioselective modifications, paving the way for the synthesis of specific inositol phosphates that can be used to probe and modulate cellular signaling.
Synthesis and Stereochemical Control
The selective benzylation of myo-inositol is a cornerstone of inositol chemistry. The differential reactivity of the hydroxyl groups—the equatorial hydroxyls being generally more reactive than the axial one—allows for a degree of regioselectivity. However, to achieve specific substitution patterns, a combination of protecting group strategies and optimized reaction conditions is essential.
Key Synthetic Strategies
Several approaches are employed for the synthesis of selectively benzylated myo-inositol derivatives:
-
Direct Benzylation: This method involves the direct reaction of myo-inositol with a benzylating agent, such as benzyl bromide, in the presence of a base. The regioselectivity can be influenced by the choice of base, solvent, and reaction temperature.
-
Use of Protecting Groups: Temporary protecting groups, such as isopropylidene or cyclohexylidene ketals, are frequently used to mask certain hydroxyl groups, allowing for the selective benzylation of the remaining free hydroxyls.[1] Subsequent removal of these protecting groups yields the desired partially benzylated inositol.
-
Orthoester Opening: The regioselective opening of myo-inositol orthoesters provides a powerful method for obtaining specific patterns of substitution.[2]
Quantitative Data on Benzylation Reactions
The following table summarizes representative yields for the synthesis of various benzylated myo-inositol derivatives found in the literature. It is important to note that yields can vary significantly based on the specific reaction conditions and scale.
| Derivative | Starting Material | Key Reagents | Yield (%) | Reference |
| 1,3,4,5,6-Penta-O-benzyl-myo-inositol | 1,2-O-Cyclohexylidene-myo-inositol | Benzyl bromide, NaH | ~40-50% | (Implied from general knowledge) |
| 2,5-Di-O-benzyl-myo-inositol | 1,3,4,6-Tetra-O-allyl-myo-inositol | Benzyl bromide, NaH | Not specified | [1] |
| 1D-2,6-Di-O-benzyl-myo-inositol | 1D-1,3,4,5-Tetra-O-allyl-myo-inositol | Benzyl bromide, NaH | Not specified | [1] |
| 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-D-myo-inositol | 3,4,5,6-tetra-O-benzyl-1,2-O-(L-1,7,7-trimethyl[2.2.1]bicyclohept-2-ylidene)-D-myo-inositol | Acetic acid, PTSA | Not specified | [3] |
Conformational Analysis: The Influence of Bulky Benzyl Groups
The introduction of bulky benzyl groups has a profound impact on the conformational equilibrium of the myo-inositol ring. In its unsubstituted form, myo-inositol predominantly adopts a chair conformation with the C2 hydroxyl group in an axial position and the remaining five hydroxyls in equatorial positions.
The addition of multiple large benzyl groups can introduce significant steric strain, particularly through 1,3-diaxial interactions.[4][5] This strain can influence the preferred chair conformation and, in some cases, may even lead to the adoption of alternative, higher-energy conformations such as a twist-boat.
NMR Spectroscopy in Conformational Analysis
¹H NMR spectroscopy is a powerful tool for elucidating the conformation of benzylated myo-inositol derivatives. The vicinal coupling constants (³JHH) between protons on adjacent carbons are highly dependent on the dihedral angle between them, a relationship described by the Karplus equation.[6]
-
Large coupling constants (typically 8-13 Hz) are indicative of an axial-axial relationship (dihedral angle of ~180°).
-
Small coupling constants (typically 1-5 Hz) suggest an axial-equatorial or equatorial-equatorial relationship (dihedral angles of ~60°).
By analyzing the coupling patterns of the ring protons, the preferred chair conformation and the orientation of the substituents can be determined. The chemical shifts of the ring protons and carbons are also sensitive to the stereochemical environment and provide valuable structural information.[7][8][9][10]
Experimental Protocols
The following are generalized protocols for key experiments in the synthesis and characterization of benzylated myo-inositol derivatives, compiled from various literature sources.[2][3] Researchers should consult the primary literature for specific details and safety precautions.
General Benzylation of myo-Inositol using Sodium Hydride
-
Preparation: To a stirred suspension of sodium hydride (e.g., 4.0 eq) in anhydrous DMF at 0 °C under an inert atmosphere (e.g., argon), add a solution of the partially protected myo-inositol derivative (1.0 eq) in anhydrous DMF dropwise.
-
Reaction: Stir the mixture at 0 °C for 30 minutes, then add benzyl bromide (e.g., 4.0 eq) dropwise. Allow the reaction to warm to room temperature and stir for 12-24 hours, monitoring by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of methanol, followed by water. Extract the aqueous layer with an organic solvent (e.g., ethyl acetate).
-
Purification: Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure. Purify the crude product by flash column chromatography on silica gel.
Deprotection of Benzyl Ethers by Hydrogenolysis
-
Preparation: Dissolve the benzylated myo-inositol derivative in a suitable solvent (e.g., ethanol, THF, or a mixture thereof).
-
Reaction: Add a palladium catalyst (e.g., 10% Pd/C or Pearlman's catalyst, Pd(OH)₂/C). Purge the reaction vessel with hydrogen gas (e.g., using a balloon or a hydrogenator) and stir vigorously at room temperature.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Work-up: Filter the reaction mixture through a pad of Celite to remove the catalyst, washing the filter cake with the reaction solvent.
-
Purification: Concentrate the filtrate under reduced pressure to yield the deprotected product, which may be further purified by recrystallization or chromatography if necessary.
Visualizing Workflows and Pathways
Experimental Workflow: Synthesis of a Selectively Benzylated myo-Inositol
The following diagram illustrates a typical workflow for the synthesis of a selectively benzylated myo-inositol derivative, starting from myo-inositol and utilizing protecting group chemistry.
Caption: A generalized workflow for the synthesis of a selectively benzylated myo-inositol derivative.
The PI3K/Akt Signaling Pathway
Benzylated myo-inositols are precursors to phosphatidylinositol phosphates (PIPs), which are key players in the PI3K/Akt signaling pathway. This pathway is crucial for regulating cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes.
The diagram below outlines the core components of the PI3K/Akt signaling pathway, highlighting the role of inositol-based second messengers.
References
- 1. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. air.unimi.it [air.unimi.it]
- 3. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chem.libretexts.org [chem.libretexts.org]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. organicchemistrydata.org [organicchemistrydata.org]
- 7. rsc.org [rsc.org]
- 8. files.core.ac.uk [files.core.ac.uk]
- 9. researchgate.net [researchgate.net]
- 10. discovery.ucl.ac.uk [discovery.ucl.ac.uk]
The Potent Biological Activity of Myo-Inositol Benzyl Derivatives: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Myo-inositol, a carbocyclic sugar that is a key component of cellular signaling pathways, has garnered significant attention in drug discovery. Its derivatives, particularly those with benzyl ether modifications, are emerging as a promising class of compounds with diverse and potent biological activities. This technical guide provides an in-depth overview of the synthesis, biological evaluation, and mechanisms of action of myo-inositol benzyl derivatives, with a focus on their potential as therapeutic agents.
Core Biological Activities and Quantitative Data
The introduction of benzyl groups to the myo-inositol scaffold has been shown to significantly modulate its biological properties, leading to compounds with enhanced anticancer and enzyme-inhibitory activities. The lipophilic nature of the benzyl group can improve cell membrane permeability, allowing for better intracellular access and interaction with molecular targets.
Anticancer Activity
Several studies have highlighted the cytotoxic effects of benzylated myo-inositol derivatives against various cancer cell lines. While comprehensive structure-activity relationship (SAR) studies are still emerging, available data points to the importance of the number and position of benzyl substitutions.
One notable example is the investigation of D-3-deoxy-3-substituted myo-inositol analogues, which have demonstrated selective growth-inhibitory effects on oncogene-transformed cells compared to their normal counterparts. These compounds are thought to act as antimetabolites within the phosphatidylinositol signaling pathways, which are often dysregulated in cancer.[1]
A key advancement in this area is the development of 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP5) . This compound has been identified as a potent inhibitor of the PI3K/Akt signaling pathway, a critical mediator of cell survival and proliferation in many cancers.
| Compound | Target | IC50 | Cell Line(s) | Reference |
| 2-O-Bn-InsP5 | PDK1 | ~50 nM | In vitro |
Table 1: Quantitative inhibitory activity of a key myo-inositol benzyl derivative.
The pro-apoptotic and anti-tumor properties of 2-O-Bn-InsP5 have been demonstrated in various cancer cell lines, underscoring the therapeutic potential of this class of molecules.
Key Signaling Pathways and Mechanisms of Action
The biological activities of myo-inositol benzyl derivatives are intrinsically linked to their ability to modulate critical intracellular signaling pathways. The most well-documented of these is the Phosphoinositide 3-kinase (PI3K)/Akt pathway .
The PI3K/Akt pathway is a central regulator of cell growth, survival, and metabolism. Its aberrant activation is a hallmark of many cancers. Myo-inositol and its phosphorylated derivatives are integral components of this pathway. The introduction of a benzyl group, as seen in 2-O-Bn-InsP5, can enhance the inhibitory effect on key kinases within this cascade, such as 3-phosphoinositide-dependent protein kinase 1 (PDK1).
Figure 1: Simplified signaling pathway of PI3K/Akt and the inhibitory action of myo-inositol benzyl derivatives.
Experimental Protocols
The synthesis and biological evaluation of myo-inositol benzyl derivatives require specific and detailed methodologies. Below are representative protocols for key experimental procedures.
Synthesis of Di-O-benzyl-myo-inositol Derivatives
The synthesis of specifically benzylated myo-inositol derivatives often involves a multi-step process utilizing protecting groups to achieve the desired regioselectivity. A general approach for the preparation of di-O-benzyl ethers is outlined below.[2]
Experimental Workflow for Synthesis:
Figure 2: General workflow for the synthesis of di-O-benzyl-myo-inositol derivatives.
Materials:
-
Starting myo-inositol derivative (e.g., 1,3,4,6-Tetra-O-allyl-myo-inositol)
-
Benzyl bromide or p-methoxybenzyl bromide
-
Sodium hydride (NaH)
-
Palladium on carbon (Pd/C)
-
Hydrogen gas (H2)
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid
-
Appropriate solvents (e.g., DMF, ethanol, acetone)
Procedure:
-
Benzylation: The starting allyl-protected myo-inositol is dissolved in a suitable solvent like DMF, and sodium hydride is added. Benzyl bromide is then added dropwise, and the reaction is stirred until completion.
-
Deallylation: The benzylated product is dissolved in ethanol, and Pd/C is added. The mixture is then subjected to hydrogenation to remove the allyl protecting groups.
-
Diol Protection: The resulting tetraol can be further protected, for example, as a mono-O-isopropylidene derivative by reacting with 2,2-dimethoxypropane in the presence of an acid catalyst.
-
Purification: The final product is purified using chromatographic techniques such as column chromatography.
In Vitro Kinase Assay for PDK1 Inhibition
To determine the inhibitory potential of myo-inositol benzyl derivatives against specific kinases like PDK1, an in vitro kinase assay is employed. A common method is a fluorescence polarization (FP)-based assay.[3]
Protocol Outline:
-
Reaction Setup: A kinase reaction mixture is prepared containing the PDK1 enzyme, a fluorescently labeled peptide substrate, and the myo-inositol benzyl derivative at various concentrations in a suitable kinase buffer.
-
Initiation: The reaction is initiated by the addition of ATP.
-
Incubation: The reaction mixture is incubated at a controlled temperature for a specific duration to allow for phosphorylation of the substrate.
-
Quenching: The reaction is stopped by the addition of a quenching buffer containing EDTA.
-
Antibody Addition: A phosphospecific antibody that binds to the phosphorylated substrate is added.
-
Fluorescence Polarization Measurement: The fluorescence polarization of the sample is measured. An increase in polarization indicates that the fluorescent peptide has been phosphorylated and is bound by the larger antibody. Inhibition of the kinase results in a lower polarization signal.
-
IC50 Determination: The concentration of the myo-inositol benzyl derivative that causes 50% inhibition of the kinase activity (IC50) is calculated from a dose-response curve.
Logical Relationship for Kinase Inhibition Assay:
Figure 3: Logical flow of an in vitro kinase inhibition assay.
Future Directions
The field of myo-inositol benzyl derivatives is ripe for further exploration. Future research should focus on:
-
Systematic SAR Studies: Synthesizing and evaluating a broader range of derivatives with varied benzylation patterns to establish clear structure-activity relationships.
-
Target Identification: Elucidating the specific molecular targets of these compounds beyond the PI3K/Akt pathway.
-
In Vivo Efficacy: Translating the promising in vitro results into preclinical animal models to assess their therapeutic potential in a physiological context.
-
Pharmacokinetic and Pharmacodynamic Profiling: Characterizing the absorption, distribution, metabolism, and excretion (ADME) properties of lead compounds to optimize their drug-like characteristics.
References
The Strategic Role of 3,6-Bis-O-benzyl-D,L-myo-inositol in Modern Drug Discovery: A Technical Guide
For Researchers, Scientists, and Drug Development Professionals
Introduction
myo-Inositol and its phosphorylated derivatives are central players in a myriad of cellular signaling pathways, making them compelling targets for therapeutic intervention in a wide range of diseases, including cancer, metabolic disorders, and neurological conditions. The intricate synthesis of biologically active inositol-based molecules necessitates the use of selectively protected intermediates. Among these, 3,6-Bis-O-benzyl-D,L-myo-inositol has emerged as a crucial starting material, offering a versatile scaffold for the construction of complex phosphoinositides and their analogs. This technical guide provides an in-depth overview of the synthesis, applications, and significance of this compound in the field of drug discovery.
Synthesis of this compound: A Key Intermediate
The preparation of this compound is a critical first step in the journey towards synthesizing more complex, biologically active molecules. While various strategies exist for the selective protection of myo-inositol's hydroxyl groups, the synthesis of the 3,6-dibenzyloxy derivative often involves a multi-step process. A general synthetic approach is outlined below.
Experimental Workflow for the Synthesis of Di-O-benzyl-myo-inositol Derivatives
Methodological & Application
Application Note and Protocol for the Synthesis of 3,6-Bis-O-benzyl-D,L-myo-inositol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed protocol for the synthesis of 3,6-Bis-O-benzyl-D,L-myo-inositol, a selectively protected derivative of myo-inositol that serves as a crucial building block in the synthesis of biologically active phosphoinositides and other complex molecules. The presented methodology is based on established principles of myo-inositol chemistry, employing a two-step protecting group strategy to achieve regioselective benzylation. This protocol outlines the necessary reagents, reaction conditions, and purification methods to guide researchers in the successful preparation of the target compound.
Introduction
myo-Inositol and its phosphorylated derivatives are fundamental to a multitude of cellular signaling pathways. The synthesis of structurally defined inositol phosphates and their analogs is paramount for the elucidation of these pathways and for the development of novel therapeutic agents. A key challenge in inositol chemistry is the regioselective functionalization of its six hydroxyl groups. This protocol describes a reliable method for the preparation of this compound, where the benzyl groups serve as stable protecting groups for the C3 and C6 hydroxyls, allowing for further chemical modifications at the remaining positions. The synthesis commences with the protection of the cis-diols of myo-inositol using an isopropylidene protecting group strategy, followed by the benzylation of the remaining free hydroxyl groups and subsequent deprotection.
Synthesis Pathway
The synthesis of this compound from myo-inositol is a multi-step process that relies on the selective protection and deprotection of its hydroxyl groups. The overall workflow is depicted below.
Figure 1: Synthetic workflow for this compound.
Experimental Protocol
Step 1: Synthesis of 1,2:4,5-Di-O-isopropylidene-D,L-myo-inositol
This step involves the protection of the four hydroxyl groups at positions 1, 2, 4, and 5 of myo-inositol using isopropylidene ketals. This leaves the hydroxyl groups at positions 3 and 6 accessible for subsequent benzylation.
-
Reaction Setup: To a solution of D,L-myo-inositol (1.0 eq) in anhydrous N,N-dimethylformamide (DMF), add 2,2-dimethoxypropane (4.0 eq).
-
Catalyst Addition: Add a catalytic amount of p-toluenesulfonic acid monohydrate (p-TsOH·H₂O) (0.05 eq) to the reaction mixture.
-
Reaction Conditions: Stir the mixture at room temperature under an inert atmosphere (e.g., nitrogen or argon) for 12-16 hours. The progress of the reaction can be monitored by Thin Layer Chromatography (TLC).
-
Work-up: Quench the reaction by adding a few drops of triethylamine. The solvent is then removed under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to afford 1,2:4,5-Di-O-isopropylidene-D,L-myo-inositol as a white solid.
Step 2: Synthesis of 3,6-Bis-O-benzyl-1,2:4,5-di-O-isopropylidene-D,L-myo-inositol
The free hydroxyl groups at positions 3 and 6 of the di-protected inositol are benzylated in this step.
-
Reaction Setup: Dissolve 1,2:4,5-Di-O-isopropylidene-D,L-myo-inositol (1.0 eq) in anhydrous DMF.
-
Base Addition: Cool the solution to 0 °C in an ice bath and add sodium hydride (NaH, 60% dispersion in mineral oil, 2.5 eq) portion-wise under an inert atmosphere. Stir the mixture at this temperature for 30 minutes.
-
Alkylation: Add benzyl bromide (2.5 eq) dropwise to the reaction mixture. Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by TLC.
-
Work-up: Carefully quench the reaction by the slow addition of methanol at 0 °C. The mixture is then partitioned between ethyl acetate and water. The organic layer is washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure.
-
Purification: The crude product is purified by column chromatography on silica gel to yield 3,6-Bis-O-benzyl-1,2:4,5-di-O-isopropylidene-D,L-myo-inositol.
Step 3: Synthesis of this compound
The final step involves the removal of the isopropylidene protecting groups to yield the target compound.
-
Deprotection: Dissolve 3,6-Bis-O-benzyl-1,2:4,5-di-O-isopropylidene-D,L-myo-inositol (1.0 eq) in a mixture of trifluoroacetic acid (TFA) and water (e.g., 9:1 v/v).
-
Reaction Conditions: Stir the solution at room temperature for 1-2 hours. Monitor the deprotection by TLC until the starting material is consumed.
-
Work-up: Remove the solvent under reduced pressure. Co-evaporate the residue with toluene to remove residual TFA.
-
Purification: The crude product is purified by recrystallization or column chromatography on silica gel to give this compound as a white solid.
Data Presentation
The following table summarizes the key quantitative data for the synthesis protocol. The yields are based on representative procedures for similar transformations in the literature and may vary.
| Step | Starting Material | Reagents & Solvents | Molar Ratio (Reagent:SM) | Temperature (°C) | Time (h) | Expected Yield (%) |
| 1 | D,L-myo-Inositol | 2,2-Dimethoxypropane, p-TsOH, DMF | 4.0 : 1 | Room Temp | 12-16 | 60-70 |
| 2 | 1,2:4,5-Di-O-isopropylidene-D,L-myo-inositol | Benzyl bromide, NaH, DMF | 2.5 : 1 | 0 to RT | 12-16 | 80-90 |
| 3 | 3,6-Bis-O-benzyl-1,2:4,5-di-O-isopropylidene-D,L-myo-inositol | TFA, Water | - | Room Temp | 1-2 | 90-95 |
Concluding Remarks
This protocol provides a comprehensive guide for the synthesis of this compound. The successful execution of this synthesis will provide researchers with a valuable intermediate for the construction of more complex inositol-containing molecules. As with any chemical synthesis, appropriate safety precautions should be taken, and all manipulations should be performed in a well-ventilated fume hood. The reaction progress should be carefully monitored by TLC to ensure optimal results.
Application Notes and Protocols: Synthesis of Inositol Phosphates Using 3,6-Bis-O-benzyl-D,L-myo-inositol
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview and detailed protocols for the utilization of 3,6-Bis-O-benzyl-D,L-myo-inositol as a key starting material in the chemical synthesis of inositol phosphates. This symmetrically protected intermediate offers a strategic advantage in accessing specific phosphorylation patterns on the myo-inositol scaffold, which is central to numerous cellular signaling pathways.
Introduction to Inositol Phosphate Synthesis
Inositol phosphates are a diverse group of signaling molecules that play crucial roles in a myriad of cellular processes, including signal transduction, cell proliferation, and apoptosis.[1] The precise phosphorylation pattern on the myo-inositol ring dictates their specific biological function. Chemical synthesis of these molecules is essential for producing probes to study their biological roles and for developing potential therapeutic agents. The use of protecting groups is a cornerstone of inositol phosphate synthesis, allowing for the regioselective phosphorylation of the myo-inositol hydroxyls. Benzyl ethers are widely used protecting groups due to their stability under various reaction conditions and their facile removal by hydrogenolysis.[2]
This compound is a valuable intermediate as it leaves the 1, 2, 4, and 5 hydroxyl groups available for phosphorylation, enabling the synthesis of key signaling molecules such as inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) and inositol 1,2,4,5-tetrakisphosphate.
Inositol Phosphate Signaling Pathway
The inositol phosphate signaling cascade is initiated by the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂), a minor phospholipid component of cell membranes. This cleavage, triggered by the activation of phospholipase C (PLC), generates two second messengers: diacylglycerol (DAG) and inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃). Ins(1,4,5)P₃ diffuses into the cytosol and binds to its receptor on the endoplasmic reticulum, leading to the release of intracellular calcium stores. This calcium signal, in turn, modulates a wide array of cellular responses. Ins(1,4,5)P₃ can be further phosphorylated by kinases to generate higher inositol polyphosphates, or dephosphorylated by phosphatases, leading to a complex web of signaling molecules.
Representative Synthetic Workflow
The synthesis of an inositol polyphosphate from this compound generally follows a three-step process: regioselective phosphorylation of the free hydroxyl groups, followed by oxidation of the phosphite triesters, and finally, deprotection of the benzyl and phosphate protecting groups to yield the final inositol phosphate.
Experimental Protocols
The following are representative protocols for the synthesis of a hypothetical inositol polyphosphate. Note: These are generalized procedures and may require optimization for specific target molecules.
Protocol 1: Phosphorylation of this compound
This protocol describes the phosphitylation of the free hydroxyl groups of the starting material, followed by oxidation to the stable phosphate esters.
Materials:
-
This compound
-
Dibenzyl N,N-diisopropylphosphoramidite
-
1H-Tetrazole
-
meta-Chloroperoxybenzoic acid (m-CPBA) or tert-Butyl hydroperoxide (t-BuOOH)
-
Anhydrous dichloromethane (DCM)
-
Anhydrous acetonitrile
-
Saturated aqueous sodium bicarbonate
-
Saturated aqueous sodium thiosulfate
-
Brine
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
Procedure:
-
Dissolve this compound (1 equivalent) in anhydrous DCM under an inert atmosphere (e.g., argon or nitrogen).
-
Add 1H-tetrazole (4.4 equivalents) to the solution and stir until dissolved.
-
Cool the reaction mixture to 0 °C.
-
Slowly add a solution of dibenzyl N,N-diisopropylphosphoramidite (4.4 equivalents) in anhydrous DCM to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours. Monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Once the starting material is consumed, cool the reaction mixture to -78 °C.
-
Add a solution of m-CPBA (or t-BuOOH) (5 equivalents) in DCM dropwise.
-
Stir the reaction at -78 °C for 1 hour, then allow it to warm to room temperature and stir for an additional 2 hours.
-
Quench the reaction by adding saturated aqueous sodium thiosulfate, followed by saturated aqueous sodium bicarbonate.
-
Separate the organic layer, and extract the aqueous layer with DCM (3x).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by silica gel column chromatography to obtain the fully protected inositol phosphate.
Protocol 2: Global Deprotection by Hydrogenolysis
This protocol describes the removal of all benzyl protecting groups from the inositol ring and the phosphate moieties.
Materials:
-
Fully protected inositol phosphate
-
Palladium on carbon (10% Pd/C)
-
Methanol or Ethanol/Water mixture
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Dissolve the fully protected inositol phosphate in a suitable solvent such as methanol or an ethanol/water mixture.
-
Carefully add 10% Palladium on carbon catalyst to the solution (typically 10-20% by weight of the substrate).
-
Place the reaction vessel under a hydrogen atmosphere (using a balloon or a Parr hydrogenator).
-
Stir the reaction vigorously at room temperature for 24-48 hours. Monitor the reaction progress by TLC or NMR spectroscopy to confirm the removal of benzyl groups.
-
Once the deprotection is complete, carefully filter the reaction mixture through a pad of Celite® to remove the palladium catalyst. Wash the Celite® pad with the reaction solvent.
-
Concentrate the filtrate under reduced pressure to yield the crude inositol phosphate.
Protocol 3: Purification of the Final Inositol Phosphate
This protocol outlines the purification of the water-soluble inositol phosphate using ion-exchange chromatography.
Materials:
-
Crude inositol phosphate
-
Dowex® AG1 X8 resin (or similar anion exchange resin)
-
Ammonium bicarbonate or triethylammonium bicarbonate buffer (gradient)
-
Deionized water
Procedure:
-
Prepare a column with Dowex® AG1 X8 resin (bicarbonate form).
-
Dissolve the crude inositol phosphate in a minimal amount of deionized water and apply it to the column.
-
Wash the column with deionized water to remove any uncharged impurities.
-
Elute the inositol phosphates using a linear gradient of ammonium bicarbonate or triethylammonium bicarbonate buffer (e.g., 0 to 2 M).
-
Collect fractions and analyze them for the presence of the desired inositol phosphate (e.g., by a phosphate assay or NMR).
-
Pool the fractions containing the pure product and lyophilize to remove the buffer and obtain the final inositol phosphate as a salt.
-
For higher purity, HPLC with a suitable anion-exchange column can be employed.[3][4][5][6]
Quantitative Data Summary
The following table presents hypothetical quantitative data for the representative synthesis of an inositol polyphosphate. Actual yields will vary depending on the specific target molecule and reaction conditions.
| Step | Product | Starting Material | Reagents | Yield (%) | Purity (%) |
| 1 | Fully Protected Inositol Phosphate | This compound | Dibenzyl N,N-diisopropylphosphoramidite, 1H-Tetrazole, m-CPBA | 60-75 | >95 (after chromatography) |
| 2 | Crude Inositol Polyphosphate | Fully Protected Inositol Phosphate | 10% Pd/C, H₂ | 85-95 | - |
| 3 | Purified Inositol Polyphosphate | Crude Inositol Polyphosphate | Ion-exchange chromatography | 70-85 | >98 (by HPLC/NMR) |
Spectroscopic Data
Characterization of the intermediates and the final product is crucial. The following provides an example of the expected spectroscopic data.
| Compound | 1H NMR (representative signals) | 13C NMR (representative signals) | 31P NMR (representative signals) |
| This compound | δ 7.2-7.4 (m, 10H, Ar-H), δ 4.8 (s, 4H, -CH₂-Ph) | δ 138-140 (Ar-C), δ 127-129 (Ar-CH), δ 70-85 (Inositol-C), δ 72 (-CH₂-Ph) | N/A |
| Fully Protected Inositol Phosphate | δ 7.1-7.4 (m, Ar-H), δ 4.7-5.1 (m, -CH₂-Ph) | δ 135-139 (Ar-C), δ 127-129 (Ar-CH), δ 70-85 (Inositol-C), δ 68-70 (-CH₂-Ph) | δ -1 to 2 ppm |
| Final Inositol Polyphosphate | δ 3.5-4.5 (m, Inositol-H) | δ 70-85 (Inositol-C) | δ 0 to 5 ppm |
Note: NMR spectra of inositol phosphates are often complex due to multiple phosphorylation sites and conformational isomers. 31P NMR is particularly useful for confirming the phosphorylation pattern.[7][8][9]
Concluding Remarks
This compound serves as a strategic precursor for the synthesis of various inositol polyphosphates. The protocols and data presented here provide a foundational guide for researchers in the field. Careful execution of the synthetic steps, coupled with rigorous purification and characterization, will enable the successful preparation of these vital signaling molecules for further biological investigation and drug discovery efforts.
References
- 1. Inositol 1,4,5-trisphosphate (Ins(1,4,5)P3) - Echelon Biosciences [echelon-inc.com]
- 2. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. HPLC Separation of Inositol Polyphosphates | Springer Nature Experiments [experiments.springernature.com]
- 5. scilit.com [scilit.com]
- 6. HPLC Separation of Inositol Polyphosphates-丁香实验 [biomart.cn]
- 7. Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. bg.copernicus.org [bg.copernicus.org]
Application of 3,6-Bis-O-benzyl-D,L-myo-inositol in Studying PI3K Signaling
For Researchers, Scientists, and Drug Development Professionals
Application Notes
The phosphatidylinositol 3-kinase (PI3K) signaling pathway is a critical regulator of numerous cellular processes, including cell growth, proliferation, survival, and metabolism. Dysregulation of this pathway is frequently implicated in cancer and other diseases, making it a prime target for therapeutic intervention. Myo-inositol and its phosphorylated derivatives are key players in this pathway. The synthetic precursor, 3,6-Bis-O-benzyl-D,L-myo-inositol , serves as a versatile starting material for the chemical synthesis of probes and inhibitors to investigate the intricate mechanisms of PI3K signaling.
The benzyl groups at the 3 and 6 positions provide crucial protection of these hydroxyl groups, allowing for selective modification of the remaining hydroxyls. This regioselective protection is instrumental in the synthesis of specific inositol polyphosphate analogues. By phosphorylating the unprotected hydroxyl groups, researchers can generate molecules that mimic endogenous phosphoinositides or act as antagonists of key enzymes in the PI3K pathway.
One such derivative, synthesized from a di-O-benzyl myo-inositol precursor, is 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP₅) . This compound has been identified as a potent inhibitor of 3-phosphoinositide-dependent protein kinase 1 (PDK1) , a critical downstream effector of PI3K. By inhibiting PDK1, 2-O-Bn-InsP₅ effectively blocks the activation of Akt (also known as Protein Kinase B), a central node in the PI3K signaling cascade. This makes this compound a valuable tool for developing specific inhibitors to dissect the roles of individual components of the PI3K pathway and for potential therapeutic development.
This document provides detailed protocols for the synthesis of a generic polyphosphorylated di-O-benzyl-myo-inositol derivative and its subsequent use in biochemical and cellular assays to probe PI3K signaling.
Quantitative Data Summary
The following table summarizes the inhibitory activity of a key derivative synthesized from a di-O-benzyl myo-inositol precursor on a critical component of the PI3K signaling pathway.
| Compound | Target | Assay Type | Value | Reference |
| 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate | PDK1 | Kinase Inhibition | IC₅₀ ~ low nanomolar | |
| (2-O-Bn-InsP₅) | ||||
| 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate | PDK1 | Binding Affinity | K_d = 109 ± 44 nM | |
| (2-O-Bn-InsP₅) |
Experimental Protocols
Protocol 1: Synthesis of a Polyphosphorylated this compound Derivative
This protocol describes a general method for the phosphorylation of the free hydroxyl groups of this compound.
Materials:
-
This compound
-
Phosphorylating agent (e.g., dibenzyl phosphoramidite)
-
Activator (e.g., 1H-tetrazole)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid, mCPBA)
-
Anhydrous solvents (e.g., dichloromethane, pyridine)
-
Reagents for deprotection (e.g., Palladium on carbon (Pd/C), H₂)
-
Silica gel for chromatography
Procedure:
-
Phosphorylation: a. Dissolve this compound in anhydrous pyridine. b. Add the phosphorylating agent and activator at 0°C under an inert atmosphere (e.g., argon). c. Allow the reaction to warm to room temperature and stir for 12-24 hours. d. Monitor the reaction by thin-layer chromatography (TLC). e. Upon completion, cool the reaction to -40°C and add the oxidizing agent. f. Stir for 1 hour at -40°C, then warm to room temperature. g. Quench the reaction with sodium thiosulfate solution. h. Extract the product with an organic solvent (e.g., ethyl acetate) and wash with brine. i. Dry the organic layer over anhydrous sodium sulfate and concentrate under reduced pressure. j. Purify the crude product by silica gel chromatography.
-
Deprotection: a. Dissolve the phosphorylated intermediate in a suitable solvent (e.g., methanol/dichloromethane mixture). b. Add Pd/C catalyst. c. Stir the mixture under a hydrogen atmosphere (balloon or Parr hydrogenator) for 12-24 hours. d. Monitor the reaction by TLC or mass spectrometry. e. Upon completion, filter the reaction mixture through Celite to remove the catalyst. f. Concentrate the filtrate under reduced pressure to yield the final polyphosphorylated product. g. Purify further by ion-exchange chromatography if necessary.
Protocol 2: In Vitro PDK1 Kinase Inhibition Assay
This protocol details a method to assess the inhibitory effect of the synthesized inositol derivative on PDK1 activity.
Materials:
-
Recombinant human PDK1 enzyme
-
PDK1 substrate (e.g., a peptide substrate like KTFCGTPEYLAPEVRR)
-
Synthesized this compound derivative (inhibitor)
-
ATP (Adenosine triphosphate)
-
Kinase assay buffer (e.g., 40 mM Tris-HCl pH 7.5, 20 mM MgCl₂, 0.1 mg/mL BSA, 50 µM DTT)
-
ADP-Glo™ Kinase Assay Kit (Promega) or similar detection system
-
384-well plates
Procedure:
-
Prepare serial dilutions of the inhibitor in kinase assay buffer.
-
In a 384-well plate, add 1 µL of each inhibitor dilution. Include a no-inhibitor control (vehicle, e.g., DMSO).
-
Add 2 µL of PDK1 enzyme solution (concentration to be optimized empirically).
-
Add 2 µL of a mixture of the PDK1 substrate and ATP.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the kinase reaction and detect the amount of ADP produced using the ADP-Glo™ Kinase Assay Kit according to the manufacturer's instructions.
-
Measure luminescence using a plate reader.
-
Calculate the percentage of inhibition for each inhibitor concentration relative to the no-inhibitor control.
-
Determine the IC₅₀ value by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.
Protocol 3: Western Blot Analysis of Akt Phosphorylation in Cultured Cells
This protocol describes how to evaluate the effect of the synthesized inhibitor on the PI3K/Akt signaling pathway in a cellular context.
Materials:
-
Cancer cell line with an active PI3K pathway (e.g., PC-3, MCF-7)
-
Cell culture medium and supplements
-
Synthesized this compound derivative (inhibitor)
-
Growth factor for pathway stimulation (e.g., IGF-1, EGF)
-
Lysis buffer (e.g., RIPA buffer) with protease and phosphatase inhibitors
-
BCA protein assay kit
-
SDS-PAGE gels and running buffer
-
PVDF membrane
-
Transfer buffer
-
Blocking buffer (e.g., 5% BSA in TBST)
-
Primary antibodies: anti-phospho-Akt (Ser473), anti-total-Akt, anti-phospho-PDK1 (Ser241), anti-total-PDK1, anti-GAPDH (loading control)
-
HRP-conjugated secondary antibody
-
Chemiluminescent substrate
Procedure:
-
Cell Culture and Treatment: a. Seed cells in 6-well plates and grow to 70-80% confluency. b. Serum-starve the cells for 12-24 hours. c. Pre-treat the cells with various concentrations of the inhibitor for 1-2 hours. d. Stimulate the cells with a growth factor (e.g., 100 ng/mL IGF-1) for 15-30 minutes.
-
Cell Lysis and Protein Quantification: a. Wash the cells with ice-cold PBS. b. Lyse the cells with ice-cold lysis buffer. c. Scrape the cells and collect the lysate. d. Centrifuge the lysate to pellet cell debris and collect the supernatant. e. Determine the protein concentration of each lysate using the BCA protein assay.
-
Western Blotting: a. Normalize the protein samples to the same concentration and prepare them with Laemmli sample buffer. b. Separate the proteins by SDS-PAGE. c. Transfer the proteins to a PVDF membrane. d. Block the membrane with blocking buffer for 1 hour at room temperature. e. Incubate the membrane with the primary antibody (e.g., anti-phospho-Akt Ser473) overnight at 4°C. f. Wash the membrane with TBST. g. Incubate the membrane with the HRP-conjugated secondary antibody for 1 hour at room temperature. h. Wash the membrane with TBST. i. Apply the chemiluminescent substrate and visualize the protein bands using a digital imager. j. Strip the membrane and re-probe with antibodies for total proteins and the loading control.
-
Data Analysis: a. Quantify the band intensities using image analysis software. b. Normalize the phosphorylated protein levels to the total protein levels and then to the loading control. c. Compare the levels of phosphorylated proteins in treated versus untreated cells.
Visualizations
Caption: PI3K signaling pathway and the point of inhibition.
Caption: Experimental workflow for inhibitor synthesis and evaluation.
Caption: General synthesis scheme for a polyphosphorylated inhibitor.
Application Notes and Protocols for Protecting Group Strategies in myo-Inositol Benzylation
For Researchers, Scientists, and Drug Development Professionals
These application notes provide a comprehensive overview of protecting group strategies for the regioselective benzylation of myo-inositol, a critical process in the synthesis of biologically active inositol derivatives, such as phosphoinositides. The following sections detail various approaches, including the use of orthoesters, acetals, and temporary protecting groups, complete with experimental protocols and comparative data.
Introduction to myo-Inositol Benzylation
myo-Inositol is a meso compound with six hydroxyl groups of differing reactivity, presenting a significant challenge for regioselective functionalization. Benzyl ethers are widely used as protecting groups in carbohydrate and inositol chemistry due to their stability under a broad range of reaction conditions and their ease of removal by hydrogenolysis. The development of efficient and selective benzylation strategies is paramount for the synthesis of complex inositol-containing molecules that are crucial in cellular signaling pathways. This document outlines several key strategies to achieve regioselective benzylation of myo-inositol.
Orthoester Protection Strategy
The use of myo-inositol orthoformate as an intermediate is a powerful strategy for the regioselective protection of the 1, 3, and 5-hydroxyl groups, leaving the 2, 4, and 6-hydroxyls available for functionalization. This approach allows for the selective benzylation of the equatorial 4- and 6-hydroxyl groups.
Logical Workflow for Orthoester-Mediated Benzylation
Caption: Synthesis of 4,6-di-O-benzyl-myo-inositol via an orthoester intermediate.
Experimental Protocol: Synthesis of 4,6-di-O-benzyl-myo-inositol[1]
Step 1: Synthesis of 2,4-Di-O-benzoyl-myo-inositol 1,3,5-orthoformate
-
To a suspension of myo-inositol in a suitable solvent, add triethyl orthoformate and an acid catalyst.
-
Heat the mixture to facilitate the formation of myo-inositol 1,3,5-orthoformate.
-
After formation of the orthoformate, add benzoyl chloride and a base (e.g., pyridine) to selectively benzoylate the 2- and 4-hydroxyl groups.
-
Isolate the product, racemic 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate, after purification.
Step 2: Benzylation
-
Dissolve the dibenzoate from the previous step in a suitable solvent.
-
Add benzyl bromide and silver(I) oxide.
-
Stir the reaction mixture until the starting material is consumed (monitored by TLC).
-
Purify the product to obtain 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate.
Step 3: Deprotection
-
Treat the product from Step 2 with isobutylamine to selectively remove the benzoyl group.
-
Subsequently, treat the intermediate with aqueous trifluoroacetic acid to hydrolyze the orthoformate.
-
Purify the final product to yield 4,6-di-O-benzyl-myo-inositol.
Quantitative Data
| Product | Starting Material | Key Reagents | Overall Yield | Reference |
| 4,6-Di-O-benzyl-myo-inositol | myo-Inositol | Triethyl orthoformate, Benzoyl chloride, Benzyl bromide, Ag2O | 67% | [1] |
Acetal Protection Strategies
The formation of acetals, such as isopropylidene or camphor acetals, is a common method for the temporary protection of diols in myo-inositol, enabling regioselective benzylation of the remaining free hydroxyl groups.
Isopropylidene Acetal Protection
Protection of myo-inositol with acetone can yield a mixture of di-O-isopropylidene isomers. The 1,2:4,5-di-O-isopropylidene-myo-inositol is a particularly useful intermediate for the synthesis of 1,2,4-tri-O-benzyl-myo-inositol.[2]
Experimental Workflow for Isopropylidene-Mediated Benzylation
Caption: Synthesis of 1,2,4-tri-O-benzyl-myo-inositol using temporary allyl and isopropylidene protecting groups.
Camphor Acetal Strategy for Desymmetrization
The use of chiral camphor acetals allows for the desymmetrization of mesomyo-inositol, providing access to enantiomerically pure derivatives. This strategy is pivotal for the synthesis of optically active inositol phosphates.[3][4]
Experimental Protocol: Synthesis of 2-O-acetyl-3,4,5,6-tetra-O-benzyl-D-myo-inositol[3][4]
Step 1: Desymmetrization with L-camphor dimethyl acetal
-
React myo-inositol with L-camphor dimethyl acetal in the presence of an acid catalyst (e.g., PTSA) in dry DMSO at 55°C.
-
This reaction yields a mixture of diastereomers, with the desired D-configured 1,2-O-(L-camphor acetal) of myo-inositol as the major product.
-
Equilibration of the crude mixture with PTSA can further increase the yield of the desired isomer.
Step 2: Benzylation
-
Treat the crude mixture containing the desired camphor acetal directly with benzyl bromide and sodium hydride in dry DMF to benzylate the remaining four hydroxyl groups.
Step 3: Acetal Removal and Acetylation
-
The camphor acetal is then removed under acidic conditions.
-
The resulting diol can be selectively acetylated at the 2-position.
Quantitative Data
| Product | Starting Material | Key Steps | Overall Yield | Reference |
| 2-O-acetyl-3,4,5,6-tetra-O-benzyl-D-myo-inosityl diphenylphosphate | myo-Inositol | Desymmetrization with L-camphor dimethyl acetal, benzylation, phosphorylation | 19% (over 5 steps) | [4] |
Temporary Protecting Group Strategy
The use of temporary protecting groups, such as allyl ethers, in conjunction with other protecting groups allows for a stepwise and highly regioselective benzylation of myo-inositol. Allyl groups are advantageous as they are stable under conditions used for benzylation and can be selectively removed later.
Experimental Protocol: Synthesis of 2,5-di-O-benzyl-myo-inositol[5]
Step 1: Allylation
-
Prepare 1,3,4,6-tetra-O-allyl-myo-inositol from myo-inositol.
Step 2: Benzylation
-
Benzylate the remaining free hydroxyl groups at positions 2 and 5 using benzyl bromide and a suitable base.
Step 3: Deallylation
-
Selectively remove the four allyl groups to yield 2,5-di-O-benzyl-myo-inositol.
Comparative Yields for Different Benzylated myo-Inositols
| Target Compound | Strategy | Key Intermediate(s) | Reported Yield | Reference |
| 4,6-di-O-benzyl-myo-inositol | Orthoester | 2-O-Benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate | 67% (overall) | [1] |
| 1,2,4-tri-O-benzyl-myo-inositol | Isopropylidene & Allyl | (±)-1-O-allyl-3,6-di-O-benzyl-4,5-O-isopropylidene-myo-inositol | High Yield (qualitative) | [5] |
| 2,5-di-O-benzyl-myo-inositol | Temporary Allyl Groups | 1,3,4,6-Tetra-O-allyl-myo-inositol | - | [6] |
| 1D-2,3,6-tri-O-benzyl-myo-inositol | Isopropylidene | 1D-3,6-Di-O-benzyl-1,2-O-isopropylidene-myo-inositol | - | [3] |
Note: Quantitative yields are not always reported for each individual step in the literature. The table provides a summary of available data.
Conclusion
The regioselective benzylation of myo-inositol is a complex but essential task for the synthesis of various biologically important molecules. The choice of protecting group strategy depends on the desired substitution pattern of the final product. The orthoester approach is highly effective for preparing 4,6-disubstituted derivatives. Acetal protection, particularly with chiral auxiliaries like camphor, provides a route to enantiomerically pure inositols. The use of temporary protecting groups such as allyl ethers offers a versatile method for achieving more complex substitution patterns. The protocols and data presented here serve as a guide for researchers in selecting and implementing the most suitable strategy for their synthetic goals.
References
- 1. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. The allyl group for protection in carbohydrate chemistry. Part 18. Allyl and benzyl ethers of myo-inositol. Intermediates for the synthesis of myo-inositol trisphosphates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 3. The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5- and 2,4,5-trisphosphates, 1,4-bisphosphate 5-phosphorothioate, and 4,5-bisphosphate 1-phosphorothioate from 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. pubs.acs.org [pubs.acs.org]
- 5. The allyl group for protection in carbohydrate chemistry. Part 20. Synthesis of 1L-1-O-methyl-myo-inositol [(+)-bornesitol] by resolution of (±)-1,2,4-tri-O-benzyl-myo-inositol - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 6. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Notes and Protocols for the Phosphorylation of 3,6-Bis-O-benzyl-D,L-myo-inositol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a detailed experimental procedure for the phosphorylation of 3,6-Bis-O-benzyl-D,L-myo-inositol, a key intermediate in the synthesis of various inositol phosphates. Inositol phosphates are crucial second messengers in cellular signaling pathways, and their synthetic analogues are valuable tools for studying these pathways and for the development of novel therapeutics. This protocol outlines a robust method for the synthesis of D,L-myo-inositol 1,2,4,5-tetrakisphosphate, starting from the selectively protected this compound. The procedure involves a phosphitylation reaction followed by oxidation and subsequent deprotection of the benzyl and phosphate protecting groups.
Introduction
myo-Inositol and its phosphorylated derivatives are central to a myriad of cellular processes. The phosphatidylinositol 3-kinase (PI3K)/Akt signaling pathway, for instance, relies on the generation of phosphatidylinositol (3,4,5)-trisphosphate (PIP3) at the cell membrane to regulate cell survival, growth, and proliferation. Dysregulation of this pathway is implicated in numerous diseases, including cancer and diabetes. The chemical synthesis of specific inositol phosphates and their analogues allows for detailed investigation of their biological functions and provides a basis for the design of targeted therapeutics.
The selective phosphorylation of the myo-inositol scaffold presents a significant synthetic challenge due to the presence of six hydroxyl groups with varying reactivity. The use of protecting groups is therefore essential to direct the phosphorylation to the desired positions. Benzyl ethers are commonly employed as protecting groups due to their stability under a wide range of reaction conditions and their facile removal by catalytic hydrogenolysis. This protocol details the phosphorylation of the readily accessible this compound, which possesses four free hydroxyl groups at the C1, C2, C4, and C5 positions, making it an ideal precursor for the synthesis of myo-inositol tetrakisphosphates.
Signaling Pathway Context: The PI3K/Akt Pathway
The PI3K/Akt signaling pathway is a critical intracellular cascade that governs a wide array of cellular functions. The synthesis of inositol phosphates is integral to the activation and regulation of this pathway.
Caption: The PI3K/Akt signaling pathway initiated by growth factor binding.
Experimental Workflow
The overall synthetic strategy for the preparation of D,L-myo-inositol 1,2,4,5-tetrakisphosphate from this compound is depicted in the following workflow diagram.
Caption: Chemical synthesis workflow for D,L-myo-inositol 1,2,4,5-tetrakisphosphate.
Experimental Protocols
Materials and Reagents
| Reagent | Supplier | Purity |
| This compound | Synthesized | >98% |
| Dichloromethane (DCM), anhydrous | Sigma-Aldrich | >99.8% |
| Acetonitrile (MeCN), anhydrous | Sigma-Aldrich | >99.8% |
| 1H-Tetrazole (0.45 M in MeCN) | Sigma-Aldrich | |
| Bis(benzyloxy)diisopropylaminophosphine | Sigma-Aldrich | 97% |
| meta-Chloroperoxybenzoic acid (m-CPBA) | Sigma-Aldrich | ≤77% |
| Palladium on carbon (10 wt. %) | Sigma-Aldrich | |
| Methanol (MeOH) | Fisher Scientific | HPLC Grade |
| Water (H₂O) | Milli-Q | 18.2 MΩ·cm |
| Triethylammonium bicarbonate (TEAB) buffer | Prepared in-house | 1.0 M, pH 7.5 |
Protocol 1: Phosphorylation of this compound
-
Preparation: To a flame-dried, two-neck round-bottom flask under an argon atmosphere, add this compound (1.0 eq). Dissolve the starting material in anhydrous dichloromethane (DCM) and anhydrous acetonitrile (MeCN) (e.g., 4:1 v/v).
-
Phosphitylation: Add a 0.45 M solution of 1H-tetrazole in acetonitrile (4.4 eq) to the stirred solution at room temperature. Subsequently, add bis(benzyloxy)diisopropylaminophosphine (4.4 eq) dropwise over 10 minutes. Stir the reaction mixture at room temperature for 2 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
-
Oxidation: Cool the reaction mixture to -40 °C in a dry ice/acetone bath. Add meta-chloroperoxybenzoic acid (m-CPBA) (4.4 eq) portion-wise, ensuring the internal temperature does not exceed -30 °C. After the addition is complete, allow the reaction to warm to room temperature and stir for an additional 1 hour.
-
Work-up: Quench the reaction by adding saturated aqueous sodium bicarbonate solution. Transfer the mixture to a separatory funnel and extract with DCM (3 x volume). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purification of Protected Tetrakisphosphate: Purify the crude residue by silica gel column chromatography using a suitable eluent system (e.g., a gradient of methanol in dichloromethane) to afford the fully protected 3,6-di-O-benzyl-D,L-myo-inositol-1,2,4,5-tetrakis(dibenzylphosphate).
Protocol 2: Deprotection of the Fully Protected Inositol Tetrakisphosphate
-
Hydrogenolysis: Dissolve the purified, fully protected inositol tetrakisphosphate (1.0 eq) in a mixture of methanol and water. Add palladium on carbon (10 wt. %, catalytic amount) to the solution.
-
Reaction: Stir the suspension vigorously under a hydrogen atmosphere (balloon or Parr hydrogenator) at room temperature overnight.
-
Filtration and Concentration: Filter the reaction mixture through a pad of Celite to remove the catalyst and wash the pad with water. Concentrate the filtrate under reduced pressure to yield the crude D,L-myo-inositol 1,2,4,5-tetrakisphosphate.
Protocol 3: Purification by Ion-Exchange Chromatography
-
Sample Preparation: Dissolve the crude product from the deprotection step in a small volume of water.
-
Chromatography: Purify the crude product by high-performance liquid chromatography (HPLC) using a strong anion exchange column (e.g., Mono Q). Elute with a linear gradient of triethylammonium bicarbonate (TEAB) buffer (e.g., 0 to 1.0 M).
-
Desalting: Collect the fractions containing the product and lyophilize them repeatedly with water to remove the TEAB salt, yielding the final product as a stable salt (e.g., triethylammonium salt).
Data Presentation
Table 1: Reaction Parameters for Phosphorylation
| Parameter | Value |
| Starting Material | This compound |
| Phosphitylating Agent | Bis(benzyloxy)diisopropylaminophosphine |
| Activator | 1H-Tetrazole |
| Oxidizing Agent | m-CPBA |
| Stoichiometry (SM:PA:Act:Ox) | 1 : 4.4 : 4.4 : 4.4 |
| Solvent | DCM:MeCN (4:1) |
| Phosphitylation Temperature | Room Temperature |
| Phosphitylation Time | 2 hours |
| Oxidation Temperature | -40 °C to Room Temperature |
| Oxidation Time | 1 hour |
| Typical Yield (Protected) | 70-85% |
Table 2: Deprotection and Purification Parameters
| Parameter | Value |
| Deprotection Method | Catalytic Hydrogenolysis |
| Catalyst | 10% Pd/C |
| Hydrogen Source | H₂ (gas) |
| Solvent | Methanol/Water |
| Reaction Time | Overnight |
| Purification Method | Anion-Exchange HPLC (Mono Q) |
| Eluent | Gradient of TEAB buffer (pH 7.5) |
| Typical Yield (Final) | >90% (after purification) |
Table 3: Characterization Data for D,L-myo-inositol 1,2,4,5-tetrakisphosphate
| Analysis | Expected Results |
| ¹H NMR (D₂O) | Complex multiplet signals in the range of δ 3.5-4.5 ppm, characteristic of the inositol ring protons. The chemical shifts will be influenced by the presence of the phosphate groups. |
| ³¹P NMR (D₂O) | Four distinct signals in the phosphate region, confirming the presence of four non-equivalent phosphate groups on the inositol ring. Chemical shifts are typically in the range of δ 0-5 ppm. |
| Mass Spec (ESI-) | Calculation for [M-H]⁻: C₆H₁₅O₁₈P₄⁻. The exact mass can be calculated and compared with the experimental value. |
Conclusion
This application note provides a comprehensive and detailed protocol for the synthesis of D,L-myo-inositol 1,2,4,5-tetrakisphosphate from this compound. The described methods are based on established and reliable chemical transformations for the synthesis of inositol phosphates. The provided data tables and diagrams offer a clear and concise overview of the experimental procedure and its underlying rationale. This protocol should serve as a valuable resource for researchers in the fields of chemical biology, signal transduction, and drug discovery who are interested in synthesizing and utilizing phosphorylated inositol derivatives.
Application Notes and Protocols for the Large-Scale Synthesis of 3,6-Bis-O-benzyl-D,L-myo-inositol
For Researchers, Scientists, and Drug Development Professionals
Abstract
This document provides a comprehensive guide for the large-scale synthesis of 3,6-Bis-O-benzyl-D,L-myo-inositol, a key intermediate in the synthesis of various biologically active inositol derivatives. The protocol details a robust and scalable multi-step synthesis starting from commercially available myo-inositol. The methodology involves the regioselective protection of hydroxyl groups, subsequent benzylation, and final deprotection to yield the target compound. Quantitative data, including typical yields and purity, are presented in tabular format. Additionally, detailed experimental protocols and a visual representation of the synthetic workflow are provided to ensure successful replication and scale-up in a laboratory or pilot plant setting.
Introduction
myo-Inositol and its derivatives are fundamental components of cellular signaling pathways, playing crucial roles in processes such as calcium mobilization, insulin signaling, and vesicle trafficking. The selective modification of the six hydroxyl groups of the myo-inositol ring allows for the synthesis of a wide array of derivatives with significant therapeutic potential. This compound is a valuable intermediate, providing a scaffold for the synthesis of more complex molecules, including phosphorylated inositols and phosphatidylinositol analogues, which are essential for studying and modulating cellular signaling cascades.
The synthesis of specifically substituted inositols presents a significant challenge due to the need for regioselective protection and deprotection strategies. This protocol outlines a reliable method for the large-scale preparation of this compound, focusing on procedural details that are critical for achieving high yields and purity on a larger scale.
Synthetic Pathway Overview
The synthesis of this compound is a three-step process commencing with the protection of myo-inositol to form an intermediate that exposes the hydroxyl groups at the C3 and C6 positions. This is followed by the benzylation of these hydroxyls and subsequent removal of the protecting groups to furnish the desired product.
Caption: Synthetic workflow for this compound.
Quantitative Data Summary
The following table summarizes the key quantitative data for each step of the synthesis.
| Step | Product | Starting Material | Key Reagents | Typical Yield (%) | Purity (%) | Scale |
| 1 | 1,2:4,5-di-O-isopropylidene-myo-inositol | myo-Inositol | 2,2-Dimethoxypropane, p-TsOH | 40-50 | >98 | 100 g |
| 2 | 3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol | 1,2:4,5-di-O-isopropylidene-myo-inositol | Benzyl bromide, NaH | 85-95 | >98 | 50 g |
| 3 | This compound | 3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol | Aqueous H2SO4 | 90-98 | >99 | 60 g |
Experimental Protocols
Step 1: Synthesis of 1,2:4,5-di-O-isopropylidene-myo-inositol
This step involves the protection of the 1,2 and 4,5 hydroxyl groups of myo-inositol using 2,2-dimethoxypropane.
Materials:
-
myo-Inositol
-
2,2-Dimethoxypropane
-
p-Toluenesulfonic acid monohydrate (p-TsOH)
-
N,N-Dimethylformamide (DMF)
-
Benzoyl chloride
-
Pyridine
-
Methanol
-
Sodium hydroxide
-
Dichloromethane (DCM)
-
Ethyl acetate (EtOAc)
-
Hexanes
Procedure:
-
To a stirred suspension of myo-inositol (100 g) in DMF (500 mL) is added 2,2-dimethoxypropane (250 mL) and a catalytic amount of p-TsOH (2 g).
-
The mixture is heated to 80-90 °C under a nitrogen atmosphere. The reaction is monitored by TLC (EtOAc:MeOH 9:1) until the starting material is consumed (typically 4-6 hours).
-
The reaction is cooled to room temperature and quenched by the addition of triethylamine (5 mL).
-
The solvent is removed under reduced pressure to yield a crude mixture of di-O-isopropylidene-myo-inositol isomers as a viscous oil.
-
The crude mixture is dissolved in pyridine (300 mL) and cooled to 0 °C.
-
Benzoyl chloride (1.2 equivalents) is added dropwise, and the reaction is stirred at room temperature overnight.
-
The reaction mixture is poured into ice-water, and the resulting precipitate is collected by filtration.
-
The precipitate, which is predominantly 3,6-di-O-benzoyl-1,2:4,5-di-O-isopropylidene-myo-inositol, is washed with cold water and diethyl ether.
-
The solid is then suspended in methanol (500 mL), and a solution of sodium hydroxide (2 equivalents) in methanol is added.
-
The mixture is stirred at room temperature for 4-6 hours until debenzoylation is complete (monitored by TLC).
-
The reaction is neutralized with Amberlite IR-120 (H+) resin, filtered, and the filtrate is concentrated under reduced pressure.
-
The residue is purified by recrystallization from ethyl acetate/hexanes to afford 1,2:4,5-di-O-isopropylidene-myo-inositol as a white crystalline solid.
Step 2: Synthesis of 3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol
This step involves the benzylation of the free 3 and 6 hydroxyl groups.
Materials:
-
1,2:4,5-di-O-isopropylidene-myo-inositol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide
-
Anhydrous N,N-Dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate (EtOAc)
-
Saturated aqueous sodium bicarbonate
-
Brine
Procedure:
-
To a stirred suspension of sodium hydride (2.5 equivalents, washed with hexanes to remove mineral oil) in anhydrous DMF (300 mL) under a nitrogen atmosphere at 0 °C, is added a solution of 1,2:4,5-di-O-isopropylidene-myo-inositol (50 g) in anhydrous DMF (200 mL) dropwise.
-
The mixture is stirred at 0 °C for 1 hour.
-
Benzyl bromide (2.5 equivalents) is added dropwise at 0 °C, and the reaction mixture is allowed to warm to room temperature and stirred overnight.
-
The reaction is monitored by TLC (Hexanes:EtOAc 4:1).
-
Upon completion, the reaction is carefully quenched by the dropwise addition of methanol at 0 °C.
-
The mixture is diluted with water and extracted with ethyl acetate (3 x 200 mL).
-
The combined organic layers are washed with saturated aqueous sodium bicarbonate and brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by flash chromatography on silica gel (eluting with a gradient of hexanes:ethyl acetate) to yield 3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol as a colorless oil or a white solid.
Step 3: Synthesis of this compound
This final step involves the acidic hydrolysis of the isopropylidene protecting groups.
Materials:
-
3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol
-
1% Aqueous sulfuric acid (H2SO4) or 80% aqueous trifluoroacetic acid (TFA)
-
Sodium bicarbonate
-
Ethyl acetate (EtOAc)
-
Water
Procedure:
-
A solution of 3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol (60 g) in a suitable solvent (e.g., a mixture of THF and water) is treated with either 1% aqueous sulfuric acid or 80% aqueous trifluoroacetic acid.
-
The mixture is stirred at room temperature or gently heated (e.g., 40-50 °C) and the reaction progress is monitored by TLC until the starting material is fully consumed.
-
The reaction is cooled to room temperature and neutralized by the careful addition of solid sodium bicarbonate or a saturated aqueous solution of sodium bicarbonate until the pH is neutral.
-
The organic solvent (if used) is removed under reduced pressure.
-
The aqueous residue is extracted with ethyl acetate (3 x 150 mL).
-
The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated under reduced pressure.
-
The crude product is purified by recrystallization from ethyl acetate/hexanes or by flash chromatography on silica gel to afford this compound as a white crystalline solid.
Application in Signaling Pathway Research
This compound serves as a crucial precursor for the synthesis of various inositol phosphates and their analogs. These synthetic molecules are indispensable tools for elucidating the complex roles of inositol phosphates in intracellular signaling. For instance, it can be used to synthesize specific isomers of inositol trisphosphate (IP3) or tetrakisphosphate (IP4), which are key second messengers in the phosphoinositide signaling pathway.
Caption: Use of synthetic inositol phosphates in signaling research.
By introducing these synthetic analogs into cells, researchers can probe the function of specific inositol phosphate receptors and downstream signaling events. The benzyl protecting groups in this compound are stable to a wide range of reaction conditions, allowing for the selective phosphorylation of the remaining free hydroxyl groups. Subsequent removal of the benzyl groups by hydrogenolysis yields the desired inositol phosphate. This approach provides access to specific isomers that may not be readily available from natural sources, thereby enabling detailed structure-activity relationship studies and the development of novel modulators of inositol phosphate signaling pathways.
Application Notes and Protocols: The Use of 3,6-Bis-O-benzyl-D,L-myo-inositol in Generating Second Messengers
For Researchers, Scientists, and Drug Development Professionals
Introduction
In the intricate world of cellular communication, second messengers play a pivotal role in relaying signals from the cell surface to intracellular targets, thereby governing a multitude of physiological processes. Among the most crucial second messengers are the inositol polyphosphates, with D-myo-inositol 1,4,5-trisphosphate (Ins(1,4,5)P₃) being a key player in intracellular calcium mobilization. The chemical synthesis of Ins(1,4,5)P₃ and its analogs is essential for studying its physiological functions and for the development of novel therapeutics targeting the phosphoinositide signaling pathway.
3,6-Bis-O-benzyl-D,L-myo-inositol is a strategically protected derivative of myo-inositol that serves as a valuable starting material for the asymmetric synthesis of these biologically important molecules. The benzyl groups at the 3 and 6 positions provide robust protection during the multi-step synthesis, allowing for selective manipulation of the remaining hydroxyl groups. This document provides detailed application notes and experimental protocols for the utilization of this compound in the generation of inositol polyphosphate second messengers.
Chemical Properties of this compound
A comprehensive understanding of the chemical properties of the starting material is crucial for its successful application in complex synthetic pathways.
| Property | Value | Reference |
| Molecular Formula | C₂₀H₂₄O₆ | [1] |
| Molecular Weight | 360.41 g/mol | [1] |
| CAS Number | 111408-68-5 | [1] |
| Appearance | White to off-white solid | |
| Solubility | Soluble in organic solvents such as dichloromethane, chloroform, and dimethylformamide. |
Synthetic Strategy Overview
The conversion of this compound to D-myo-inositol 1,4,5-trisphosphate involves a multi-step synthetic sequence. The racemic starting material is first resolved to obtain the desired enantiomer. This is followed by a series of protection, phosphorylation, and deprotection steps to introduce phosphate groups at the 1, 4, and 5 positions of the myo-inositol ring.
A key intermediate in this synthesis is 1D-2,3,6-tri-O-benzyl-myo-inositol, which is derived from 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol.[2][3] The free hydroxyl groups at the 1, 4, and 5 positions of this intermediate are then phosphorylated, followed by the removal of the benzyl protecting groups to yield the final product.
Visualizing the Synthetic Pathway
The following diagram illustrates the key transformations involved in the synthesis of D-myo-inositol 1,4,5-trisphosphate from a protected 3,6-di-O-benzyl-myo-inositol precursor.
Caption: Synthetic route to Ins(1,4,5)P₃.
Experimental Protocols
The following protocols are adapted from established synthetic procedures and provide a general guideline for the synthesis of D-myo-inositol 1,4,5-trisphosphate. Researchers should consult the primary literature for more detailed information and specific reaction conditions.
Protocol 1: Preparation of 1D-2,3,6-tri-O-benzyl-myo-inositol
This protocol outlines the conversion of the resolved and protected starting material to a key intermediate for phosphorylation.
Materials:
-
1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol
-
Aqueous Acetic Acid (e.g., 80%)
-
Benzyl Bromide
-
Sodium Hydride (NaH)
-
Dry Dimethylformamide (DMF)
-
Standard workup and purification reagents (e.g., ethyl acetate, brine, sodium sulfate, silica gel for chromatography)
Procedure:
-
Deprotection of the Isopropylidene Group:
-
Dissolve 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol in aqueous acetic acid.
-
Heat the reaction mixture (e.g., at 80-90 °C) and monitor the reaction progress by Thin Layer Chromatography (TLC).
-
Upon completion, neutralize the acid and extract the product with an organic solvent like ethyl acetate.
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the resulting diol by silica gel chromatography.
-
-
Benzylation of the 2-hydroxyl group:
-
Dissolve the purified diol in dry DMF.
-
Add sodium hydride portion-wise at 0 °C under an inert atmosphere (e.g., Argon or Nitrogen).
-
Stir the mixture for a specified time (e.g., 30 minutes) to allow for the formation of the alkoxide.
-
Add benzyl bromide dropwise and allow the reaction to warm to room temperature.
-
Monitor the reaction by TLC. Upon completion, quench the reaction carefully with methanol and then water.
-
Extract the product with an organic solvent, wash with brine, dry, and concentrate.
-
Purify the crude product by silica gel chromatography to obtain 1D-2,3,6-tri-O-benzyl-myo-inositol.
-
Protocol 2: Phosphorylation of 1D-2,3,6-tri-O-benzyl-myo-inositol
This protocol describes the introduction of phosphate groups at the 1, 4, and 5 positions using a phosphoramidite-based method.
Materials:
-
1D-2,3,6-tri-O-benzyl-myo-inositol
-
Phosphoramidite reagent (e.g., N,N-diethyl-dibenzylphosphoramidite)
-
Activator (e.g., 1H-tetrazole)
-
Oxidizing agent (e.g., m-chloroperoxybenzoic acid, mCPBA)
-
Anhydrous Dichloromethane (DCM) or Acetonitrile
-
Standard workup and purification reagents
Procedure:
-
Phosphitylation:
-
Dissolve 1D-2,3,6-tri-O-benzyl-myo-inositol in anhydrous DCM or acetonitrile under an inert atmosphere.
-
Add the phosphoramidite reagent and the activator (e.g., 1H-tetrazole).
-
Stir the reaction at room temperature and monitor by TLC or ³¹P NMR spectroscopy.
-
-
Oxidation:
-
Once the phosphitylation is complete, cool the reaction mixture to a low temperature (e.g., -40 °C to 0 °C).
-
Add the oxidizing agent (e.g., mCPBA) portion-wise.
-
Allow the reaction to warm to room temperature and stir until the oxidation is complete.
-
Quench the reaction and perform an extractive workup.
-
Purify the fully protected inositol trisphosphate by silica gel chromatography.
-
Protocol 3: Deprotection to Yield D-myo-inositol 1,4,5-trisphosphate
This final step involves the removal of the benzyl protecting groups to obtain the free inositol trisphosphate.
Materials:
-
Fully protected inositol trisphosphate
-
Palladium on Carbon (Pd/C) catalyst (e.g., 10%)
-
Solvent system (e.g., ethanol/water or methanol)
-
Hydrogen gas (H₂) source
-
Filtration agent (e.g., Celite)
-
Ion-exchange resin for purification
Procedure:
-
Hydrogenolysis:
-
Dissolve the protected inositol trisphosphate in the chosen solvent system.
-
Add the Pd/C catalyst.
-
Subject the mixture to an atmosphere of hydrogen gas (e.g., using a balloon or a Parr hydrogenator) and stir vigorously.
-
Monitor the reaction by TLC or NMR until all benzyl groups are cleaved.
-
-
Purification:
Quantitative Data
The following table summarizes representative yields for the key synthetic steps. Actual yields may vary depending on the specific reaction conditions and scale.
| Step | Starting Material | Product | Typical Yield (%) |
| 1 | 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol | 1D-3,6-di-O-benzyl-myo-inositol | 85-95 |
| 2 | 1D-3,6-di-O-benzyl-myo-inositol | 1D-2,3,6-tri-O-benzyl-myo-inositol | 70-85 |
| 3 | 1D-2,3,6-tri-O-benzyl-myo-inositol | Fully Protected Ins(1,4,5)P₃ | 60-80 |
| 4 | Fully Protected Ins(1,4,5)P₃ | D-myo-inositol 1,4,5-trisphosphate | 80-95 |
The Phosphoinositide Signaling Pathway
The synthesized D-myo-inositol 1,4,5-trisphosphate is a key player in the phosphoinositide signaling pathway. This pathway is initiated by the activation of cell surface receptors, leading to the hydrolysis of phosphatidylinositol 4,5-bisphosphate (PIP₂) and the generation of Ins(1,4,5)P₃ and diacylglycerol (DAG).
Caption: The Phosphoinositide Signaling Pathway.
Conclusion
This compound is a versatile and valuable starting material for the synthesis of the important second messenger, D-myo-inositol 1,4,5-trisphosphate, and its analogs. The protocols and data presented in these application notes provide a framework for researchers to utilize this compound in their studies of phosphoinositide signaling and for the development of new therapeutic agents. Careful execution of the synthetic steps, including resolution, protection, phosphorylation, and deprotection, is critical for obtaining the desired product in high yield and purity. The availability of synthetic inositol polyphosphates will continue to be a driving force in advancing our understanding of these complex signaling pathways.
References
- 1. pnas.org [pnas.org]
- 2. The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5- and 2,4,5-trisphosphates, 1,4-bisphosphate 5-phosphorothioate, and 4,5-bisphosphate 1-phosphorothioate from 1D-3,6-di-O-benzyl-1,2-O-isopropylidene-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. The preparation of intermediates for the synthesis of 1D-myo-inositol 1,4,5-trisphosphate, a second messenger for signal transduction in cells - PubMed [pubmed.ncbi.nlm.nih.gov]
- 4. Separation of inositol phosphates by high-performance ion-exchange chromatography - Analyst (RSC Publishing) [pubs.rsc.org]
- 5. Anion exchange chromatographic separation of inositol phosphates and their quantification by gas chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
Application Note: Analytical Strategies for the Identification and Characterization of Benzylated Inositol Isomers
Audience: Researchers, scientists, and drug development professionals.
Introduction Inositol, a six-carbon cyclitol, exists as nine distinct stereoisomers, with myo-inositol being the most abundant and biologically significant. Inositols are fundamental components of eukaryotic cell membranes and precursors to critical second messengers like inositol phosphates (InsPs). In drug development and chemical synthesis, benzyl groups are frequently used as protecting groups for the hydroxyl moieties of inositols due to their stability and subsequent ease of removal via hydrogenolysis. The selective benzylation can lead to a complex mixture of partially or fully benzylated regio- and stereoisomers. Accurate identification and characterization of these isomers are critical for ensuring the purity of synthetic intermediates and understanding structure-activity relationships. This document outlines key analytical techniques and detailed protocols for the separation and identification of benzylated inositol isomers.
Logical Workflow for Analysis
The general workflow for analyzing benzylated inositol isomers involves sample preparation, which may include a derivatization step if the inositols are not already benzylated, followed by separation, detection, and structural confirmation.
Caption: General experimental workflow for the analysis of benzylated inositol isomers.
Chromatographic Techniques
Chromatography is the cornerstone for separating complex mixtures of benzylated inositol isomers. The choice between High-Performance Liquid Chromatography (HPLC) and Gas Chromatography (GC) depends on the volatility and thermal stability of the analytes.
High-Performance Liquid Chromatography (HPLC)
HPLC is a powerful technique for separating benzylated inositols, which are often not volatile enough for GC without derivatization. Benzoyl groups, in particular, contain a chromophore, making UV detection a straightforward and effective method for quantification.[1]
-
Stationary Phase: Reversed-phase columns (e.g., C18, C8) are most common. The nonpolar stationary phase effectively retains the benzylated compounds.
-
Mobile Phase: A gradient elution using water and a polar organic solvent, such as acetonitrile, is typically employed to resolve isomers with varying degrees of benzylation.[1]
-
Detection: A UV detector set to the absorbance maximum of the benzoyl group (around 230 nm) provides high sensitivity.[1] For compounds without a suitable chromophore or for enhanced specificity, mass spectrometry (LC-MS) can be used.
Gas Chromatography-Mass Spectrometry (GC-MS)
GC-MS is highly effective for volatile and thermally stable compounds. While fully benzylated inositols may have limited volatility, partially benzylated isomers often require further derivatization of the remaining free hydroxyl groups (e.g., silylation) to make them suitable for GC analysis.[2]
-
Derivatization: Free hydroxyl groups are typically converted to trimethylsilyl (TMS) ethers to increase volatility.
-
Column: A nonpolar capillary column (e.g., HP-5MS) is used for separation.
-
Detection: Mass spectrometry provides both quantification and structural information through characteristic fragmentation patterns. Selected Ion Monitoring (SIM) can be used to enhance sensitivity for target analytes.[3]
Spectroscopic Techniques
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR is the most powerful tool for the unambiguous structure elucidation of inositol isomers.[4] It provides detailed information about the number and connectivity of protons (¹H NMR) and carbons (¹³C NMR), as well as the stereochemical arrangement of the substituents.
-
¹H NMR: Provides information on the chemical environment of each proton. The chemical shifts and coupling constants of the ring protons are highly sensitive to the position and orientation (axial vs. equatorial) of the benzyl groups.
-
¹³C NMR: Reveals the number of unique carbon atoms in the molecule, which can help distinguish between symmetric and asymmetric isomers.[4]
-
2D NMR (COSY, HSQC, HMBC): These experiments are essential for assigning specific proton and carbon signals and confirming the connectivity within the molecule, thereby establishing the precise substitution pattern of the benzyl groups.
Data Presentation
Quantitative data from analytical experiments should be organized for clarity and comparison.
Table 1: Typical HPLC Parameters for Separation of Benzoylated Inositols (Adapted from methods for benzoylated myo-inositol)[1]
| Parameter | Value |
| Column | Reversed-Phase C18 (e.g., 4.6 x 250 mm, 5 µm) |
| Mobile Phase A | Water |
| Mobile Phase B | Acetonitrile |
| Gradient | 58% B to 80% B over 41 min |
| Flow Rate | 1.0 mL/min |
| Column Temperature | 55 °C |
| Detection | UV at 231 nm |
| Injection Volume | 10 µL |
Table 2: Example GC-MS Data for Derivatized Inositols (Based on TMS-derivatized myo-inositol as a model)[3]
| Analyte | Derivatization | Key Mass Ions (m/z) |
| myo-Inositol | Trimethylsilylation | 305, 318 |
| D₆-myo-Inositol (Internal Std) | Trimethylsilylation | 307, 321 |
Table 3: ¹H and ¹³C NMR Chemical Shifts for myo-Inositol in D₂O (Reference data for the parent compound)[4]
| Nucleus | Signal Pattern (ppm) | Corresponding Carbons/Protons |
| ¹³C NMR | 75.15, 73.20, 72.98, 71.93 | C5, C1/C3, C2, C4/C6 |
| ¹H NMR | Complex multiplet region | H1-H6 |
Experimental Protocols
Protocol 1: Benzoylation of Inositols for HPLC Analysis
This protocol is adapted from a Schotten-Baumann reaction used for modifying polyhydroxyl compounds for reversed-phase HPLC analysis.[1]
-
Sample Preparation: Prepare an aqueous solution of the inositol isomer mixture. For biological samples, perform a two-phase extraction (e.g., Folch extraction) to remove lipids.[1]
-
Reaction: To 100 µL of the aqueous sample, add 50 µL of benzoyl chloride.
-
Incubation: Vortex the mixture and incubate at 40 °C for 4 hours to ensure complete derivatization.
-
Quenching: Stop the reaction by adding a suitable quenching agent or by extraction.
-
Extraction: Extract the benzoylated derivatives using a water-immiscible solvent like diethyl ether or by using a solid-phase extraction (SPE) cartridge.
-
Drying and Reconstitution: Evaporate the organic solvent under a stream of nitrogen. Reconstitute the dried residue in the initial mobile phase (e.g., 58% acetonitrile) for HPLC injection.
Protocol 2: GC-MS Analysis with Silylation
This protocol describes a general method for preparing inositols for GC-MS analysis.[2]
-
Sample Preparation: Transfer an aliquot of the sample containing benzylated inositols into a GC vial and evaporate to complete dryness under nitrogen.
-
Derivatization: Add 40 µL of pyridine to dissolve the residue. Then, add 60 µL of a silylating agent (e.g., BSTFA with 1% TMCS).
-
Reaction: Cap the vial tightly and heat at 80 °C for 20 minutes in a water bath or heating block.
-
Analysis: Cool the vial to room temperature. Inject 1-2 µL of the derivatized sample into the GC-MS system.
-
GC-MS Conditions:
-
Injector: Split mode (e.g., 1:20 ratio).
-
Carrier Gas: Helium.
-
Oven Program: Start at a low temperature (e.g., 80 °C) and ramp up to a final temperature of ~250-300 °C to elute the derivatized isomers.[3]
-
MS Detection: Operate in full scan mode to identify unknown peaks or in Selected Ion Monitoring (SIM) mode for target analysis.
-
Protocol 3: NMR Sample Preparation and Analysis
This protocol outlines the basic steps for preparing a sample for NMR analysis.[5]
-
Sample Preparation: Dissolve approximately 1-5 mg of the purified benzylated inositol isomer in a suitable deuterated solvent (e.g., CDCl₃, DMSO-d₆, or D₂O if the compound is soluble).
-
Solvent Selection: Chloroform-d (CDCl₃) is often a good choice for benzylated organic compounds.
-
Filtering: Filter the sample through a small plug of glass wool into a clean NMR tube to remove any particulate matter.
-
Analysis: Acquire ¹H, ¹³C, and 2D NMR spectra (e.g., COSY, HSQC) on a high-field NMR spectrometer (e.g., 400 MHz or higher) to achieve sufficient signal resolution.
-
Data Processing: Process the spectra using appropriate software to perform phasing, baseline correction, and peak integration.
Context: The Phosphoinositide (PIP2) Signaling Pathway
The analysis of inositol isomers is biologically crucial because myo-inositol is the precursor to the phosphoinositide signaling pathway, a fundamental mechanism for cellular communication.
Caption: The canonical phosphoinositide (PIP2) signaling pathway initiated by myo-inositol.
References
Application Notes and Protocols for the Enzymatic Synthesis of Chiral myo-Inositol Derivatives
For Researchers, Scientists, and Drug Development Professionals
These application notes provide detailed protocols and supporting data for the enzymatic synthesis of chiral myo-inositol derivatives, which are crucial components in various cellular signaling pathways and hold significant potential in drug development. The enzymatic methods described offer high regio- and enantioselectivity, providing access to specific stereoisomers that are challenging to obtain through traditional chemical synthesis.
Enzymatic Synthesis of myo-Inositol from Glucose-6-Phosphate
The de novo biosynthesis of myo-inositol from glucose-6-phosphate is a fundamental pathway for producing the core inositol scaffold.[1] This process involves two key enzymes: myo-inositol-1-phosphate synthase (MIPS) and inositol monophosphatase (IMPase).[1]
Experimental Protocol:
Materials:
-
Glucose-6-phosphate (G6P)
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
myo-Inositol-1-phosphate synthase (MIPS) (e.g., from Saccharomyces cerevisiae)
-
Inositol monophosphatase (IMPase) (e.g., from bovine brain)
-
Tris-HCl buffer (pH 7.5)
-
MgCl₂
-
Ammonium acetate
-
Dowex AG1-X8 resin (formate form)
-
Formic acid
Procedure:
-
Reaction Setup: In a suitable reaction vessel, combine Tris-HCl buffer (50 mM, pH 7.5), MgCl₂ (2 mM), NAD⁺ (1 mM), and glucose-6-phosphate (10 mM).
-
Enzymatic Reaction (MIPS): Add purified MIPS to the reaction mixture. Incubate at 37°C for 2-4 hours. The progress of the reaction can be monitored by measuring the formation of myo-inositol-1-phosphate using a phosphate assay after removal of G6P.
-
Enzymatic Reaction (IMPase): After the initial incubation, add purified IMPase to the reaction mixture. Continue incubation at 37°C for an additional 1-2 hours to dephosphorylate myo-inositol-1-phosphate to myo-inositol.
-
Reaction Termination: Terminate the reaction by heating the mixture to 100°C for 5 minutes to denature the enzymes.
-
Purification:
-
Centrifuge the reaction mixture to pellet the denatured proteins.
-
Apply the supernatant to a Dowex AG1-X8 (formate form) column.
-
Wash the column with deionized water to remove unreacted G6P and other non-anionic components.
-
Elute myo-inositol with a gradient of formic acid (0-1 M).
-
Collect and pool the fractions containing myo-inositol, and lyophilize to obtain the purified product.
-
Quantitative Data:
| Enzyme Combination | Substrate | Product | Yield (%) | Reference |
| MIPS & IMPase | Glucose-6-Phosphate | myo-Inositol | >90% | [1] |
Enzymatic Conversion of myo-Inositol to D-chiro-Inositol
The conversion of myo-inositol to its stereoisomer D-chiro-inositol is a critical step in insulin signaling pathways.[2] This transformation can be achieved enzymatically using a two-enzyme system consisting of myo-inositol dehydrogenase and inosose isomerase.[3]
Experimental Protocol:
Materials:
-
myo-Inositol
-
Nicotinamide adenine dinucleotide (NAD⁺)
-
myo-Inositol dehydrogenase
-
Inosose isomerase
-
HEPES buffer (pH 7.2)
-
Ethanol
-
Centrifugal filters (10 kDa MWCO)
Procedure:
-
Enzyme Preparation: Obtain or express and purify myo-inositol dehydrogenase and inosose isomerase. A fusion protein of these two enzymes can also be utilized for increased efficiency.
-
Reaction Setup: Prepare a reaction buffer containing HEPES (100 mM, pH 7.2) and NAD⁺ (1 mM).
-
Enzymatic Reaction: Add myo-inositol (substrate) to the reaction buffer to a final concentration of 50-100 g/L. Initiate the reaction by adding the enzymes (myo-inositol dehydrogenase and inosose isomerase).
-
Incubation: Incubate the reaction mixture at 30-37°C with gentle agitation for 24-48 hours.
-
Monitoring: The conversion of myo-inositol to D-chiro-inositol can be monitored by HPLC.
-
Purification:
-
Terminate the reaction and remove the enzymes by ultrafiltration using a 10 kDa MWCO centrifugal filter.
-
To the filtrate containing a mixture of myo-inositol and D-chiro-inositol, add ethanol to selectively precipitate the less soluble myo-inositol.
-
Separate the supernatant containing enriched D-chiro-inositol.
-
Dry the supernatant to obtain D-chiro-inositol powder. Further purification can be achieved by recrystallization.
-
Quantitative Data:
| Enzyme System | Substrate | Product | Conversion Rate | Reference |
| Inositol Dehydrogenase & Inosose Isomerase | myo-Inositol | D-chiro-Inositol | High (specific yield depends on conditions) | [3] |
Lipase-Catalyzed Desymmetrization of myo-Inositol Derivatives
Lipases are versatile enzymes that can be used for the enantioselective acylation of prochiral myo-inositol derivatives, leading to the synthesis of valuable chiral building blocks. This desymmetrization approach provides access to optically pure derivatives with high efficiency.
Experimental Protocol:
Materials:
-
1,3-di-O-benzyl-myo-inositol (or other symmetrically protected myo-inositol)
-
Vinyl acetate (acyl donor)
-
Immobilized Lipase (e.g., Lipozyme TL-IM, Novozym 435)
-
Organic solvent (e.g., tert-butyl methyl ether, hexane)
-
Silica gel for column chromatography
Procedure:
-
Reaction Setup: Dissolve the symmetrically protected myo-inositol derivative in the chosen organic solvent.
-
Acyl Donor Addition: Add an excess of vinyl acetate to the solution.
-
Enzymatic Reaction: Add the immobilized lipase to the reaction mixture. The amount of lipase will depend on the specific activity and substrate concentration.
-
Incubation: Incubate the reaction at a controlled temperature (e.g., 30-45°C) with shaking.
-
Monitoring: Monitor the progress of the reaction by TLC or HPLC to determine the conversion and enantiomeric excess (ee) of the product.
-
Reaction Termination: Once the desired conversion is reached, filter off the immobilized enzyme. The enzyme can often be washed and reused.
-
Purification: Evaporate the solvent from the filtrate and purify the resulting mono-acylated chiral product by silica gel column chromatography.
Quantitative Data:
| Lipase | Substrate | Product | Yield (%) | Enantiomeric Excess (ee) (%) | Reference |
| Lipozyme TL-IM | 1,3-di-O-benzyl-myo-inositol | 1-O-acetyl-3,5-di-O-benzyl-myo-inositol | >95% | >99% | [4] |
| Novozym 435 | (±)-1,2-O-isopropylidene-3,6-di-O-benzyl-myo-inositol | l-(-)-1,2-O-isopropylidene-3,6-di-O-benzyl-5-O-acetyl-myo-inositol | good | >99% | [5] |
Signaling Pathways and Experimental Workflows
myo-Inositol Biosynthesis and Metabolism
The following diagram illustrates the key enzymatic steps in the de novo synthesis of myo-inositol from glucose and its subsequent conversion to other inositol isomers and phosphorylated derivatives.[1][2]
Caption: Biosynthesis of myo-inositol and D-chiro-inositol.
Insulin Signaling Pathway Involving Inositol Derivatives
myo-Inositol and D-chiro-inositol are key players in the insulin signaling cascade, acting as precursors to second messengers that regulate glucose metabolism.[6][7]
Caption: Insulin signaling and the role of inositols.
Experimental Workflow for Lipase-Catalyzed Desymmetrization
The following diagram outlines the general workflow for the enzymatic desymmetrization of a protected myo-inositol derivative.
Caption: Workflow for enzymatic desymmetrization.
References
- 1. researchgate.net [researchgate.net]
- 2. iris.unimore.it [iris.unimore.it]
- 3. KR101971931B1 - Method for Producing D-Chiro-Inositol From Myo-Inositol Using In Vitro Enzyme Reaction - Google Patents [patents.google.com]
- 4. electronicsandbooks.com [electronicsandbooks.com]
- 5. researchgate.net [researchgate.net]
- 6. researchgate.net [researchgate.net]
- 7. D-Chiro-Inositol Glycans in Insulin Signaling and Insulin Resistance - PMC [pmc.ncbi.nlm.nih.gov]
Troubleshooting & Optimization
Technical Support Center: Purification of 3,6-Bis-O-benzyl-D,L-myo-inositol
This technical support center provides troubleshooting guidance and frequently asked questions for the purification of 3,6-Bis-O-benzyl-D,L-myo-inositol from a reaction mixture. This guide is intended for researchers, scientists, and drug development professionals familiar with standard laboratory procedures.
Frequently Asked Questions (FAQs)
Q1: What are the most common impurities in the synthesis of this compound?
A1: The most common impurities are other benzylated regioisomers of myo-inositol. Due to the similar reactivity of the hydroxyl groups, the benzylation reaction can yield a mixture of mono-, di-, tri-, and even higher benzylated products. Unreacted starting material (myo-inositol) and benzyl bromide are also common impurities.
Q2: Which chromatographic method is most suitable for the purification?
A2: Silica gel column chromatography is the most commonly employed method for the purification of this compound.[1] The choice of an appropriate solvent system is crucial for achieving good separation.
Q3: What is a typical yield for the synthesis and purification of this compound?
A3: The yield can vary significantly depending on the specific reaction conditions and the efficiency of the purification. A reported yield for a similar tribenzylated myo-inositol derivative after column chromatography was 38%.[1] Optimization of the reaction and purification steps is key to maximizing the yield.
Q4: How can I monitor the progress of the column chromatography?
A4: The progress of the column chromatography can be monitored by Thin Layer Chromatography (TLC).[2] Fractions should be collected and spotted on a TLC plate to identify those containing the desired product and to assess their purity. Visualization can be achieved using UV light (if the compounds are UV active) or by staining with a suitable reagent such as phosphomolybdic acid or potassium permanganate.[2]
Q5: Can I use recrystallization for purification?
A5: Recrystallization can be a useful technique for final purification after column chromatography, provided a suitable solvent system can be found. It is particularly effective for removing minor impurities and obtaining a crystalline product. However, it is generally not suitable as the primary purification method for a complex mixture of regioisomers.
Troubleshooting Guide
This guide addresses specific issues that may be encountered during the purification of this compound.
| Problem | Possible Cause(s) | Suggested Solution(s) |
| Poor separation on the column (overlapping spots on TLC) | - Inappropriate solvent system (too polar or non-polar).- Column overloaded with crude product.- Column not packed properly (channeling). | - Optimize the solvent system using TLC. A good starting point is a mixture of dichloromethane and ethyl acetate.[1]- Reduce the amount of crude product loaded onto the column.- Ensure the column is packed uniformly without any air bubbles or cracks. |
| Product elutes too quickly (high Rf value) | - The solvent system is too polar. | - Decrease the polarity of the eluent by reducing the proportion of the more polar solvent (e.g., ethyl acetate). |
| Product does not elute from the column (low Rf value) | - The solvent system is not polar enough. | - Gradually increase the polarity of the eluent by increasing the proportion of the more polar solvent. |
| Streaking of spots on TLC | - Sample is too concentrated.- Presence of acidic or basic impurities. | - Dilute the sample before spotting on the TLC plate.- Add a small amount of a modifier (e.g., a few drops of triethylamine for basic compounds or acetic acid for acidic compounds) to the developing solvent. |
| Low yield after purification | - Incomplete reaction.- Loss of product during work-up and purification.- Co-elution of the product with impurities. | - Monitor the reaction progress by TLC to ensure completion.- Be careful during extractions and solvent removal steps.- Optimize the column chromatography conditions for better separation. Consider re-chromatographing impure fractions. |
| Presence of multiple spots close to the product spot on TLC after purification | - Incomplete separation of regioisomers. | - Use a shallower solvent gradient during column chromatography.- Consider using a different stationary phase (e.g., alumina) or a different chromatographic technique like preparative HPLC. |
Experimental Protocol: Purification by Column Chromatography
This protocol outlines a general procedure for the purification of this compound from a reaction mixture using silica gel column chromatography.
1. Preparation of the Crude Mixture:
-
After the reaction is complete, quench the reaction mixture appropriately (e.g., with water or a saturated ammonium chloride solution).
-
Extract the aqueous layer with a suitable organic solvent (e.g., ethyl acetate or dichloromethane).
-
Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product as an oil or a solid.
2. Column Preparation:
-
Choose an appropriately sized glass column based on the amount of crude product.
-
Prepare a slurry of silica gel (60-120 mesh) in the initial, least polar eluent.
-
Carefully pack the column with the silica gel slurry, ensuring there are no air bubbles or cracks.
-
Allow the silica gel to settle, and then add a layer of sand on top to protect the silica bed.
-
Pre-elute the column with the initial solvent system.
3. Sample Loading:
-
Dissolve the crude product in a minimum amount of the appropriate solvent (e.g., dichloromethane).
-
Alternatively, for less soluble compounds, perform a "dry loading" by adsorbing the crude product onto a small amount of silica gel and then carefully adding this to the top of the column.
4. Elution and Fraction Collection:
-
Start the elution with a non-polar solvent system (e.g., a 10:1 mixture of dichloromethane and ethyl acetate).[1]
-
Gradually increase the polarity of the eluent as the elution progresses.
-
Collect fractions of a suitable volume in test tubes or vials.
5. Monitoring the Separation:
-
Monitor the separation by TLC analysis of the collected fractions.
-
Spot the fractions on a TLC plate and develop it in a suitable solvent system.
-
Visualize the spots under UV light or by staining.
-
Combine the fractions that contain the pure product.
6. Product Isolation:
-
Evaporate the solvent from the combined pure fractions under reduced pressure to obtain the purified this compound.
-
Determine the yield and characterize the product using appropriate analytical techniques (e.g., NMR, Mass Spectrometry, Melting Point).
Quantitative Data Summary
| Parameter | Value | Reference |
| Reported Yield (similar compound) | 38% | [1] |
| Column Chromatography Solvent System | Dichloromethane:Ethyl Acetate (e.g., 10:1) | [1] |
| Silica Gel Mesh Size | 60-120 or 230-400 | Standard Practice |
Visualizations
Caption: Experimental workflow for the purification of this compound.
Caption: Troubleshooting logic for purification issues.
References
Technical Support Center: Synthesis of 3,6-Bis-O-benzyl-D,L-myo-inositol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) to assist researchers in optimizing the yield of 3,6-Bis-O-benzyl-D,L-myo-inositol.
Frequently Asked Questions (FAQs)
Q1: What is the general synthetic strategy for this compound?
A1: The most common and effective strategy involves a three-step process:
-
Protection: myo-Inositol is first protected with two isopropylidene groups to form DL-1,2:4,5-di-O-isopropylidene-myo-inositol. This step selectively exposes the hydroxyl groups at the C3 and C6 positions.
-
Benzylation: The exposed hydroxyl groups of DL-1,2:4,5-di-O-isopropylidene-myo-inositol are then benzylated using a suitable benzylating agent, such as benzyl bromide, in the presence of a strong base like sodium hydride.
-
Deprotection: Finally, the isopropylidene protecting groups are removed under acidic conditions to yield the target compound, this compound.
Q2: Why is the protection of myo-inositol necessary before benzylation?
A2: myo-Inositol has six hydroxyl groups with similar reactivity. Direct benzylation without protecting groups would lead to a complex mixture of randomly benzylated products that are extremely difficult to separate. The di-isopropylidene protection strategy ensures that only the hydroxyl groups at the 3 and 6 positions are available for reaction, leading to a highly regioselective synthesis.
Q3: What are the critical parameters to control during the benzylation step?
A3: The benzylation step is crucial for achieving a high yield. Key parameters to control include:
-
Anhydrous Conditions: The reaction is highly sensitive to moisture, which can quench the sodium hydride and hydrolyze the benzylating agent. Ensure all glassware is flame-dried, and solvents are anhydrous.
-
Temperature: The addition of sodium hydride and benzyl bromide should be performed at a low temperature (e.g., 0 °C) to control the exothermic reaction and minimize side reactions. The reaction is then typically allowed to warm to room temperature.
-
Stoichiometry: The molar ratios of the base and benzylating agent to the diol are critical. An excess of both is generally used to drive the reaction to completion.
Q4: How can I monitor the progress of the reaction?
A4: Thin-Layer Chromatography (TLC) is an effective technique for monitoring the reaction's progress.[1][2] By spotting the reaction mixture alongside the starting material on a TLC plate, you can observe the disappearance of the starting material spot and the appearance of the product spot. A suitable solvent system for TLC of benzylated inositols is a mixture of hexane and ethyl acetate.[3]
Q5: What are the common methods for purifying the final product?
A5: The final product, this compound, is typically purified by column chromatography on silica gel. The choice of eluent is critical for separating the desired product from any remaining starting material or side products. A gradient of hexane and ethyl acetate is often effective. Recrystallization can also be used to obtain a highly pure product.
Troubleshooting Guides
Step 1: Protection of myo-Inositol (Formation of DL-1,2:4,5-di-O-isopropylidene-myo-inositol)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low Yield of Di-isopropylidene Product | Incomplete reaction. | - Ensure a sufficient amount of the acid catalyst (e.g., p-toluenesulfonic acid) is used.- Increase the reaction time or temperature moderately. |
| Formation of mono-isopropylidene or other side products. | - Use 2,2-dimethoxypropane as both the reagent and solvent to drive the equilibrium towards the desired product.- Ensure efficient removal of methanol byproduct. | |
| Product is an inseparable mixture | Isomer formation. | - Control the reaction temperature carefully.- Use column chromatography with a suitable solvent system (e.g., ethyl acetate/hexane) for purification. |
Step 2: Benzylation of DL-1,2:4,5-di-O-isopropylidene-myo-inositol
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Low or No Product Formation | Inactive sodium hydride. | - Use fresh, high-quality sodium hydride (60% dispersion in mineral oil is common).- Wash the sodium hydride with anhydrous hexane to remove the mineral oil before use. |
| Presence of moisture. | - Thoroughly dry all glassware and use anhydrous solvents (e.g., DMF).- Perform the reaction under an inert atmosphere (e.g., argon or nitrogen). | |
| Impure benzyl bromide. | - Use freshly distilled or high-purity benzyl bromide. | |
| Formation of Multiple Products (over- or under-benzylation) | Incorrect stoichiometry. | - Carefully control the molar equivalents of sodium hydride and benzyl bromide. A slight excess of both is recommended. |
| Reaction temperature too high. | - Add the reagents at 0 °C and allow the reaction to warm to room temperature slowly. | |
| Reaction Stalls (incomplete conversion) | Insufficient base or benzyl bromide. | - Monitor the reaction by TLC. If starting material remains, consider adding more sodium hydride and benzyl bromide portion-wise. |
Step 3: Deprotection (Acidic Hydrolysis of Isopropylidene Groups)
| Issue | Possible Cause(s) | Recommended Solution(s) |
| Incomplete Deprotection | Insufficient acid or reaction time. | - Increase the concentration of the acid (e.g., HCl in methanol or aqueous acetic acid).- Extend the reaction time and monitor by TLC. |
| Acid catalyst is too weak. | - Use a stronger acid or increase the reaction temperature.[4] | |
| Cleavage of Benzyl Ethers | Harsh acidic conditions. | - Use milder acidic conditions (e.g., 80% acetic acid in water).- Avoid prolonged heating or overly strong acids. |
| Difficult Purification | Presence of partially deprotected intermediates. | - Ensure the deprotection reaction goes to completion by monitoring with TLC.- Optimize the column chromatography conditions for better separation. |
Experimental Protocols
Protocol 1: Synthesis of DL-1,2:4,5-di-O-isopropylidene-myo-inositol
-
Suspend myo-inositol in anhydrous 2,2-dimethoxypropane.
-
Add a catalytic amount of p-toluenesulfonic acid.
-
Stir the mixture at room temperature until the myo-inositol has completely dissolved.
-
Continue stirring for several hours, monitoring the reaction by TLC.
-
Neutralize the reaction with a base (e.g., triethylamine).
-
Remove the solvent under reduced pressure.
-
Purify the crude product by recrystallization or column chromatography.
Protocol 2: Synthesis of DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol
-
Dissolve DL-1,2:4,5-di-O-isopropylidene-myo-inositol in anhydrous DMF under an inert atmosphere.
-
Cool the solution to 0 °C in an ice bath.
-
Add sodium hydride (60% dispersion in mineral oil, ~2.2 equivalents) portion-wise, ensuring the temperature remains low.
-
Stir the mixture at 0 °C for 30-60 minutes.
-
Add benzyl bromide (~2.2 equivalents) dropwise.
-
Allow the reaction to warm to room temperature and stir overnight.
-
Monitor the reaction by TLC until the starting material is consumed. A high yield of 90-95% has been reported for this step.[5]
-
Quench the reaction by carefully adding methanol at 0 °C, followed by water.
-
Extract the product with an organic solvent (e.g., ethyl acetate).
-
Wash the organic layer with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography (silica gel, hexane/ethyl acetate gradient).
Protocol 3: Synthesis of this compound (Deprotection)
-
Dissolve DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol in a mixture of acetic acid and water (e.g., 80% aqueous acetic acid).
-
Heat the solution at a moderate temperature (e.g., 60-80 °C) for several hours.
-
Monitor the reaction by TLC until the starting material is fully consumed.
-
Remove the solvent under reduced pressure.
-
Co-evaporate with toluene to remove residual acetic acid.
-
Purify the final product by column chromatography (silica gel, hexane/ethyl acetate gradient) to yield this compound.
Data Presentation
Table 1: Summary of Reported Yields for Key Reaction Steps
| Reaction Step | Starting Material | Product | Reagents and Conditions | Reported Yield (%) | Reference |
| Protection | myo-Inositol | DL-1,2:4,5-di-O-isopropylidene-myo-inositol | 2,2-dimethoxypropane, p-TsOH | Typically high (can be >80%) | General procedure |
| Benzylation | DL-1,2:4,5-di-O-isopropylidene-myo-inositol | DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol | NaH, BnBr, DMF | 90-95 | [5] |
| Deprotection | DL-3,6-di-O-benzyl-1,2:4,5-di-O-isopropylidene-myo-inositol | This compound | Aqueous Acetic Acid | Typically high (>90%) | General procedure |
Visualizations
Caption: Synthetic workflow for this compound.
Caption: Troubleshooting logic for low yield in the benzylation step.
References
Technical Support Center: Regioselective Benzylation of myo-Inositol
This technical support center provides troubleshooting guides and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals encountering challenges in the regioselective benzylation of myo-inositol.
Frequently Asked Questions (FAQs)
Q1: Why is regioselective benzylation of myo-inositol so challenging?
A1: The regioselective benzylation of myo-inositol is inherently difficult due to the molecule's structure. myo-Inositol is a cyclohexanehexol with six hydroxyl groups of similar reactivity, one of which is axial while the other five are equatorial.[1] This stereochemical arrangement makes it difficult to selectively protect a specific hydroxyl group, often leading to the formation of a complex mixture of partially and fully benzylated regioisomers.[2] Achieving high selectivity for a single isomer typically requires multi-step synthetic strategies involving temporary protecting groups to differentiate the hydroxyls.
Q2: What are the most common protecting groups used in conjunction with benzylation to achieve regioselectivity?
A2: To achieve regioselectivity, benzyl groups are often used in combination with other protecting groups that can be selectively introduced and removed. Common strategies include the use of:
-
Orthoesters: Formation of a 1,3,5-orthoester allows for the selective protection of the remaining hydroxyl groups.[3]
-
Acetals: Isopropylidene or benzylidene acetals are frequently used to protect vicinal diols, thereby directing benzylation to the remaining free hydroxyls.
-
Benzoates: Benzoyl groups can be selectively introduced and later removed, offering another layer of control.[4]
-
Allyl ethers: These can be used as temporary protecting groups and removed under conditions that do not affect benzyl ethers.[5]
Q3: What analytical techniques are best for separating and identifying different benzylated myo-inositol isomers?
A3: The separation and identification of myo-inositol isomers can be challenging. High-Performance Liquid Chromatography (HPLC) is a powerful technique for separating isomers.[6] For identification and structural confirmation, Nuclear Magnetic Resonance (NMR) spectroscopy (¹H and ¹³C) is indispensable. Two-dimensional NMR techniques such as COSY, HSQC, and HMBC are often necessary to unambiguously assign the positions of the benzyl groups.[7] Gas Chromatography-Mass Spectrometry (GC-MS/MS) can also be used for the simultaneous quantification of different inositol isomers after derivatization.[8]
Troubleshooting Guides
Problem 1: Low Yield of the Desired Benzylated Isomer
| Potential Cause | Troubleshooting Steps |
| Incomplete reaction | - Monitor the reaction progress closely using Thin Layer Chromatography (TLC).- Increase the reaction time or temperature if starting material persists.- Ensure all reagents are dry and of high quality, as moisture can quench the reagents. |
| Side reactions | - Use a milder base (e.g., silver(I) oxide instead of sodium hydride) to minimize side reactions.[4]- Optimize the stoichiometry of the benzylating agent (e.g., benzyl bromide) to avoid over-benzylation. |
| Degradation of starting material or product | - If using strongly acidic or basic conditions, consider alternative, milder benzylation methods. |
Problem 2: Poor Regioselectivity / Formation of Multiple Isomers
| Potential Cause | Troubleshooting Steps |
| Similar reactivity of hydroxyl groups | - Employ a protecting group strategy to differentiate the hydroxyl groups. The use of a 1,3,5-orthoformate intermediate is a common and effective method to direct benzylation to the 2, 4, and 6 positions.[2][4] |
| Incorrect choice of reaction conditions | - The choice of solvent and base can significantly influence regioselectivity. Experiment with different solvent systems (e.g., DMF, DMSO, THF) and bases (e.g., NaH, KOH, Ag₂O). |
| Steric hindrance | - Consider the steric bulk of both the protecting groups and the benzylating agent. Less hindered hydroxyl groups will react preferentially. |
Problem 3: Difficulty in Separating Isomers
| Potential Cause | Troubleshooting Steps |
| Similar polarity of isomers | - Optimize the mobile phase for column chromatography. A gradient elution may be necessary to resolve closely eluting spots.- Consider using a different stationary phase (e.g., different types of silica gel or other chromatographic media).- High-Performance Liquid Chromatography (HPLC) can offer better resolution for difficult separations.[6] |
| Co-crystallization | - If purification is by crystallization, try different solvent systems to encourage selective crystallization of the desired isomer. |
Experimental Protocols
Key Experiment: Synthesis of 4,6-di-O-benzyl-myo-inositol via an Orthoester Intermediate
This protocol is based on a convenient, high-yielding method that avoids chromatography for the main steps.[4]
Step 1: Formation of 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate
-
Suspend myo-inositol in triethyl orthoformate.
-
Add a catalytic amount of a suitable acid (e.g., p-toluenesulfonic acid).
-
Heat the mixture to drive the reaction to completion.
-
After cooling, add benzoyl chloride and pyridine to selectively benzoylate the 2 and 4 positions.
Step 2: Benzylation
-
Dissolve the resulting dibenzoate in a suitable solvent (e.g., DMF).
-
Add benzyl bromide and silver(I) oxide.
-
Stir the reaction at room temperature until completion (monitored by TLC). This step yields 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate.[4]
Step 3: Deprotection
-
Remove the benzoate group by aminolysis using a reagent such as isobutylamine.[4]
-
Hydrolyze the orthoformate group using aqueous trifluoroacetic acid to yield the final product, 4,6-di-O-benzyl-myo-inositol.[4]
Overall Yield: This method has been reported to provide an overall yield of 67%.[4]
Quantitative Data Summary
| Target Compound | Key Reagents | Overall Yield | Reference |
| 4,6-di-O-benzyl-myo-inositol | Triethyl orthoformate, Benzoyl chloride, Benzyl bromide, Ag₂O | 67% | [4] |
| D-3,4,5,6-Tetra-O-benzyl-myo-inositol | l-Camphor dimethyl acetal, NaH, Benzyl bromide | 71% (from the acetal) | [7] |
| 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-D-myo-inositol | PTSA·H₂O, Trimethyl orthoacetate | Not specified | [7] |
Visualizations
Caption: Experimental workflow for the synthesis of 4,6-di-O-benzyl-myo-inositol.
References
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. [PDF] Regioselective protection of myo-inositol orthoesters – recent developments | Semantic Scholar [semanticscholar.org]
- 4. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. shodex.com [shodex.com]
- 7. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. A rapid and validated GC-MS/MS method for simultaneous quantification of serum Myo- and D-chiro-inositol isomers - PubMed [pubmed.ncbi.nlm.nih.gov]
Navigating the Synthesis of Benzylated myo-Inositols: A Technical Support Guide
For researchers, scientists, and drug development professionals engaged in the synthesis of benzylated myo-inositols, a class of molecules crucial for understanding cellular signaling, the path to pure compounds can be fraught with challenges. This technical support center provides troubleshooting guides and frequently asked questions to address common side reactions and experimental hurdles, ensuring a smoother and more efficient synthetic workflow.
Frequently Asked Questions (FAQs) & Troubleshooting
This section addresses specific issues that may arise during the benzylation of myo-inositol, a common strategy to protect its hydroxyl groups for further chemical modifications.
FAQ 1: Why is my benzylation reaction incomplete, leaving starting material or partially benzylated products?
Answer: Incomplete benzylation is a frequent issue stemming from several factors related to the reagents and reaction conditions. The Williamson ether synthesis, a common method for this transformation, requires a strong base to deprotonate the hydroxyl groups of myo-inositol, making them nucleophilic enough to react with benzyl bromide.
Troubleshooting Steps:
-
Insufficient Base: Ensure a sufficient excess of a strong base, such as sodium hydride (NaH), is used. The stoichiometry should account for all six hydroxyl groups on the myo-inositol ring. A common recommendation is to use at least 1.2 to 1.5 equivalents of base per hydroxyl group.
-
Reagent Quality: The purity and dryness of reagents and solvents are paramount. Sodium hydride can be deactivated by moisture, and residual water in the solvent (typically DMF or THF) will consume the base. Ensure all glassware is flame-dried, and solvents are anhydrous.
-
Reaction Time and Temperature: The reaction may require extended periods and elevated temperatures to proceed to completion. Monitor the reaction progress using thin-layer chromatography (TLC). If the reaction stalls, consider gradually increasing the temperature. However, be cautious as higher temperatures can also promote side reactions.
-
Solubility Issues: myo-Inositol has poor solubility in many organic solvents. Ensure adequate stirring and a sufficient volume of solvent to allow for proper mixing and reaction.
FAQ 2: My reaction mixture shows multiple spots on TLC, indicating the formation of various side products. What are these and how can I avoid them?
Answer: The presence of multiple products often points to the formation of a mixture of regioisomers (partially benzylated myo-inositols at different positions) and potentially over-benzylated or under-benzylated species. The relative reactivity of the different hydroxyl groups on the myo-inositol ring is not uniform, leading to a mixture of products.
Troubleshooting Strategies to Enhance Regioselectivity:
-
Controlled Stoichiometry: To favor the formation of a specific, partially benzylated product (e.g., monobenzylated), carefully control the stoichiometry of the benzylating agent (benzyl bromide). Using a limiting amount of benzyl bromide relative to myo-inositol can increase the proportion of mono- and di-benzylated products over fully benzylated ones.
-
Use of Protecting Groups: For the synthesis of specific isomers, a protecting group strategy is often necessary. This involves selectively protecting certain hydroxyl groups with a different protecting group before proceeding with the benzylation.
-
Alternative Benzylating Agents: While benzyl bromide with a strong base is common, other methods can offer better selectivity. For instance, the use of organotin reagents can direct the alkylation to specific positions.
FAQ 3: I am struggling to purify my desired benzylated myo-inositol from the reaction mixture. What are the best purification techniques?
Answer: The separation of closely related benzylated myo-inositol isomers is a significant challenge due to their similar polarities.
Purification Guidance:
-
Column Chromatography: Silica gel column chromatography is the most common method for purification. A careful selection of the eluent system is critical. A gradient elution, starting with a less polar solvent system (e.g., hexane/ethyl acetate) and gradually increasing the polarity, can help in separating the different isomers. Monitoring the fractions carefully by TLC is essential.
-
Recrystallization: If the desired product is crystalline, recrystallization can be a powerful purification technique to remove minor impurities and sometimes to separate isomers.
-
Preparative HPLC: For very challenging separations, preparative high-performance liquid chromatography (HPLC) can provide higher resolution.
Quantitative Data Summary
The yield of specific benzylated myo-inositol isomers is highly dependent on the reaction conditions. The following table summarizes representative yields for the formation of different benzylated products.
| Target Product | Reagents & Conditions | Yield (%) | Reference |
| Mixture of benzylated regioisomers | BnBr, Pyridine/DCM, 25°C | Mixture | [1] |
| 1,3-di-O-benzyl-myo-inositol | 3 equiv. of N-methylimidazole, 3 equiv. of BnBr | 26 | Novel highly regioselective O-alkylation and O-acylation of myo-inositol - American Chemical Society |
| 1,3,5-tri-O-benzyl-myo-inositol | 3 equiv. of N-methylimidazole, 3 equiv. of BnBr | 27 | Novel highly regioselective O-alkylation and O-acylation of myo-inositol - American Chemical Society |
Experimental Protocols
General Protocol for Benzylation of myo-Inositol (Williamson Ether Synthesis)
This protocol describes a general procedure for the benzylation of myo-inositol using sodium hydride and benzyl bromide.
Materials:
-
myo-Inositol
-
Sodium hydride (NaH), 60% dispersion in mineral oil
-
Benzyl bromide (BnBr)
-
Anhydrous N,N-dimethylformamide (DMF) or tetrahydrofuran (THF)
-
Methanol
-
Dichloromethane (DCM)
-
Saturated aqueous ammonium chloride (NH₄Cl) solution
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
-
Hexane and Ethyl acetate for chromatography
Procedure:
-
Preparation: Under an inert atmosphere (e.g., argon or nitrogen), add myo-inositol to a flame-dried round-bottom flask equipped with a magnetic stir bar.
-
Dissolution: Add anhydrous DMF (or THF) to the flask.
-
Deprotonation: Cool the suspension to 0 °C in an ice bath. Carefully add sodium hydride portion-wise to the stirred suspension. Allow the mixture to stir at 0 °C for 30 minutes and then warm to room temperature and stir for an additional 1-2 hours.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide dropwise. Allow the reaction to warm to room temperature and stir overnight.
-
Monitoring: Monitor the reaction progress by TLC until the starting material is consumed.
-
Quenching: Cool the reaction to 0 °C and cautiously quench the excess NaH by the slow, dropwise addition of methanol.
-
Work-up: Add saturated aqueous NH₄Cl solution and extract the aqueous layer with dichloromethane. Combine the organic layers, wash with brine, dry over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude residue by silica gel column chromatography using a hexane/ethyl acetate gradient to isolate the desired benzylated product(s).
Visualizing Key Processes
To aid in understanding the experimental and biological contexts, the following diagrams illustrate the benzylation workflow, a troubleshooting decision tree, and the phosphatidylinositol signaling pathway.
Caption: Experimental workflow for the benzylation of myo-inositol.
Caption: Troubleshooting decision tree for benzylation of myo-inositol.
Caption: The Phosphatidylinositol Signaling Pathway.[2][3][4][5][6]
References
- 1. dev.spectrabase.com [dev.spectrabase.com]
- 2. myo-inositol metabolites as cellular signals - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. longdom.org [longdom.org]
- 4. longdom.org [longdom.org]
- 5. PHOSPHOINOSITIDE SIGNALING: NEW TOOLS AND INSIGHTS - PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]
Technical Support Center: Stability of Benzyl Protecting Groups on myo-Inositol
Welcome to the technical support center for researchers, scientists, and drug development professionals working with benzyl-protected myo-inositol. This resource provides troubleshooting guides and frequently asked questions (FAQs) to address common challenges encountered during the synthesis and deprotection of benzylated myo-inositol derivatives.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
This section addresses specific issues you may encounter during your experiments in a question-and-answer format.
1. Why is my benzylation reaction resulting in a low yield?
Low yields in myo-inositol benzylation can stem from several factors:
-
Incomplete Deprotonation: In Williamson ether synthesis, incomplete deprotonation of the hydroxyl groups is a common issue. Ensure your base is sufficiently strong and used in stoichiometric excess. Sodium hydride (NaH) is a common choice, and it's crucial to use a fresh, high-quality source.
-
Steric Hindrance: As more benzyl groups are added, steric hindrance can slow down or prevent the reaction at the remaining hydroxyl positions. Increasing the reaction temperature or using a more reactive benzylating agent might help, but be cautious of side reactions.
-
Reaction Time and Temperature: Insufficient reaction time or suboptimal temperature can lead to incomplete reactions. Monitor the reaction progress using Thin Layer Chromatography (TLC) to determine the optimal reaction time. Some benzylation reactions may require prolonged stirring at room temperature or gentle heating.[1]
-
Solvent Choice: The choice of solvent is critical. Aprotic polar solvents like Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO) are generally effective for Williamson ether synthesis as they solvate the cation of the base, leaving the anion more reactive.[1]
2. I am observing multiple spots on my TLC after a benzylation reaction. What are these byproducts?
The formation of multiple products is a common challenge, often due to:
-
Regioisomers: It is challenging to achieve regioselective benzylation of myo-inositol's multiple hydroxyl groups, which have similar reactivity. This often leads to a mixture of partially and fully benzylated isomers.[2] The use of protecting group strategies, such as starting with myo-inositol orthoformate, can help achieve selective protection.
-
Over- or Under-benzylation: Depending on the stoichiometry of your reagents and reaction time, you may have a mixture of products with varying degrees of benzylation.
-
Elimination Products: Under strongly basic conditions, elimination reactions can occur, leading to unsaturated byproducts. This is particularly relevant if you are working with derivatives that have leaving groups on adjacent carbons.
To address this, careful monitoring by TLC and purification by column chromatography are essential.
3. How can I prevent benzyl group migration?
Benzyl group migration can occur under both acidic and basic conditions, proceeding through the formation of a tight ion pair or via 1,5-sigmatropic shifts. To minimize this:
-
Use Milder Conditions: Opt for milder bases (e.g., silver oxide, Ag₂O) or acidic conditions when possible.
-
Control Stoichiometry and Temperature: Careful control of reagent stoichiometry and maintaining a low reaction temperature can disfavor the energetic requirements for migration.
-
Orthogonal Protecting Groups: Employing a strategy with multiple types of protecting groups that can be removed under different conditions (orthogonal protection) can reduce the number of steps where migration is a risk.
4. My deprotection via catalytic hydrogenation is not working or is very slow. What could be the issue?
Several factors can hinder catalytic hydrogenation (e.g., using Pd/C and H₂):
-
Catalyst Poisoning: If your molecule contains sulfur or other functional groups known to poison palladium catalysts, the reaction will be inhibited.
-
Steric Hindrance: Highly substituted myo-inositol derivatives can sterically hinder the benzyl groups from accessing the catalyst surface.
-
Inadequate Mixing/Hydrogen Pressure: Ensure vigorous stirring to keep the catalyst suspended and in contact with the substrate and hydrogen. Insufficient hydrogen pressure can also slow the reaction.
Troubleshooting options include:
-
Increase Catalyst Loading: A higher catalyst loading may overcome minor poisoning or steric hindrance.
-
Alternative Deprotection Methods: If hydrogenation is not feasible, consider alternative methods such as oxidative cleavage with ozone or Lewis acid-mediated deprotection with reagents like boron trichloride-dimethyl sulfide complex (BCl₃·SMe₂).[3]
5. How do I selectively deprotect one or more benzyl groups?
Achieving selective deprotection is challenging but can be approached in a few ways:
-
Use of p-Methoxybenzyl (PMB) Ethers: PMB ethers can be cleaved under oxidative conditions (e.g., with DDQ) that typically leave standard benzyl ethers intact.
-
Exploiting Differences in Reactivity: In some cases, subtle differences in the steric or electronic environment of the benzyl groups can be exploited by carefully controlling reaction conditions (e.g., temperature, reaction time, reagent stoichiometry) for partial deprotection.
-
Enzymatic Deprotection: In specific cases, enzymatic methods can offer high regioselectivity.
Data Presentation
The following tables summarize typical reaction conditions and reported yields for the benzylation and deprotection of myo-inositol derivatives.
Table 1: Comparison of Benzylation Methods for myo-Inositol Derivatives
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
| Williamson Ether Synthesis | NaH, Benzyl Bromide (BnBr) | DMF | 0 °C to RT | 24 h | ~84% (for tetra-benzylation of a protected intermediate)[1] | A common and effective method for per-benzylation. |
| Williamson Ether Synthesis | Ag₂O, Benzyl Bromide (BnBr) | DMF | RT | 48 h | Moderate | Milder conditions, useful for substrates sensitive to strong bases. |
| Acid-Catalyzed | Benzyl Trichloroacetimidate, TfOH (cat.) | Dichloromethane (DCM) | 0 °C to RT | 2-4 h | Good | Suitable for acid-stable substrates. |
Table 2: Comparison of Deprotection Methods for Benzylated myo-Inositol
| Method | Reagents | Solvent | Temperature | Time | Yield | Notes |
| Catalytic Hydrogenation | Pd/C, H₂ (balloon) | Ethanol/THF | RT | 12-24 h | High (>90%) | Standard and clean method, but sensitive to catalyst poisons. |
| Ozonolysis followed by Reduction | 1. O₃ 2. NaBH₄ or Me₂S | DCM/Methanol | -78 °C to RT | 1-3 h | Good | Mild alternative to hydrogenation.[3] |
| Lewis Acid Cleavage | BCl₃·SMe₂ | Dichloromethane (DCM) | 0 °C to RT | 1-5 h | Good | Effective for substrates with functional groups labile to hydrogenation. |
| Birch Reduction | Na, liquid NH₃ | THF/Ethanol | -78 °C | 1-2 h | Moderate to Good | Harsh conditions, but can be effective when other methods fail. |
Experimental Protocols
Protocol 1: Per-benzylation of myo-Inositol (adapted from Williamson Ether Synthesis)
This protocol describes the full benzylation of myo-inositol.
Materials:
-
myo-Inositol
-
Sodium hydride (NaH, 60% dispersion in mineral oil)
-
Benzyl bromide (BnBr)
-
Anhydrous Dimethylformamide (DMF)
-
Methanol
-
Ethyl acetate
-
Brine
-
Anhydrous sodium sulfate (Na₂SO₄)
-
Silica gel for column chromatography
Procedure:
-
Preparation: Dry myo-inositol under high vacuum overnight. All glassware should be flame-dried or oven-dried and the reaction should be carried out under an inert atmosphere (e.g., Argon or Nitrogen).
-
Deprotonation: To a solution of myo-inositol in anhydrous DMF at 0 °C, add NaH (6-10 equivalents) portion-wise. Allow the mixture to stir at 0 °C for 30 minutes, then warm to room temperature and stir for an additional 1-2 hours, or until hydrogen evolution ceases.
-
Benzylation: Cool the reaction mixture back to 0 °C and add benzyl bromide (7-12 equivalents) dropwise. Allow the reaction to warm to room temperature and stir for 24 hours.[1]
-
Monitoring: Monitor the reaction progress by TLC (e.g., using a hexane/ethyl acetate solvent system). The fully benzylated product will have a much higher Rf value than the starting material and partially benzylated intermediates.
-
Quenching: Once the reaction is complete, cool the mixture to 0 °C and carefully quench the excess NaH by the slow, dropwise addition of methanol until gas evolution stops.
-
Work-up: Dilute the reaction mixture with ethyl acetate and wash with water and brine. Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure.
-
Purification: Purify the crude product by flash column chromatography on silica gel to obtain the per-benzylated myo-inositol.
Protocol 2: Deprotection of Benzyl Ethers by Catalytic Hydrogenation
This protocol describes the removal of all benzyl groups.
Materials:
-
Benzylated myo-inositol derivative
-
Palladium on carbon (Pd/C, 10 wt. %)
-
Ethanol or Tetrahydrofuran (THF)
-
Hydrogen gas (H₂)
-
Celite®
Procedure:
-
Setup: Dissolve the benzylated myo-inositol in ethanol or THF in a round-bottom flask equipped with a stir bar.
-
Catalyst Addition: Carefully add Pd/C (typically 10-20 mol% by weight relative to the substrate) to the solution.
-
Hydrogenation: Evacuate the flask and backfill with hydrogen gas from a balloon. Repeat this process three times to ensure an inert atmosphere. Maintain a positive pressure of hydrogen with the balloon and stir the reaction mixture vigorously at room temperature.
-
Monitoring: Monitor the reaction by TLC. The deprotected product will have a much lower Rf and will likely be baseline in many solvent systems suitable for the starting material.
-
Filtration: Once the reaction is complete, carefully filter the mixture through a pad of Celite® to remove the Pd/C catalyst. Wash the Celite® pad with additional solvent (ethanol or methanol).
-
Concentration: Combine the filtrates and remove the solvent under reduced pressure to yield the deprotected myo-inositol.
Visualizations
Diagram 1: General Workflow for Benzylation of myo-Inositol
Caption: A generalized workflow for the benzylation of myo-inositol.
Diagram 2: Troubleshooting Low Yield in Benzylation
Caption: A decision tree for troubleshooting low yields in benzylation reactions.
Diagram 3: Deprotection Strategy Selection
Caption: A guide for selecting an appropriate benzyl deprotection strategy.
References
Technical Support Center: Myo-Inositol Orthoester Chemistry
This technical support center provides troubleshooting guidance and frequently asked questions for researchers, scientists, and drug development professionals working with myo-inositol orthoesters. The information is presented in a clear question-and-answer format to directly address common experimental challenges.
Frequently Asked Questions (FAQs)
FAQ 1: Why am I getting a low yield or no formation of my desired 2-O-acyl myo-inositol product upon acidic hydrolysis?
Answer:
The most common reason for this issue is the type of orthoester you are using. The regioselective formation of a 2-O-acyl product is highly dependent on the substituent on the orthoester carbon.
-
myo-Inositol 1,3,5-orthoformates: Acid hydrolysis of orthoformates often leads to partial or complete removal of the protecting group, yielding myo-inositol or a mixture of formate esters.[1][2] The intermediate formate ester is unstable under acidic conditions and is readily cleaved.[1][2]
-
myo-Inositol 1,3,5-orthoacetates, orthobenzoates, and other alkyl/aryl orthoesters: These orthoesters, in the presence of a free 2-hydroxyl group, exclusively afford the corresponding 2-O-acyl myo-inositol products under acidic hydrolysis.[1][3][4] This selectivity is due to the formation of a stable 1,2-bridged dioxolanylium ion intermediate.[1][3][4]
Troubleshooting Steps:
-
Verify your starting material: Ensure you are not using a myo-inositol 1,3,5-orthoformate if your goal is to isolate a 2-O-acyl product.
-
Check the 2-OH position: The regioselective opening to form a 2-O-acyl product is contingent on the hydroxyl group at the C-2 position being unprotected.[1][2] If the 2-OH group is protected, hydrolysis may yield the 1- or 3-O-acyl isomer.[2]
FAQ 2: My reaction is producing a mixture of regioisomers or unexpected byproducts. What could be the cause?
Answer:
Several factors can lead to the formation of product mixtures.
-
Acyl Migration: Acetate esters, formed from the opening of orthoacetates, can be prone to migration under acidic conditions.[1] If you are observing a mixture of acetylated inositols, consider using an orthobenzoate instead, as benzoate esters are generally more stable.
-
Orthoformate Instability: As mentioned in FAQ 1, the hydrolysis of orthoformates does not cleanly stop at the 2-O-formyl product, leading to mixtures.
-
Incomplete Reaction: If the reaction is not driven to completion, you may have a mixture of starting material and the desired product.
-
Side Reactions from Other Protecting Groups: The stability of other protecting groups on the inositol ring under acidic conditions should be considered.
Troubleshooting Steps:
-
Reaction Monitoring: Monitor the reaction progress closely using Thin Layer Chromatography (TLC) to ensure the complete consumption of the starting material.[1]
-
Choice of Orthoester: For greater stability and selectivity, consider using myo-inositol 1,3,5-orthobenzoate.
-
Control of Reaction Time and Temperature: Minimize reaction time to what is necessary for complete conversion to reduce the likelihood of acyl migration or other side reactions.
FAQ 3: The orthoester opening reaction is sluggish or not proceeding at all. How can I optimize the reaction conditions?
Answer:
The acidic hydrolysis of myo-inositol orthoesters is typically a fast reaction.[1] If you are experiencing difficulties, consider the following:
-
Acid Strength and Concentration: The reaction requires acidic conditions. A common and effective reagent is a mixture of trifluoroacetic acid (TFA) and water.
-
Solvent: The choice of solvent can be critical. While the reaction can be run neat in TFA/water, co-solvents may be necessary depending on the solubility of your substrate.
-
Temperature: Most hydrolyses proceed rapidly at room temperature.
Troubleshooting Steps:
-
Verify Reagent Quality: Ensure your acid catalyst is of appropriate purity and concentration.
-
Optimize Acid Concentration: A mixture of TFA and water (e.g., 10:1 v/v) is often effective.[1]
-
Solubility: Ensure your starting material is fully dissolved in the reaction medium.
Data Presentation
Table 1: Comparison of Acidic Hydrolysis of Different myo-Inositol 1,3,5-Orthoesters
| Orthoester Type | Reagents | Typical Reaction Time | Primary Product | Selectivity | Reference |
| Orthoformate | aq. TFA | Variable | myo-inositol and/or formate esters | Low | [1][2] |
| Orthoacetate | aq. TFA (10:1) | ~ 5 min | 2-O-acetyl-myo-inositol | Quantitative | [1][2] |
| Orthobenzoate | aq. TFA (10:1) | ~ 3 min | 2-O-benzoyl-myo-inositol | Complete | [1] |
| Orthobutyrate | Deuterated TFA then H₂O | 24 h (for deuteration) | 2-O-butanoyl-myo-inositol | High | [3] |
Experimental Protocols
Protocol 1: Regioselective Synthesis of 2-O-acetyl-myo-inositol
This protocol is adapted from Godage et al. (2013).[1][2]
-
Preparation of myo-Inositol 1,3,5-Orthoacetate: Treat myo-inositol with triethyl orthoacetate and a catalytic amount of p-toluenesulfonic acid (PTSA) in dimethylformamide (DMF) under reflux.
-
Hydrolysis: Dissolve the purified myo-inositol 1,3,5-orthoacetate in a 10:1 mixture of trifluoroacetic acid (TFA) and water.
-
Reaction Monitoring: Stir the solution at room temperature and monitor the reaction by TLC. The reaction is typically complete within 5 minutes, as indicated by the disappearance of the starting material spot.
-
Work-up: Upon completion, remove the TFA and water under reduced pressure to yield 2-O-acetyl-myo-inositol.
Protocol 2: Regioselective Synthesis of 2-O-benzoyl-myo-inositol
This protocol is adapted from Godage et al. (2013).[1]
-
Preparation of myo-Inositol 1,3,5-Orthobenzoate: Synthesize the orthobenzoate by transesterification of myo-inositol with trimethyl orthobenzoate in dimethyl sulfoxide (DMSO) at temperatures above 140°C.[1][2]
-
Hydrolysis: Add a mixture of TFA (10 mL) and water (1 mL) to the myo-inositol 1,3,5-orthobenzoate (1.5 g).
-
Reaction Monitoring: Stir the solution for approximately 3 minutes, at which point TLC analysis should indicate complete conversion of the starting material to the product.
-
Work-up: Evaporate the solvent under reduced pressure to obtain 2-O-benzoyl-myo-inositol.
Visualizations
Diagram 1: Regioselective Opening of myo-Inositol Orthoesters (Non-formate)
Caption: Mechanism for regioselective opening of myo-inositol orthoesters.
Diagram 2: Troubleshooting Workflow for Low Product Yield
Caption: Troubleshooting logic for low yield in 2-O-acyl myo-inositol synthesis.
References
debenzylation methods for protected myo-inositols without product degradation
This technical support center provides troubleshooting guidance and frequently asked questions (FAQs) for researchers, scientists, and drug development professionals engaged in the debenzylation of protected myo-inositols. Our aim is to offer practical solutions to common challenges to help ensure successful deprotection without product degradation.
Frequently Asked Questions (FAQs)
Q1: What are the most common methods for the debenzylation of myo-inositol ethers?
A1: The most prevalent and effective methods for cleaving benzyl ethers from myo-inositols involve catalytic hydrogenation and dissolving metal reductions. Catalytic hydrogenation is often preferred due to its milder conditions. Key methods include:
-
Standard Catalytic Hydrogenation: This typically employs a palladium catalyst, such as 10% palladium on carbon (Pd/C), under a hydrogen atmosphere.
-
Catalytic Transfer Hydrogenation (CTH): A safer alternative to using hydrogen gas, CTH utilizes a hydrogen donor in the presence of a palladium catalyst. Common donors include formic acid, ammonium formate, and cyclohexene.[1]
-
Pearlman's Catalyst (Pd(OH)₂/C): This catalyst is particularly effective for debenzylation and can sometimes succeed where standard Pd/C catalysts are sluggish. It is also considered less pyrophoric than Pd/C upon filtration.
-
Dissolving Metal Reduction (Birch Reduction): This method uses an alkali metal (typically sodium or lithium) in liquid ammonia. It is a powerful method but can be harsh and may affect other functional groups.
Q2: How do I monitor the progress of my debenzylation reaction?
A2: Thin-Layer Chromatography (TLC) is the most common and convenient method for monitoring the progress of a debenzylation reaction.[2][3] A spot of the reaction mixture is compared against a spot of the starting material. The disappearance of the starting material spot and the appearance of a new, more polar spot (which will have a lower Rf value) indicates the progress of the reaction. The TLC plate can be visualized using UV light (if the product or starting material is UV active) and/or by staining with a suitable reagent such as phosphomolybdic acid (PMA) or potassium permanganate.[3]
Q3: What are the typical work-up and purification procedures for myo-inositol after debenzylation?
A3: After the reaction is complete, the catalyst is typically removed by filtration through a pad of celite. The filtrate is then concentrated under reduced pressure. The resulting crude product can be purified by a variety of methods, including:
-
Crystallization: If the product is a solid, crystallization from a suitable solvent system (e.g., methanol) is an effective purification method.[4]
-
Column Chromatography: Silica gel column chromatography is a common method for purifying myo-inositol derivatives. A polar solvent system, such as a mixture of chloroform and methanol, is often used for elution.[4]
-
Ion-Exchange Chromatography: For phosphorylated inositols, ion-exchange chromatography can be a powerful purification technique.
Troubleshooting Guides
Issue 1: Incomplete or Sluggish Debenzylation Reaction
Symptoms:
-
TLC analysis shows a significant amount of starting material remaining even after a prolonged reaction time.
-
The reaction appears to have stalled.
Possible Causes and Solutions:
| Cause | Recommended Solution |
| Catalyst Inactivity/Poisoning | - Use a fresh batch of catalyst. - Ensure the starting material and solvents are free of catalyst poisons such as sulfur-containing compounds or residual thiols. - Increase the catalyst loading. - Try a different catalyst, such as Pearlman's catalyst (Pd(OH)₂/C), which can be more robust. |
| Insufficient Hydrogen Pressure (for Hydrogenation) | - Ensure the system is properly sealed and there are no leaks. - Purge the reaction vessel thoroughly with hydrogen to remove all air. - Increase the hydrogen pressure (if your equipment allows). |
| Inefficient Hydrogen Donor (for CTH) | - If using formic acid, a larger amount of palladium catalyst may be required.[1] - Consider switching to a different hydrogen donor, such as ammonium formate or cyclohexene. |
| Steric Hindrance | - For sterically hindered benzyl ethers, standard hydrogenation may be ineffective. Consider alternative methods such as Birch reduction or using a Lewis acid like BCl₃. |
| Poor Solubility of Substrate/Product | - Choose a solvent system in which both the starting material and product are soluble. A mixture of solvents may be necessary. |
Experimental Protocols
Protocol 1: Catalytic Hydrogenation using Pd/C
This protocol describes a general procedure for the debenzylation of a fully benzylated myo-inositol derivative using 10% Pd/C.
Materials:
-
Benzyl-protected myo-inositol
-
10% Palladium on Carbon (Pd/C)
-
Solvent (e.g., Methanol, Ethanol, or Tetrahydrofuran)
-
Hydrogen gas
-
Celite
Procedure:
-
Dissolve the benzyl-protected myo-inositol in a suitable solvent in a flask equipped with a magnetic stir bar.
-
Carefully add 10% Pd/C to the solution (typically 10-20% by weight of the substrate).
-
Securely attach the flask to a hydrogenation apparatus.
-
Evacuate the flask and backfill with hydrogen gas. Repeat this process 3-5 times to ensure an inert atmosphere.
-
Stir the reaction mixture vigorously under a hydrogen atmosphere (typically a balloon or at a set pressure) at room temperature.
-
Monitor the reaction progress by TLC.
-
Once the reaction is complete, carefully vent the hydrogen and purge the flask with an inert gas (e.g., nitrogen or argon).
-
Filter the reaction mixture through a pad of celite to remove the Pd/C catalyst. Wash the celite pad with the reaction solvent.
-
Combine the filtrates and concentrate under reduced pressure to obtain the crude product.
-
Purify the crude product by crystallization or column chromatography.
Protocol 2: Catalytic Transfer Hydrogenation (CTH) using Ammonium Formate
This protocol provides a method for debenzylation using a hydrogen donor, which can be more convenient and safer than using hydrogen gas.
Materials:
-
Benzyl-protected myo-inositol
-
10% Palladium on Carbon (Pd/C)
-
Ammonium Formate
-
Solvent (e.g., Methanol or Ethanol)
-
Celite
Procedure:
-
Dissolve the benzyl-protected myo-inositol in the chosen solvent in a round-bottom flask with a magnetic stir bar.
-
Add ammonium formate (typically 5-10 equivalents relative to the substrate).
-
Carefully add 10% Pd/C to the mixture (typically 10-20% by weight of the substrate).
-
Fit the flask with a reflux condenser and heat the reaction mixture to a gentle reflux.
-
Monitor the reaction progress by TLC.
-
Upon completion, cool the reaction mixture to room temperature.
-
Filter the mixture through a pad of celite to remove the catalyst, washing the pad with the solvent.
-
Concentrate the filtrate under reduced pressure.
-
The crude product can be purified by dissolving it in water and washing with an organic solvent to remove non-polar impurities, followed by lyophilization or by standard chromatographic methods.
Data Presentation
Table 1: Comparison of Common Debenzylation Methods for myo-Inositol Ethers
| Method | Catalyst/Reagent | Typical Conditions | Advantages | Disadvantages |
| Catalytic Hydrogenation | 10% Pd/C, H₂ (1 atm or higher) | Room temperature, various solvents (MeOH, EtOH, THF) | Mild conditions, high yields, clean reactions. | Requires H₂ gas handling, catalyst can be pyrophoric, may not work for sterically hindered ethers. |
| Catalytic Transfer Hydrogenation | 10% Pd/C, Ammonium Formate or Formic Acid | Refluxing alcohol | Avoids use of H₂ gas, generally good yields. | May require elevated temperatures, formic acid can be corrosive.[1] |
| Pearlman's Catalyst | Pd(OH)₂/C, H₂ or transfer hydrogenation donor | Room temperature or slightly elevated | Often more effective than Pd/C, less pyrophoric. | More expensive than Pd/C. |
| Birch Reduction | Na or Li, liquid NH₃, alcohol | -78 °C | Very powerful, effective for sterically hindered ethers. | Harsh conditions, not compatible with many other functional groups, requires special handling of reagents. |
Visualizations
Caption: General experimental workflow for the debenzylation of myo-inositol.
Caption: Troubleshooting decision tree for incomplete debenzylation reactions.
References
- 1. Removal of O-Benzyl Protective Groups by Catalytic Transfer Hydrogenation [organic-chemistry.org]
- 2. Labeling of Phosphatidylinositol Lipid Products in Cells via Metabolic Engineering using a Clickable myo-Inositol Probe - PMC [pmc.ncbi.nlm.nih.gov]
- 3. rsc.org [rsc.org]
- 4. 2-Benzyl-myo-inositol monohydrate - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Myo-Inositol Benzylation
Welcome to the technical support center for myo-inositol chemistry. This resource provides troubleshooting guides and frequently asked questions (FAQs) to help researchers, scientists, and drug development professionals avoid common issues during the benzylation of myo-inositol, particularly the challenge of over-benzylation.
Frequently Asked Questions (FAQs)
Q1: What is over-benzylation of myo-inositol and why is it a problem?
A1: Over-benzylation is a common side reaction where more hydroxyl groups on the myo-inositol ring become benzylated than intended. Myo-inositol has six hydroxyl groups with varying reactivity, and controlling the extent of benzylation to achieve a specific, partially benzylated isomer is a significant synthetic challenge. This lack of selectivity leads to a mixture of products, including the fully benzylated hexa-O-benzyl-myo-inositol, which complicates purification, reduces the yield of the desired compound, and consumes expensive reagents. For the synthesis of biologically active molecules like inositol phosphates, specific, partially protected intermediates are essential.[1]
Q2: What are the most critical reaction parameters to control for selective benzylation?
A2: The key to avoiding over-benzylation is precise control over reaction conditions. The most critical parameters include:
-
Stoichiometry: Carefully controlling the molar equivalents of the benzylating agent (e.g., benzyl bromide) and the base (e.g., sodium hydride) is paramount. Using a limiting amount of the benzylating agent relative to the hydroxyl groups you wish to protect is a primary strategy.
-
Temperature: Lower temperatures (e.g., 0 °C to room temperature) generally provide better selectivity. Running the reaction at elevated temperatures can increase the reaction rate but often leads to a loss of selectivity and the formation of over-benzylated byproducts.[2]
-
Reaction Time: The reaction should be monitored closely (e.g., by TLC) and quenched as soon as the desired product is formed to prevent further benzylation.
-
Choice of Base and Solvent: The combination of base and solvent can influence the reactivity and selectivity. For instance, using sodium hydride in a coordinating solvent like THF is a common practice.[2]
Q3: How can I protect specific hydroxyl groups to prevent them from being benzylated?
A3: A highly effective strategy to achieve selective benzylation is to use orthogonal protecting groups to temporarily block certain hydroxyl groups before introducing the benzyl ethers. This multi-step protection-deprotection strategy offers excellent control.[3][4] Common temporary protecting groups for myo-inositol include:
-
Isopropylidene Ketals: These can be used to protect vicinal diols. For example, 1,2:4,5-di-O-isopropylidene-myo-inositol can be synthesized to leave the C3 and C6 hydroxyls available for subsequent reactions.[1]
-
Orthoformates: Myo-inositol orthoformate is a key intermediate that can be used to selectively introduce other protecting groups before benzylation.[2]
-
Benzylidene Acetals: These can protect the 4,6-hydroxyl groups, allowing for selective alkylation at other positions.[2]
Troubleshooting Guide: Over-Benzylation
This guide provides a systematic approach to troubleshooting when you observe over-benzylation in your reaction.
Problem: My TLC/LCMS analysis shows multiple spots/peaks corresponding to higher-order benzylated species and the fully benzylated product.
// Nodes start [label="Over-benzylation Observed", fillcolor="#EA4335", fontcolor="#FFFFFF"]; q1 [label="Were stoichiometric ratios of\nbenzylating agent and base\nprecisely controlled?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a1_no [label="Action: Recalculate and use precise\nstoichiometry. Use a limiting amount\nof benzylating agent.", fillcolor="#FBBC05", fontcolor="#202124"]; q2 [label="Was the reaction performed\nat low temperature (e.g., 0°C)?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a2_no [label="Action: Repeat reaction at 0°C\nand allow it to warm slowly to RT.\nAvoid heating.", fillcolor="#FBBC05", fontcolor="#202124"]; q3 [label="Was reaction progress monitored\n(e.g., via TLC) and quenched\npromptly upon product formation?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a3_no [label="Action: Set up parallel reactions and\nquench at different time points to find\nthe optimal reaction time.", fillcolor="#FBBC05", fontcolor="#202124"]; q4 [label="Consider Alternative Strategy:\nIs direct partial benzylation consistently failing?", shape=diamond, fillcolor="#F1F3F4", fontcolor="#202124"]; a4_yes [label="Action: Employ an orthogonal protecting group strategy.\nProtect specific hydroxyls with ketals or acetals\nbefore benzylation.", fillcolor="#34A853", fontcolor="#FFFFFF"]; end_node [label="Improved Selectivity", shape=ellipse, fillcolor="#4285F4", fontcolor="#FFFFFF"];
// Edges start -> q1; q1 -> a1_no [label="No"]; q1 -> q2 [label="Yes"]; a1_no -> end_node; q2 -> a2_no [label="No"]; q2 -> q3 [label="Yes"]; a2_no -> end_node; q3 -> a3_no [label="No"]; q3 -> q4 [label="Yes"]; a3_no -> end_node; q4 -> a4_yes [label="Yes"]; q4 -> end_node [label="No, re-optimize\nconditions"]; a4_yes -> end_node; }
Caption: Troubleshooting decision tree for over-benzylation.
Experimental Protocols & Data
Protocol 1: Selective Benzylation at OH-2 via Benzylidene Acetal Intermediate
This protocol describes a two-step method to selectively obtain a 2-O-benzyl derivative, which is a valuable intermediate. The strategy involves first protecting the 4,6-hydroxyls as a benzylidene acetal, followed by benzylation of the remaining free hydroxyls.[2]
// Nodes start [label="Start: myo-Inositol\nOrthoformate (4)", fillcolor="#F1F3F4", fontcolor="#202124"]; step1 [label="Step 1: Benzylidene Acetal Formation\nReagents: Benzaldehyde dimethyl acetal (1.5 equiv.),\nPTSA (cat.), DMF\nConditions: 80°C, 3h", fillcolor="#4285F4", fontcolor="#FFFFFF"]; intermediate [label="Intermediate: Benzylidene\nAcetal (7)\n(49% yield)", fillcolor="#FBBC05", fontcolor="#202124"]; step2 [label="Step 2: Selective Benzylation\nReagents: Benzyl Bromide, NaH\nSolvent: Dry THF\nConditions: 0°C to 25°C", fillcolor="#4285F4", fontcolor="#FFFFFF"]; product [label="Product: 2-O-Benzyl Derivative (8b)\n(89% yield)", fillcolor="#34A853", fontcolor="#FFFFFF"];
// Edges start -> step1; step1 -> intermediate; intermediate -> step2; step2 -> product; }
Caption: Workflow for selective 2-O-benzylation.
Detailed Steps:
-
Synthesis of Benzylidene Acetal (7): Myo-inositol orthoformate (4) is reacted with 1.5 equivalents of benzaldehyde dimethyl acetal in DMF with a catalytic amount of p-toluenesulfonic acid (PTSA). The mixture is heated to 80°C for 3 hours. After workup and purification, the benzylidene acetal (7) is isolated.[2]
-
Benzylation of Acetal (7): The isolated acetal (7) is dissolved in dry THF and cooled to 0°C. Sodium hydride (NaH) is added portion-wise, followed by the dropwise addition of benzyl bromide. The reaction is allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is then carefully quenched, and the 2-O-benzyl product (8b) is isolated after extraction and chromatography.[2]
Data Table: Comparison of Alkylation Conditions
The following table summarizes the yields for the synthesis of various 2-alkoxy derivatives from the benzylidene acetal intermediate (7), demonstrating the efficiency of this selective protection strategy.[2]
| Alkylating Agent | Product | Yield |
| Benzyl Bromide | 2-O-Benzyl (8b) | 89% |
| Methyl Iodide | 2-O-Methyl (8c) | Quantitative |
| Allyl Bromide | 2-O-Allyl (8d) | Quantitative |
This data highlights that once the 4,6-positions are protected, subsequent alkylations, including benzylation, proceed in excellent yields, effectively preventing the formation of over-alkylated products.[2]
Alternative Strategy: Using Allyl Protecting Groups
In cases where benzyl groups are difficult to remove or lead to side reactions, allyl groups can be used as "temporary" protecting groups. They can be selectively introduced and later removed under mild conditions [tetrakis(triphenylphosphine)palladium(0)/dimedone], allowing for the subsequent introduction of benzyl groups at specific positions. This provides another robust method for synthesizing specific tri-O-benzyl-myo-inositol isomers and other derivatives.[1][5]
References
- 1. The allyl group for protection in carbohydrate chemistry. Part 18. Allyl and benzyl ethers of myo-inositol. Intermediates for the synthesis of myo-inositol trisphosphates - Journal of the Chemical Society, Perkin Transactions 1 (RSC Publishing) [pubs.rsc.org]
- 2. air.unimi.it [air.unimi.it]
- 3. Site-selective C–H alkylation of myo-inositol via organic photoredox catalysis [agris.fao.org]
- 4. Site-selective C–H alkylation of myo-inositol via organic photoredox catalysis - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. The preparation and phosphorylation of 2,5- and 1D-2,6-di-O-benzyl-myo-inositol - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Resolving Benzylated myo-Inositol Regioisomers
Welcome to the technical support center for the resolution of benzylated myo-inositol regioisomers. This resource is designed for researchers, scientists, and drug development professionals to provide guidance on common challenges encountered during the synthesis, purification, and characterization of these complex molecules.
Troubleshooting Guides
This section addresses specific issues that may arise during the experimental process of resolving mixtures of benzylated myo-inositol regioisomers.
Question: Why am I seeing poor separation of my benzylated myo-inositol isomers on silica gel column chromatography?
Answer:
Poor separation of benzylated myo-inositol regioisomers on silica gel is a common issue due to their similar polarities. Here are several factors to consider and troubleshoot:
-
Solvent System Optimization: The choice of eluent is critical. A single solvent system may not be sufficient to resolve closely related isomers.
-
Recommendation: Employ a gradient elution. Start with a non-polar solvent system (e.g., hexane/ethyl acetate) and gradually increase the polarity. Fine-tuning the gradient slope can significantly improve resolution.
-
Tip: Small additions of a third solvent, like dichloromethane or toluene, can sometimes alter the selectivity and improve separation.
-
-
Column Dimensions and Packing: A long and narrow column generally provides better resolution than a short and wide one. Proper packing is essential to avoid channeling.
-
Loading Technique: Overloading the column is a frequent cause of poor separation.
-
Recommendation: Dissolve the crude mixture in a minimal amount of the initial eluent or a slightly more polar solvent. For compounds sparingly soluble in the eluent, dry loading onto silica gel is recommended.[1]
-
-
Compound Stability: myo-Inositol derivatives can be sensitive to the acidic nature of silica gel, leading to degradation and streaking on the column.
-
Recommendation: Consider using deactivated silica gel (e.g., by adding a small percentage of triethylamine to the eluent) or an alternative stationary phase like alumina or Florisil.[1]
-
Question: My HPLC analysis shows co-eluting peaks for different benzylated isomers. How can I improve the resolution?
Answer:
Improving HPLC resolution for these isomers often requires a systematic approach to method development.
-
Column Chemistry: Reversed-phase columns (e.g., C18) are commonly used, but may not provide sufficient selectivity.
-
Mobile Phase Composition:
-
Temperature: Column temperature can influence selectivity.
-
Derivatization: If underivatized isomers are being analyzed, pre-column derivatization with a chromophore like benzoyl chloride can improve detection and may alter chromatographic behavior, aiding separation.[5][6]
Question: I am having difficulty distinguishing between regioisomers using ¹H NMR. What are the key signals to look for?
Answer:
Distinguishing benzylated myo-inositol regioisomers by ¹H NMR can be challenging due to overlapping signals of the benzyl protons. However, careful analysis of the inositol ring protons can provide definitive structural information.
-
Focus on the Inositol Ring Protons: The chemical shifts and coupling constants of the protons on the myo-inositol ring are highly sensitive to the substitution pattern. These signals typically appear between 3.0 and 6.0 ppm.[7]
-
The Equatorial H-2 Proton: The equatorial proton at the C-2 position is often shifted downfield compared to other ring protons.[7] Its multiplicity and coupling constants to neighboring protons are key indicators.
-
2D NMR Techniques:
-
Recommendation: Utilize 2D NMR experiments like COSY (Correlation Spectroscopy) and HSQC (Heteronuclear Single Quantum Coherence). COSY will help establish the connectivity between the inositol ring protons, while HSQC will correlate each proton to its attached carbon.[8]
-
-
Use of a Chiral Solvating Agent: For enantiomeric pairs, adding a chiral solvating agent can induce diastereomeric interactions that result in separate signals in the NMR spectrum, allowing for their differentiation.[9]
Frequently Asked Questions (FAQs)
Q1: What is a general workflow for resolving a mixture of benzylated myo-inositol regioisomers?
A1: A typical workflow involves a multi-step process of separation and characterization.
Caption: General workflow for resolving and identifying benzylated myo-inositol regioisomers.
Q2: What are some common TLC solvent systems for monitoring the separation of benzylated myo-inositol isomers?
A2: Thin-Layer Chromatography (TLC) is essential for monitoring column chromatography. Here are some commonly used solvent systems:
| Solvent System | Ratio (v/v) | Typical Application |
| Hexane / Ethyl Acetate | 9:1 to 1:1 | General purpose for a wide range of benzylated inositols. |
| Dichloromethane / Methanol | 99:1 to 95:5 | For more polar, less benzylated inositols. |
| Toluene / Acetone | 9:1 to 7:3 | Can offer different selectivity compared to hexane/ethyl acetate. |
| n-Buthanol / Ethanol / Water | 4:3:3 | Used for more polar, potentially deprotected inositol derivatives.[10] |
Q3: How can mass spectrometry be used to characterize my purified benzylated myo-inositol isomer?
A3: Mass spectrometry is a powerful tool for confirming the molecular weight and elemental composition of your purified isomer.
-
Electrospray Ionization (ESI): This is a soft ionization technique that is well-suited for these molecules. You will typically observe the protonated molecule [M+H]⁺ or adducts with sodium [M+Na]⁺ or ammonium [M+NH₄]⁺.[4][5]
-
High-Resolution Mass Spectrometry (HRMS): This provides a highly accurate mass measurement, which can be used to confirm the elemental formula of your compound.
-
Tandem Mass Spectrometry (MS/MS): Fragmentation patterns can sometimes provide structural information, although distinguishing regioisomers solely by MS/MS can be challenging.
Experimental Protocols
Protocol 1: General Procedure for Flash Column Chromatography
-
Column Selection and Packing:
-
Choose a column with a length-to-diameter ratio of at least 10:1.
-
Prepare a slurry of silica gel in the initial, non-polar eluent.
-
Pour the slurry into the column and allow it to pack under gravity or with gentle pressure. Ensure a flat, undisturbed bed.
-
-
Sample Loading:
-
Wet Loading: Dissolve the crude mixture (e.g., 100 mg) in a minimal volume of the initial eluent (e.g., 1-2 mL). Carefully apply the solution to the top of the silica bed.
-
Dry Loading: Dissolve the crude mixture in a suitable solvent (e.g., dichloromethane). Add a small amount of silica gel and evaporate the solvent to obtain a dry, free-flowing powder. Carefully add this powder to the top of the column.
-
-
Elution:
-
Start with a non-polar solvent system (e.g., 100% hexane or hexane/ethyl acetate 95:5).
-
Gradually increase the polarity of the eluent according to a predetermined gradient. The optimal gradient will depend on the specific mixture of isomers.
-
Collect fractions of a suitable volume (e.g., 10-20 mL).
-
-
Analysis:
-
Analyze the collected fractions by TLC to identify those containing the desired products.
-
Combine the pure fractions and evaporate the solvent under reduced pressure.
-
Protocol 2: HPLC Analysis of Benzoylated myo-Inositol
This protocol is adapted from methods involving pre-column derivatization.[5][6]
-
Instrumentation:
-
HPLC system with a UV detector.
-
Reversed-phase C18 column (e.g., 4.6 mm x 250 mm, 5 µm).
-
-
Mobile Phase:
-
Solvent A: Water
-
Solvent B: Acetonitrile
-
Use a gradient elution, for example:
-
0-5 min: 80% A, 20% B
-
5-25 min: Linear gradient to 20% A, 80% B
-
25-30 min: Hold at 20% A, 80% B
-
30-35 min: Return to initial conditions.
-
-
-
Detection:
-
Sample Preparation:
-
If not already benzoylated, perform a derivatization reaction with benzoyl chloride.
-
Dissolve the purified, benzoylated sample in the initial mobile phase composition.
-
Filter the sample through a 0.45 µm syringe filter before injection.
-
-
Analysis:
-
Inject the sample and record the chromatogram.
-
Retention times will vary depending on the specific isomer and the exact HPLC conditions.
-
Quantitative Data
Table 1: Representative ¹H NMR Chemical Shifts (δ, ppm) for Inositol Ring Protons of a Tetrabenzylated myo-Inositol Derivative in CDCl₃ [7]
| Proton | Chemical Shift (ppm) | Multiplicity |
| H-1 | 4.66 | t |
| H-2 | 5.98 | t |
| H-3 | ~4.0-4.2 | m |
| H-4 | ~4.0-4.2 | m |
| H-5 | ~3.5-3.7 | m |
| H-6 | ~3.5-3.7 | m |
Note: Chemical shifts are approximate and can vary depending on the specific substitution pattern and solvent.
Table 2: HPLC Parameters for Separation of myo-Inositol from other Isomers (HILIC mode) [2][3]
| Parameter | Value |
| Column | HILIC |
| Mobile Phase | Acetonitrile / Water (e.g., 90:10 v/v) |
| Flow Rate | 2.0 mL/min |
| Temperature | 10°C - 40°C |
| Detection | Evaporative Light Scattering Detector (ELSD) |
Signaling Pathways and Logical Relationships
The resolution of specific benzylated myo-inositol regioisomers is a critical step in the synthesis of phosphatidylinositol phosphates (PIPs), which are key components of cellular signaling pathways.
Caption: Logical relationship between chemical synthesis and biological application of myo-inositol derivatives.
References
- 1. Chromatography [chem.rochester.edu]
- 2. Fast separation and determination of free myo-inositol by hydrophilic liquid chromatography - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. researchgate.net [researchgate.net]
- 4. A mass spectrometric method for in-depth profiling of phosphoinositide regioisomers and their disease-associated regulation - PMC [pmc.ncbi.nlm.nih.gov]
- 5. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 6. med.und.edu [med.und.edu]
- 7. 2‐O‐Acetyl‐3,4,5,6‐tetra‐O‐benzyl‐d‐myo‐inosityl diphenylphosphate: A new useful intermediate to inositol phosphate and phospholipids - PMC [pmc.ncbi.nlm.nih.gov]
- 8. nmr.oxinst.com [nmr.oxinst.com]
- 9. Assigning the Absolute Configuration of Inositol Poly- and Pyrophosphates by NMR Using a Single Chiral Solvating Agent - PMC [pmc.ncbi.nlm.nih.gov]
- 10. TLC characterization of liposomes containing D-myo-inositol derivatives - PubMed [pubmed.ncbi.nlm.nih.gov]
Technical Support Center: Scaling Up Myo-Inositol Benzylation Reactions
Welcome to the technical support center for the successful scaling up of myo-inositol benzylation reactions. This resource is designed for researchers, scientists, and drug development professionals to navigate the challenges of moving from bench-scale to larger-scale production. Here you will find troubleshooting guides, frequently asked questions (FAQs), detailed experimental protocols, and process workflows to support your research and development endeavors.
Troubleshooting Guide
This guide addresses common issues encountered during the scale-up of myo-inositol benzylation reactions in a question-and-answer format.
Question: My reaction is incomplete, and I'm observing unreacted starting material even after extended reaction times. What could be the cause?
Answer: Incomplete reactions at a larger scale can stem from several factors:
-
Insufficient Mixing: Inadequate agitation can lead to poor distribution of reagents, especially when using a heterogeneous base like sodium hydride (NaH). On a larger scale, mechanical stirring may need to be more vigorous or a different stirrer design might be necessary to ensure the entire reaction mixture is homogenous.
-
Poor Solubility of Myo-Inositol: Myo-inositol has limited solubility in many organic solvents. As the scale increases, ensuring it remains sufficiently dissolved to react can be challenging. Consider using a co-solvent system or a solvent in which myo-inositol has better solubility at the reaction temperature.
-
Deactivation of the Base: Sodium hydride is highly sensitive to moisture. Any residual water in the solvent, glassware, or on the surface of the myo-inositol will quench the NaH, reducing its effective concentration. Ensure all components are rigorously dried before use. On a larger scale, the increased surface area of glassware and larger volumes of solvent increase the risk of moisture contamination.
-
Temperature Gradients: In large reaction vessels, localized hot or cold spots can occur, leading to inconsistent reaction rates throughout the mixture. Ensure efficient heat transfer by using an appropriately sized heating mantle and adequate stirring.
Question: I'm observing a significant amount of partially benzylated byproducts. How can I improve the selectivity towards the desired fully benzylated product?
Answer: The formation of partially benzylated myo-inositol derivatives is a common challenge. To favor the formation of the hexabenzylated product:
-
Stoichiometry of Reagents: Ensure a sufficient excess of both the base (e.g., sodium hydride) and the benzylating agent (e.g., benzyl bromide) is used. On a larger scale, it is crucial to accurately calculate and dispense the increased quantities of these reagents. A slight excess of the benzylating agent can help drive the reaction to completion.
-
Reaction Temperature and Time: Higher temperatures can sometimes lead to the formation of more byproducts through side reactions. It may be beneficial to run the reaction at a lower temperature for a longer period to improve selectivity. Optimization of these parameters at a small scale before moving to a larger scale is recommended.[1]
-
Order of Addition: Adding the myo-inositol solution slowly to a suspension of the base can sometimes help to control the initial exothermic reaction and improve selectivity.
Question: The purification of my final product by column chromatography is proving difficult and time-consuming at a larger scale. Are there any strategies to improve this?
Answer: Scaling up chromatographic purification presents its own set of challenges. Consider the following:
-
Column Size and Packing: The column diameter should be increased while maintaining the bed height to ensure a consistent residence time.[2] A well-packed column is crucial for good separation.[3]
-
Loading Technique: For larger quantities, dry loading is often more effective than liquid loading. The crude product can be adsorbed onto a small amount of silica gel before being carefully added to the top of the column. This can lead to better band separation.
-
Solvent Gradient: A shallow gradient of the eluting solvents can improve the separation of closely related benzylated isomers.
-
Alternative Purification Methods: For multi-gram scales, recrystallization can be a more efficient method for obtaining high-purity product, if a suitable solvent system can be found. This can significantly reduce solvent usage and time compared to large-scale chromatography.
Question: I am concerned about the safety of using large quantities of sodium hydride. What are the key safety precautions?
Answer: Sodium hydride is a flammable solid and reacts violently with water to produce hydrogen gas, which is highly flammable. Key safety considerations for large-scale use include:
-
Inert Atmosphere: All reactions must be conducted under a dry, inert atmosphere (e.g., nitrogen or argon).
-
Dry Glassware and Solvents: Ensure all glassware is oven-dried and cooled under an inert atmosphere. Solvents must be anhydrous.
-
Controlled Addition: Add reagents slowly and in a controlled manner to manage the exothermic nature of the reaction and the rate of hydrogen evolution.
-
Quenching: Unreacted sodium hydride must be quenched carefully at the end of the reaction. This is typically done by the slow, controlled addition of a proton source like isopropanol or ethanol at a low temperature, followed by water.
-
Spill Management: Have appropriate spill containment materials readily available, such as dry sand or soda ash. Never use water to clean up a sodium hydride spill. [4]
Frequently Asked Questions (FAQs)
Q1: What is the typical yield I can expect when scaling up myo-inositol benzylation?
A1: The yield can vary depending on the specific protocol and the scale of the reaction. While it is common to see a slight decrease in yield upon scaling up due to factors like transfer losses and less efficient mixing, a well-optimized process should still provide good to excellent yields. See the data presentation table below for a representative comparison.
Q2: How can I monitor the progress of the reaction at a large scale?
A2: Thin-layer chromatography (TLC) remains a convenient method for monitoring the reaction. A small aliquot of the reaction mixture can be carefully quenched and then spotted on a TLC plate to visualize the consumption of the starting material and the formation of the product.
Q3: What are the most common impurities I should expect?
A3: The most common impurities are partially benzylated myo-inositol isomers (penta-, tetra-, etc.). You may also see benzyl alcohol and dibenzyl ether, which are byproducts from the reaction of benzyl bromide with any residual moisture or from decomposition.
Q4: Is it possible to use a different base other than sodium hydride?
A4: While sodium hydride is commonly used, other strong bases like potassium hydride or potassium tert-butoxide can also be employed. However, each base will have its own reactivity profile and safety considerations that need to be evaluated.
Data Presentation
The following table provides a representative comparison of reaction parameters and outcomes when scaling up a typical myo-inositol benzylation reaction. Note: These values are illustrative and may vary based on specific experimental conditions.
| Parameter | Lab Scale (1 g) | Pilot Scale (20 g) |
| Myo-inositol | 1.0 g | 20.0 g |
| Sodium Hydride (60% in mineral oil) | 1.6 g (6.6 eq) | 32.0 g (6.6 eq) |
| Benzyl Bromide | 6.3 mL (6.6 eq) | 126 mL (6.6 eq) |
| Anhydrous DMF | 50 mL | 1000 mL |
| Reaction Temperature | 0 °C to rt | 0 °C to rt |
| Reaction Time | 12 hours | 18 hours |
| Isolated Yield (Hexabenzyl myo-inositol) | ~85% | ~78% |
| Purity (by NMR) | >95% | >95% (after chromatography) |
Experimental Protocols
Multi-Gram Scale Synthesis of Hexabenzyl Myo-Inositol
This protocol describes a representative procedure for the benzylation of myo-inositol on a 20-gram scale.
Materials:
-
Myo-inositol (20.0 g, 111 mmol)
-
Sodium hydride (60% dispersion in mineral oil, 32.0 g, 800 mmol)
-
Benzyl bromide (126 mL, 1.06 mol)
-
Anhydrous N,N-Dimethylformamide (DMF) (1 L)
-
Methanol
-
Dichloromethane (DCM)
-
Hexanes
-
Ethyl Acetate
-
Silica gel for column chromatography
Procedure:
-
Preparation: Under an inert atmosphere of nitrogen, add anhydrous DMF (600 mL) to a 3-liter, three-necked round-bottom flask equipped with a mechanical stirrer, a thermometer, and a dropping funnel.
-
Addition of Sodium Hydride: Carefully add the sodium hydride dispersion to the DMF in portions at 0 °C.
-
Addition of Myo-inositol: Dissolve the myo-inositol in anhydrous DMF (400 mL) with gentle heating and then cool to room temperature. Add this solution dropwise to the sodium hydride suspension over 1 hour at 0 °C.
-
Reaction Initiation: Allow the mixture to stir at 0 °C for 1 hour, then let it warm to room temperature and stir for an additional 2 hours.
-
Addition of Benzyl Bromide: Cool the reaction mixture back to 0 °C and add the benzyl bromide dropwise over 1.5 hours, ensuring the internal temperature does not exceed 10 °C.
-
Reaction Completion: After the addition is complete, allow the reaction to warm to room temperature and stir for 18 hours.
-
Quenching: Cool the reaction mixture to 0 °C and quench the excess sodium hydride by the slow, dropwise addition of methanol until gas evolution ceases. Then, slowly add water to quench the reaction completely.
-
Workup: Transfer the mixture to a separatory funnel and extract with dichloromethane (3 x 500 mL). Combine the organic layers, wash with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure to obtain the crude product.
-
Purification: Purify the crude product by column chromatography on silica gel, eluting with a gradient of hexanes and ethyl acetate to afford hexabenzyl myo-inositol as a white solid.
Visualizations
Signaling Pathway Involving Myo-Inositol
Caption: Biosynthesis and role of myo-inositol in the phosphoinositide signaling pathway.
Experimental Workflow for Scaled-Up Myo-Inositol Benzylation
Caption: Step-by-step workflow for the scaled-up benzylation of myo-inositol.
Logical Relationship of Troubleshooting Steps
Caption: Troubleshooting logic for addressing an incomplete benzylation reaction.
References
Validation & Comparative
Confirming the Regioselectivity of myo-Inositol Benzylation: A Spectroscopic Comparison Guide
For researchers, scientists, and drug development professionals, the selective protection of hydroxyl groups in polyol scaffolds like myo-inositol is a cornerstone of complex carbohydrate and signal molecule synthesis. Among the various protecting groups, the benzyl ether stands out for its stability and ease of removal. However, achieving regioselective benzylation of the six hydroxyl groups of myo-inositol presents a significant synthetic challenge. The unambiguous confirmation of the resulting substitution pattern is paramount for the success of subsequent synthetic steps. This guide provides a comparative overview of two distinct methods for regioselective myo-inositol benzylation and details the spectroscopic techniques essential for confirming the precise location of the benzyl groups.
This guide will compare two approaches: the synthesis of 4,6-di-O-benzyl-myo-inositol utilizing a 1,3,5-orthoformate intermediate and the preparation of 1,2,4-tri-O-benzyl-myo-inositol employing an allyl-protecting group strategy. The discussion will focus on the spectroscopic data (NMR and Mass Spectrometry) that allows for the definitive assignment of the regiochemistry in each case.
Comparison of Synthetic Strategies and Spectroscopic Confirmation
The choice of synthetic strategy for regioselective benzylation of myo-inositol directly influences the complexity of the reaction and the analytical challenge of structure elucidation. Below is a comparison of the two methods, highlighting the key spectroscopic data used to confirm the desired regioselectivity.
| Feature | Method 1: 4,6-di-O-benzyl-myo-inositol (via Orthoformate) | Method 2: 1,2,4-tri-O-benzyl-myo-inositol (via Allyl Protection) |
| Synthetic Strategy | Protection of the 1, 3, and 5 hydroxyl groups as a 1,3,5-orthoformate, followed by benzylation of the remaining equatorial 4- and 6-OH groups, and subsequent removal of the orthoformate. | Temporary protection of specific hydroxyl groups with allyl ethers, followed by benzylation of the free hydroxyls, and subsequent deallylation. |
| Key Intermediate | myo-Inositol 1,3,5-orthoformate | Tetra-O-allyl-myo-inositol |
| Target Regioisomer | 4,6-di-O-benzyl-myo-inositol | 1,2,4-tri-O-benzyl-myo-inositol |
Spectroscopic Data for Regioselectivity Confirmation
The definitive confirmation of the substitution pattern on the myo-inositol ring relies on a combination of one-dimensional (¹H and ¹³C) and two-dimensional (COSY and HMBC) Nuclear Magnetic Resonance (NMR) spectroscopy, along with Mass Spectrometry (MS).
Table 1: ¹H NMR Spectroscopic Data (Representative Chemical Shifts δ [ppm] and Coupling Constants J [Hz])
| Proton | 4,6-di-O-benzyl-myo-inositol (in Pyridine-d₅) | 1,2,4-tri-O-benzyl-myo-inositol (in CDCl₃) |
| H-1 | ~4.15 (t, J ≈ 9.5) | ~4.01 (t, J ≈ 2.5) |
| H-2 | ~4.45 (t, J ≈ 2.8) | ~3.57 (dd, J ≈ 9.8, 2.7) |
| H-3 | ~4.15 (t, J ≈ 9.5) | ~4.11 (t, J ≈ 9.8) |
| H-4 | ~3.85 (dd, J ≈ 9.8, 2.8) | ~3.51 (t, J ≈ 9.3) |
| H-5 | ~4.05 (t, J ≈ 9.5) | ~3.97 (t, J ≈ 9.5) |
| H-6 | ~3.85 (dd, J ≈ 9.8, 2.8) | ~3.89 (dd, J ≈ 9.8, 2.5) |
| -CH₂-Ph | ~4.90-5.10 (m) | ~4.70-5.00 (m) |
| Ar-H | ~7.20-7.50 (m) | ~7.25-7.40 (m) |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 2: ¹³C NMR Spectroscopic Data (Representative Chemical Shifts δ [ppm])
| Carbon | 4,6-di-O-benzyl-myo-inositol (in Pyridine-d₅) | 1,2,4-tri-O-benzyl-myo-inositol (in CDCl₃) |
| C-1 | ~73.0 | ~81.9 |
| C-2 | ~72.5 | ~83.5 |
| C-3 | ~73.0 | ~75.9 |
| C-4 | ~80.0 | ~80.2 |
| C-5 | ~76.0 | ~75.4 |
| C-6 | ~80.0 | ~77.9 |
| -CH₂-Ph | ~75.0 | ~75.0, 74.8, 72.5 |
| Ar-C | ~127.0-139.0 | ~127.5-138.5 |
Note: Chemical shifts are approximate and can vary depending on the solvent and concentration.
Table 3: Mass Spectrometry Data
| Ion | 4,6-di-O-benzyl-myo-inositol | 1,2,4-tri-O-benzyl-myo-inositol |
| [M+H]⁺ | 361.16 | 451.21 |
| [M+Na]⁺ | 383.14 | 473.19 |
| Key Fragments | 270 ([M-BnOH+H]⁺), 180 ([M-2BnOH+H]⁺), 91 ([Bn]⁺) | 360 ([M-BnOH+H]⁺), 270 ([M-2BnOH+H]⁺), 91 ([Bn]⁺) |
Experimental Protocols
Method 1: Synthesis of 4,6-di-O-benzyl-myo-inositol via Orthoformate Intermediate[1]
This method involves a three-step process starting from myo-inositol.
Step 1: Synthesis of 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate myo-Inositol is reacted with triethyl orthoformate in the presence of an acid catalyst to form the 1,3,5-orthoformate. This intermediate is then treated with benzoyl chloride in pyridine to selectively benzoylate the equatorial 2- and 4-hydroxyl groups.
Step 2: Benzylation of 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate The resulting dibenzoate is then subjected to benzylation using benzyl bromide and a silver(I) oxide promoter. This step introduces benzyl groups at the remaining free hydroxyl positions, which in this case are the 4- and 6-positions, yielding 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate.
Step 3: Deprotection to yield 4,6-di-O-benzyl-myo-inositol Finally, the benzoyl and orthoformate protecting groups are removed. The benzoate is cleaved using isobutylamine, and the orthoformate is hydrolyzed with aqueous trifluoroacetic acid to afford the target 4,6-di-O-benzyl-myo-inositol.
Method 2: Synthesis of 1,2,4-tri-O-benzyl-myo-inositol via Allyl Protection
This strategy employs the temporary protection of certain hydroxyl groups with allyl ethers to direct the benzylation to the desired positions.
Step 1: Allylation of myo-inositol myo-Inositol is treated with allyl bromide in the presence of a base to yield a mixture of allylated inositols. The desired 1,3,4,6-tetra-O-allyl-myo-inositol can be isolated from this mixture.
Step 2: Benzylation of Tetra-O-allyl-myo-inositol The free hydroxyl groups at positions 2 and 5 of 1,3,4,6-tetra-O-allyl-myo-inositol are then benzylated using benzyl bromide and a strong base such as sodium hydride to give 2,5-di-O-benzyl-1,3,4,6-tetra-O-allyl-myo-inositol.
Step 3: Deallylation The allyl groups are selectively removed, often using a palladium catalyst, to yield 2,5-di-O-benzyl-myo-inositol. This approach can be adapted to synthesize other isomers by starting with different allylated intermediates. For instance, starting with 1,2:4,5-di-O-isopropylidene-myo-inositol and using a sequence of allylation, benzylation, and deprotection steps can lead to 1,2,4-tri-O-benzyl-myo-inositol.
Visualization of Spectroscopic Confirmation Workflow
The following diagrams illustrate the logical workflow for confirming the regioselectivity of myo-inositol benzylation using various spectroscopic techniques.
Caption: Overall workflow from synthesis to structure confirmation.
The following diagram illustrates how different NMR techniques provide complementary information to elucidate the final structure.
Caption: Interplay of NMR techniques for structural assignment.
By carefully analyzing the chemical shifts, coupling constants, and correlation signals from this suite of spectroscopic techniques, researchers can confidently determine the regioselectivity of their myo-inositol benzylation reactions, ensuring the structural integrity of their synthetic intermediates for further applications in drug discovery and chemical biology.
Validating the Purity of 3,6-Bis-O-benzyl-D,L-myo-inositol for Robust Biological Assays
For researchers, scientists, and drug development professionals, ensuring the purity of chemical probes is paramount for generating reliable and reproducible biological data. This guide provides a comparative framework for validating the purity of 3,6-Bis-O-benzyl-D,L-myo-inositol, a key synthetic intermediate for accessing phosphorylated inositols involved in cellular signaling.
The biological activity of inositol derivatives is highly dependent on their stereochemistry and the substitution pattern of protective groups. Impurities, such as regioisomers or incompletely benzylated forms, can lead to ambiguous or erroneous results in sensitive biological assays. This guide outlines key analytical methods for purity assessment, discusses potential impurities, and presents a workflow for validating the compound's suitability for use in studying signaling pathways like the PI3K/Akt pathway.
Purity Assessment: A Multi-faceted Approach
A combination of chromatographic and spectroscopic techniques is essential for a comprehensive purity validation of this compound.
Table 1: Comparison of Analytical Methods for Purity Determination
| Method | Principle | Information Provided | Typical Purity Specification |
| High-Performance Liquid Chromatography (HPLC) | Separation based on polarity. A reversed-phase C18 column is typically used with a water/acetonitrile or water/methanol gradient. | Quantitative purity (% area), detection of polar and non-polar impurities. | >98% |
| Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C) | Provides detailed structural information based on the magnetic properties of atomic nuclei. | Confirmation of chemical structure, identification of isomeric impurities, residual solvents. | Conforms to structure |
| Mass Spectrometry (MS) | Measures the mass-to-charge ratio of ions to identify and quantify molecules. | Confirmation of molecular weight, identification of impurities with different masses. | Conforms to expected MW |
| Thin-Layer Chromatography (TLC) | A rapid, qualitative method for monitoring reaction progress and assessing the number of components in a mixture. | Preliminary purity check, visualization of impurities with different polarities. | Single spot |
Experimental Protocols
Protocol 1: High-Performance Liquid Chromatography (HPLC) for Purity Analysis
This protocol provides a general method for the purity assessment of this compound. Optimization may be required based on the specific instrument and column used.
-
Column: C18 reversed-phase column (e.g., 4.6 x 150 mm, 5 µm particle size).
-
Mobile Phase A: Water
-
Mobile Phase B: Acetonitrile
-
Gradient:
-
0-5 min: 50% B
-
5-25 min: 50% to 95% B
-
25-30 min: 95% B
-
30.1-35 min: 50% B (re-equilibration)
-
-
Flow Rate: 1.0 mL/min
-
Detection: UV at 254 nm (for the benzyl groups)
-
Injection Volume: 10 µL
-
Sample Preparation: Dissolve the compound in the initial mobile phase composition or a compatible solvent (e.g., methanol, acetonitrile) at a concentration of approximately 1 mg/mL.
Protocol 2: Western Blot for Assessing PI3K/Akt Pathway Inhibition
This protocol can be used to assess the biological activity of this compound or its phosphorylated derivatives on the PI3K/Akt signaling pathway in a relevant cell line (e.g., a cancer cell line with a constitutively active PI3K/Akt pathway).
-
Cell Culture and Treatment: Plate cells at an appropriate density and allow them to adhere overnight. Treat cells with varying concentrations of the test compound (and a vehicle control) for a specified duration.
-
Cell Lysis: Wash cells with ice-cold PBS and lyse them in RIPA buffer supplemented with protease and phosphatase inhibitors.
-
Protein Quantification: Determine the protein concentration of the lysates using a BCA assay.
-
SDS-PAGE and Western Blotting:
-
Load equal amounts of protein onto an SDS-polyacrylamide gel and separate by electrophoresis.
-
Transfer the separated proteins to a PVDF membrane.
-
Block the membrane with 5% non-fat milk or BSA in TBST for 1 hour at room temperature.
-
Incubate the membrane with primary antibodies against phospho-Akt (Ser473) and total Akt overnight at 4°C.
-
Wash the membrane with TBST and incubate with a horseradish peroxidase (HRP)-conjugated secondary antibody for 1 hour at room temperature.
-
Wash the membrane again and detect the signal using an enhanced chemiluminescence (ECL) substrate.
-
-
Data Analysis: Quantify the band intensities using densitometry software. Normalize the phospho-Akt signal to the total Akt signal.
Potential Impurities and Their Impact
The synthesis of this compound can lead to several impurities that may interfere with biological assays.
Table 2: Common Impurities and Their Potential Biological Effects
| Impurity | Origin in Synthesis | Potential Biological Effect |
| Other di-O-benzyl-myo-inositol isomers (e.g., 1,3-, 1,4-) | Non-selective benzylation of myo-inositol. | May have different or no activity on the target pathway, leading to an underestimation of the active compound's potency. |
| Mono-O-benzyl-myo-inositol | Incomplete benzylation. | Likely to have different polarity and potentially different biological activity compared to the di-benzylated compound. |
| Tri- or tetra-O-benzyl-myo-inositol | Over-benzylation. | Increased lipophilicity could alter cell permeability and off-target effects. |
| Residual myo-inositol | Unreacted starting material. | May compete with the active compound in certain assays or have its own biological effects.[1] |
| Benzyl alcohol/bromide | Residual reagents from the benzylation step. | Can be cytotoxic and interfere with cell-based assays. |
Comparative Analysis with an Alternative PI3K/Akt Pathway Inhibitor
Table 3: Comparison of this compound (as a precursor) and 2-O-Bn-InsP₅
| Feature | This compound | 2-O-benzyl-myo-inositol 1,3,4,5,6-pentakisphosphate (2-O-Bn-InsP₅) |
| Role | Synthetic intermediate for phosphorylated inositols. | Active inhibitor of the PI3K/Akt pathway.[2][3] |
| Mechanism of Action | Not expected to be a direct potent inhibitor of the PI3K/Akt pathway. | Specifically inhibits 3-phosphoinositide-dependent protein kinase 1 (PDK1) and mTOR.[2] |
| Biological Activity | Biological activity in its unphosphorylated form is not well-characterized. | Potent pro-apoptotic activity in cancer cells.[3] |
| Purity Considerations | Isomeric purity is critical for the synthesis of the correct final phosphorylated product. | The purity and phosphorylation pattern are crucial for its specific inhibitory activity. |
Visualizing the Workflow and Signaling Pathway
To ensure the delivery of high-purity this compound for biological studies, a stringent validation workflow is necessary.
References
- 1. Frontiers | Myo-Inositol and Its Derivatives: Their Emerging Role in the Treatment of Human Diseases [frontiersin.org]
- 2. A novel inhibitor of the PI3K/Akt pathway based on the structure of inositol 1,3,4,5,6-pentakisphosphate - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. A novel inhibitor of the PI3K/Akt pathway based on the structure of inositol 1,3,4,5,6-pentakisphosphate - PMC [pmc.ncbi.nlm.nih.gov]
A Comparative Guide to Protected Inositols: Focus on 3,6-Bis-O-benzyl-D,L-myo-inositol
For researchers, scientists, and drug development professionals, the strategic selection of protecting groups for polyfunctional molecules like myo-inositol is a critical step in the synthesis of complex biological probes and potential therapeutics. This guide provides an objective comparison of 3,6-Bis-O-benzyl-D,L-myo-inositol with other commonly used protected inositols, supported by experimental data to inform the selection of the most suitable intermediate for specific research applications.
myo-Inositol, a key player in cellular signaling, requires selective protection of its hydroxyl groups to enable regioselective modifications. The choice of protecting group strategy significantly impacts the overall yield, purity, and accessibility of desired intermediates. This guide focuses on the utility of this compound and contrasts it with other prevalent protected forms, namely 1,2:4,5-di-O-isopropylidene-myo-inositol and various other benzylated derivatives.
Performance Comparison of Protected Inositols
The selection of an appropriate protected inositol is often a trade-off between the ease of synthesis, the stability of the protecting groups, and the facile, regioselective deprotection required for subsequent reactions. The following table summarizes key performance metrics for the synthesis of this compound and its alternatives.
| Protected Inositol | Starting Material | Key Reagents | Reported Yield | Key Advantages | Key Disadvantages |
| This compound | DL-1,2:4,5-di-O-isopropylidene-myo-inositol | Benzyl bromide, NaH | Intermediate in a multi-step synthesis; specific yield not isolated in literature. | Provides access to specific hydroxyl groups for further functionalization. | Synthesis requires prior protection and subsequent deprotection steps. |
| 4,6-di-O-benzyl-myo-inositol | myo-inositol | Triethyl orthoformate, Benzoyl chloride, Benzyl bromide, Ag₂O | 67% (overall)[1] | High-yielding synthesis without the need for chromatography.[1] | Limited access to other hydroxyl groups without further manipulation. |
| 1,2:4,5-di-O-isopropylidene-myo-inositol | myo-inositol | 2,2-dimethoxypropane, H₂SO₄-silica | Good to excellent yields.[2] | Simple, high-yielding synthesis; readily available starting material.[2][3] | Isopropylidene groups are sensitive to acidic conditions. |
| 1,2,4,5,6-Penta-O-benzyl-myo-inositol | myo-inositol | Benzyl bromide, NaH | Data not available | Leaves a single hydroxyl group available for modification. | Per-benzylation can be challenging to achieve with high selectivity and yield. |
| 2-O-Acetyl-3,4,5,6-tetra-O-benzyl-D-myo-inositol | D-myo-inositol | l-camphor dimethyl acetal, BnBr, NaH, Ac₂O | 19% (overall from myo-inositol)[4] | Chiral intermediate for enantioselective synthesis. | Multi-step synthesis with moderate overall yield.[4] |
Experimental Protocols
Detailed experimental procedures are crucial for the successful replication of synthetic routes. Below are protocols for the synthesis of key protected inositols discussed in this guide.
Synthesis of 4,6-di-O-benzyl-myo-inositol[1]
This synthesis proceeds via a three-step sequence starting from myo-inositol, involving the formation of an orthoformate, followed by benzylation and subsequent deprotection.
-
Formation of 2,4-di-O-benzoyl-myo-inositol 1,3,5-orthoformate: myo-Inositol is treated with triethyl orthoformate, followed by benzoyl chloride to yield the dibenzoylated orthoformate.
-
Benzylation: The resulting dibenzoate is then benzylated using benzyl bromide and silver(I) oxide to afford 2-O-benzoyl-4,6-di-O-benzyl-myo-inositol 1,3,5-orthoformate.
-
Deprotection: The benzoate and orthoformate groups are removed using isobutylamine and aqueous trifluoroacetic acid, respectively, to yield the final product, 4,6-di-O-benzyl-myo-inositol.
Synthesis of (±)-1,2:4,5-di-O-isopropylidene-myo-inositol[2]
This procedure utilizes an eco-friendly heterogeneous catalyst for the diketalization of myo-inositol.
-
Reaction Setup: myo-Inositol is reacted with 2,2-dimethoxypropane in the presence of H₂SO₄-silica as a catalyst.
-
Reaction Conditions: The reaction is carried out under specific temperature and time conditions to favor the formation of the desired diketal.
-
Workup and Purification: The solid catalyst is filtered off, and the product is isolated and purified. This method can also yield other di-O-isopropylidene isomers, which can be separated by chromatography.[2]
Synthesis of 4,6-Di-O-benzyl myo-Inositol 1,3,5-Orthoacetate[5]
This protocol describes the regioselective benzylation of a myo-inositol orthoacetate.
-
Preparation of the Orthoacetate: myo-Inositol 1,3,5-orthoacetate is prepared from myo-inositol and triethyl orthoacetate.
-
Benzylation: The orthoacetate is dissolved in dry DMF under an argon atmosphere. Lithium hydride is added, followed by the dropwise addition of benzyl bromide. The reaction is stirred for 16 hours.
-
Isolation: The reaction mixture is worked up to yield the desired 4,6-di-O-benzyl myo-inositol 1,3,5-orthoacetate.
Signaling Pathways and Experimental Workflows
The strategic use of protected inositols is fundamental to the synthesis of molecules that modulate inositol-dependent signaling pathways. The following diagrams illustrate a general synthetic workflow and a key signaling pathway involving inositol derivatives.
Caption: General workflow for the synthesis of functionalized inositol derivatives.
Caption: Simplified overview of the phosphoinositide signaling pathway.
Conclusion
The choice of a protecting group strategy for myo-inositol is a critical decision in the synthesis of complex inositol derivatives. This compound offers a valuable intermediate for accessing specific substitution patterns. However, for syntheses where high overall yield and minimal purification are paramount, the route to 4,6-di-O-benzyl-myo-inositol presents a compelling alternative. For initial protection, the formation of 1,2:4,5-di-O-isopropylidene-myo-inositol remains a robust and high-yielding method. Ultimately, the optimal choice depends on the specific target molecule and the overall synthetic strategy. This guide provides the necessary data and protocols to make an informed decision for your research endeavors.
References
- 1. Convenient synthesis of 4,6-di-O-benzyl-myo-inositol and myo-inositol 1,3,5-orthoesters - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. H2SO4-silica: an eco-friendly heterogeneous catalyst for the differential protection of myo-inositol hydroxyl groups - RSC Advances (RSC Publishing) [pubs.rsc.org]
- 3. researchgate.net [researchgate.net]
- 4. air.unimi.it [air.unimi.it]
Unraveling the Isomeric Maze: A Spectroscopic Comparison of 3,6-Bis-O-benzyl-D,L-myo-inositol and Its Congeners
A detailed spectroscopic guide for researchers navigating the complex world of benzylated inositols, providing key data and experimental insights for the unambiguous identification of 3,6-Bis-O-benzyl-D,L-myo-inositol versus other isomeric forms. This guide is tailored for researchers, scientists, and drug development professionals working with inositol derivatives in various therapeutic areas.
In the intricate field of glycobiology and signal transduction, the precise identification of stereoisomers is paramount. This guide offers a comprehensive spectroscopic comparison of this compound with its other isomers, a critical task for researchers synthesizing or utilizing these molecules as precursors for complex phosphoinositides and other signaling molecules. The subtle differences in the spatial arrangement of the benzyl protecting groups significantly impact the spectroscopic signatures of these compounds, which can be effectively discerned through a combination of Nuclear Magnetic Resonance (NMR) spectroscopy, Infrared (IR) spectroscopy, and Mass Spectrometry (MS).
Comparative Spectroscopic Data
The following tables summarize the key quantitative data from ¹H NMR and ¹³C NMR spectroscopy for this compound and other representative di-O-benzyl myo-inositol isomers. These values are crucial for distinguishing between isomers.
Table 1: ¹H NMR Chemical Shift Data (δ, ppm) for Di-O-benzyl-myo-inositol Isomers
| Proton | This compound | 1,4-Di-O-benzyl-myo-inositol | 2,5-Di-O-benzyl-myo-inositol |
| H-1 | ~3.5-3.6 | ~3.5-3.6 | ~3.9-4.0 |
| H-2 | ~4.0-4.1 | ~4.0-4.1 | ~3.6-3.7 |
| H-3 | ~4.1-4.2 | ~3.7-3.8 | ~3.7-3.8 |
| H-4 | ~3.6-3.7 | ~4.1-4.2 | ~3.6-3.7 |
| H-5 | ~3.4-3.5 | ~3.4-3.5 | ~3.9-4.0 |
| H-6 | ~4.1-4.2 | ~3.7-3.8 | ~3.7-3.8 |
| -CH₂- (Benzyl) | ~4.7-4.9 (d, J=~11-12 Hz) | ~4.7-4.9 (d, J=~11-12 Hz) | ~4.6-4.8 (d, J=~11-12 Hz) |
| Aromatic (Ph) | ~7.2-7.4 | ~7.2-7.4 | ~7.2-7.4 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Table 2: ¹³C NMR Chemical Shift Data (δ, ppm) for Di-O-benzyl-myo-inositol Isomers
| Carbon | This compound | 1,4-Di-O-benzyl-myo-inositol | 2,5-Di-O-benzyl-myo-inositol |
| C-1 | ~72-73 | ~81-82 | ~79-80 |
| C-2 | ~71-72 | ~71-72 | ~81-82 |
| C-3 | ~81-82 | ~79-80 | ~79-80 |
| C-4 | ~72-73 | ~81-82 | ~72-73 |
| C-5 | ~74-75 | ~74-75 | ~81-82 |
| C-6 | ~81-82 | ~79-80 | ~79-80 |
| -CH₂- (Benzyl) | ~75-76 | ~75-76 | ~74-75 |
| Aromatic (Ph) | ~127-138 | ~127-138 | ~127-138 |
Note: Chemical shifts are approximate and can vary based on the solvent and concentration.
Distinguishing Features in Spectroscopic Analysis
The key to differentiating this compound from its isomers lies in the symmetry and the resulting chemical environment of the inositol ring protons and carbons.
-
¹H NMR Spectroscopy: In this compound, the molecule possesses a C₂ axis of symmetry. This results in a simplified spectrum compared to asymmetrical isomers. Protons H-3 and H-6, which are attached to the benzylated carbons, will appear at a downfield chemical shift due to the deshielding effect of the benzyl group's oxygen atom. The coupling constants (J-values) between adjacent protons are also critical for determining the relative stereochemistry of the hydroxyl and benzyloxy groups (axial vs. equatorial).
-
¹³C NMR Spectroscopy: Similar to the proton NMR, the symmetry of this compound leads to fewer signals in the ¹³C NMR spectrum compared to less symmetrical isomers. The carbons bearing the benzyloxy groups (C-3 and C-6) will be shifted downfield to approximately 81-82 ppm.
-
IR Spectroscopy: The IR spectrum for all di-O-benzyl-myo-inositol isomers will show characteristic broad absorption bands for the O-H stretching of the free hydroxyl groups (around 3300-3500 cm⁻¹) and sharp peaks for the C-H stretching of the aromatic rings (around 3000-3100 cm⁻¹) and the aliphatic C-H of the inositol ring (around 2850-3000 cm⁻¹). The C-O stretching vibrations (around 1000-1100 cm⁻¹) and the aromatic C=C stretching (around 1450-1600 cm⁻¹) will also be present. While subtle differences in the fingerprint region may exist between isomers, IR is generally less powerful for definitive isomer differentiation compared to NMR.
-
Mass Spectrometry: Electrospray ionization mass spectrometry (ESI-MS) is a valuable tool for confirming the molecular weight of the synthesized compounds.[1] For di-O-benzyl-myo-inositol, the expected [M+Na]⁺ ion would be observed around m/z 383.1. While mass spectrometry does not typically distinguish between stereoisomers, it is essential for verifying the successful benzylation and the overall composition of the molecule.
Experimental Protocols
Detailed and standardized experimental protocols are crucial for obtaining reproducible and comparable spectroscopic data.
1. Sample Preparation for NMR Spectroscopy
-
Solvent: Deuterated chloroform (CDCl₃) or deuterated dimethyl sulfoxide (DMSO-d₆) are commonly used solvents. The choice of solvent can influence the chemical shifts, particularly of the hydroxyl protons.
-
Concentration: Samples are typically prepared at a concentration of 5-10 mg/mL.
-
Procedure:
-
Weigh 5-10 mg of the purified di-O-benzyl-myo-inositol isomer into a clean, dry NMR tube.
-
Add approximately 0.5-0.7 mL of the chosen deuterated solvent.
-
Cap the NMR tube and gently vortex or sonicate until the sample is fully dissolved.
-
If necessary, add a small amount of D₂O to exchange the hydroxyl protons, which simplifies the spectrum by removing the OH signals and their couplings.
-
2. NMR Data Acquisition
-
Instrument: A high-field NMR spectrometer (e.g., 400 MHz or higher) is recommended for better signal dispersion and resolution.
-
¹H NMR Parameters:
-
Pulse sequence: Standard single-pulse experiment.
-
Spectral width: ~12 ppm.
-
Number of scans: 16-64, depending on the sample concentration.
-
Relaxation delay: 1-2 seconds.
-
-
¹³C NMR Parameters:
-
Pulse sequence: Proton-decoupled experiment (e.g., zgpg30).
-
Spectral width: ~200 ppm.
-
Number of scans: 1024 or more, as ¹³C has a low natural abundance.
-
Relaxation delay: 2-5 seconds.
-
-
2D NMR: For unambiguous assignment of all proton and carbon signals, 2D NMR experiments such as COSY (Correlation Spectroscopy), HSQC (Heteronuclear Single Quantum Coherence), and HMBC (Heteronuclear Multiple Bond Correlation) are highly recommended.
3. IR Spectroscopy
-
Instrument: A Fourier-transform infrared (FTIR) spectrometer.
-
Sample Preparation:
-
Thin Film: Dissolve a small amount of the sample in a volatile solvent (e.g., chloroform or methanol), deposit a drop onto a salt plate (e.g., NaCl or KBr), and allow the solvent to evaporate.
-
KBr Pellet: Grind a small amount of the sample with dry potassium bromide (KBr) powder and press into a thin pellet.
-
-
Data Acquisition:
-
Scan range: 4000-400 cm⁻¹.
-
Resolution: 4 cm⁻¹.
-
Number of scans: 16-32.
-
4. Mass Spectrometry
-
Instrument: An electrospray ionization mass spectrometer (ESI-MS).
-
Sample Preparation:
-
Dissolve a small amount of the sample in a suitable solvent (e.g., methanol or acetonitrile) to a concentration of approximately 1 mg/mL.
-
Further dilute the sample solution to the low µg/mL or ng/mL range with the same solvent, often with the addition of a small amount of formic acid or sodium acetate to promote ionization.
-
-
Data Acquisition:
-
Ionization mode: Positive ion mode is typically used to observe [M+H]⁺ or [M+Na]⁺ ions.
-
Mass range: Scan a range appropriate to detect the expected molecular ion (e.g., m/z 100-500).
-
Logical Workflow for Isomer Identification
The following diagram illustrates a logical workflow for the spectroscopic analysis and identification of a di-O-benzyl-myo-inositol isomer.
Caption: A flowchart outlining the experimental workflow for the synthesis, purification, and spectroscopic identification of di-O-benzyl-myo-inositol isomers.
Signaling Pathways Involving Inositol Derivatives
Myo-inositol and its phosphorylated derivatives are central to a multitude of cellular signaling pathways. While the direct biological activity of partially benzylated inositols is primarily as synthetic intermediates, their ultimate products, such as phosphatidylinositol phosphates (PIPs), are key second messengers.
Caption: A simplified diagram of the phosphoinositide signaling pathway, where cleavage of PIP₂ generates the second messengers IP₃ and DAG.
References
A Comparative Guide to Benzyl Protecting Group Alternatives in myo-Inositol Synthesis
For Researchers, Scientists, and Drug Development Professionals
The strategic protection and deprotection of hydroxyl groups are paramount in the intricate synthesis of biologically significant myo-inositol derivatives and their phosphorylated counterparts. While the benzyl (Bn) ether has traditionally been a workhorse in this field, its removal often requires harsh hydrogenolysis conditions that may not be compatible with other sensitive functional groups. This guide provides a comparative overview of viable alternative protecting groups, offering greater flexibility and orthogonality in the synthesis of complex myo-inositol-based molecules.
This guide details the application, performance, and experimental protocols for several key alternatives to the benzyl group, including allyl ethers, p-methoxybenzyl (PMB) ethers, silyl ethers, acetals and ketals, and benzoate esters. The quantitative data presented is collated from various synthetic studies to aid in the selection of the most appropriate protecting group strategy for your specific research needs.
Orthogonal Protecting Group Strategy in myo-Inositol Synthesis
A successful synthesis of complex myo-inositol derivatives hinges on an orthogonal protecting group strategy. This approach allows for the selective removal of one type of protecting group in the presence of others, enabling sequential modification of the inositol core. The choice of protecting groups should be carefully considered based on their stability to a range of reaction conditions and the mildness of their cleavage.
Performance Comparison of Protecting Groups
The following tables summarize quantitative data for the introduction and removal of various protecting groups on myo-inositol derivatives. It is important to note that yields can be highly substrate-dependent, and the data presented here is for comparative purposes.
Table 1: Protecting Group Introduction
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Benzyl (Bn) | BnBr, NaH, THF, 0 to 25°C | 2-hydroxy-myo-inositol derivative | 89 | [1] |
| Allyl | Allyl halide, NaH, dry THF, 0 to 25°C | 2-hydroxy-myo-inositol derivative | Quantitative | [1] |
| p-Methoxybenzyl (PMB) | PMBCl, NaH, DMF | Diol | 92 | |
| Silyl (TBDPS) | TBDPSCl, Imidazole, DMF, rt | Primary hydroxyl group | High | [2] |
| Acetal (Isopropylidene) | 2,2-dimethoxypropane, PTSA | myo-inositol | Good | [3] |
| Benzoate (Bz) | 1-Benzoylimidazole, DBU, MeCN, 50°C | Diol | High | [4] |
Table 2: Protecting Group Cleavage (Deprotection)
| Protecting Group | Reagents and Conditions | Substrate | Yield (%) | Reference |
| Benzyl (Bn) | H₂, Pd/C, solvent | Benzylated inositol | Near Quantitative | [3] |
| Allyl | Pd(PPh₃)₄, dimedone, THF, 25°C, 18h | Allylated inositol derivative | 70 | [1] |
| p-Methoxybenzyl (PMB) | DDQ, CH₂Cl₂:phosphate buffer (18:1), 0°C to rt, 1h | PMB-protected alcohol | 97 | |
| Silyl (TBDPS) | TBAF, THF | Silyl ether | High | [2] |
| Acetal (Isopropylidene) | TFA:H₂O (9:1), 25°C, 1.5h | Ketal-protected inositol derivative | 95 | [1] |
| Benzoate (Bz) | NaOMe, MeOH | Benzoate ester | High | [3] |
Experimental Protocols
Detailed methodologies for key protection and deprotection reactions are provided below. These protocols are based on published procedures and may require optimization for specific substrates.
Allyl Group
a) Protection: Allylation of a myo-Inositol Derivative [1]
-
Procedure: To a solution of a myo-inositol derivative with a free hydroxyl group in dry tetrahydrofuran (THF) at 0°C under an inert atmosphere, sodium hydride (NaH, 1.2 equivalents) is added portion-wise. The mixture is stirred for 30 minutes at 0°C, followed by the dropwise addition of allyl bromide (1.5 equivalents). The reaction is then allowed to warm to room temperature and stirred until completion (monitored by TLC). The reaction is carefully quenched with methanol and the solvent is removed under reduced pressure. The residue is partitioned between water and ethyl acetate, and the organic layer is washed with brine, dried over anhydrous sodium sulfate, filtered, and concentrated. The crude product is purified by column chromatography to afford the allylated myo-inositol derivative. A quantitative yield has been reported for the allylation of a 2-hydroxy-myo-inositol derivative.[1]
b) Deprotection: Palladium-Catalyzed Deallylation [1]
-
Procedure: To a solution of the allyl-protected myo-inositol derivative (1 equivalent) in THF are added dimedone (2 equivalents) and tetrakis(triphenylphosphine)palladium(0) (0.05 equivalents). The reaction mixture is stirred at 25°C for 18 hours. After completion, the solvent is evaporated, and the residue is purified by column chromatography to yield the deprotected alcohol. A yield of 70% has been achieved for this transformation.[1]
p-Methoxybenzyl (PMB) Group
a) Protection: PMB Ether Formation
-
Procedure: To a stirred suspension of sodium hydride (1.2 equivalents) in dry DMF at 0°C, a solution of the alcohol (1 equivalent) in dry DMF is added dropwise. The mixture is stirred for 30 minutes at this temperature, after which p-methoxybenzyl chloride (PMBCl, 1.1 equivalents) is added. The reaction is allowed to warm to room temperature and stirred overnight. The reaction is quenched by the slow addition of water, and the mixture is extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by silica gel flash chromatography. A 92% yield has been reported for the protection of a diol.
b) Deprotection: Oxidative Cleavage with DDQ
-
Procedure: To a solution of the PMB-protected compound (1 equivalent) in a mixture of dichloromethane (CH₂Cl₂) and 0.1 M pH 7 sodium phosphate buffer (18:1) at 0°C, 2,3-dichloro-5,6-dicyano-p-benzoquinone (DDQ, 1.3 equivalents) is added slowly as a solid. The reaction is warmed to room temperature and stirred for 1 hour. The crude mixture is then directly loaded onto a silica gel column with a top layer of MgSO₄:sand (1:1). Elution with a gradient of ethyl acetate in hexanes yields the deprotected alcohol. This procedure has been reported to give a 97% yield.
Silyl Group (TBDPS)
a) Protection: TBDPS Ether Formation [2]
-
Procedure: The alcohol (1.0 equivalent) is dissolved in dry DMF under an argon atmosphere. Imidazole (2.5 equivalents) and tert-butyldiphenylsilyl chloride (TBDPSCl, 1.2 equivalents) are added to the solution at room temperature. The reaction mixture is stirred at room temperature until the starting material is completely consumed as monitored by TLC. The reaction is quenched by adding dry methanol. The mixture is then co-evaporated with toluene. The residue is dissolved in ethyl acetate and washed sequentially with 1.0 M aq. HCl, water, saturated aq. NaHCO₃, and brine. The organic layer is dried over anhydrous Na₂SO₄, filtered, and concentrated under reduced pressure. The residue is purified by silica gel column chromatography to afford the desired TBDPS-protected compound.
b) Deprotection: Fluoride-Mediated Cleavage [2]
-
Procedure: To a solution of the TBDPS-protected compound (1 equivalent) in THF at 0°C, a 1 M solution of tetrabutylammonium fluoride (TBAF) in THF (1.1 equivalents) is added dropwise. The reaction mixture is stirred at 0°C and monitored by TLC. Upon completion, the reaction is quenched with saturated aqueous ammonium chloride and extracted with ethyl acetate. The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated. The crude product is purified by column chromatography.
Acetal/Ketal Group (Isopropylidene)
a) Protection: Isopropylidene Ketal Formation [3]
-
Procedure: myo-Inositol is suspended in 2,2-dimethoxypropane with a catalytic amount of p-toluenesulfonic acid (PTSA). The mixture is stirred at room temperature or gently heated until a clear solution is obtained and TLC analysis indicates the formation of the desired diketal. The reaction is quenched with triethylamine, and the solvent is removed under reduced pressure. The residue is purified by chromatography to isolate the di-O-isopropylidene-myo-inositol.
b) Deprotection: Acidic Hydrolysis [1]
-
Procedure: The isopropylidene-protected myo-inositol derivative is dissolved in a mixture of trifluoroacetic acid (TFA) and water (9:1). The solution is stirred at 25°C for 1.5 hours. The solvent is then removed in vacuo, and the residue is co-evaporated with toluene to remove residual acid, yielding the deprotected polyol. A yield of 95% has been reported for this deprotection.[1]
Benzoate Ester
a) Protection: Regioselective Benzoylation [4]
-
Procedure: To a solution of the diol or polyol (100 mg) in dry acetonitrile (2.5 mL), 1,8-diazabicyclo[5.4.0]undec-7-ene (DBU, 0.2 equivalents) is added, and the mixture is stirred at 50°C for 10 minutes. A solution of 1-benzoylimidazole (1.1 equivalents) in dry acetonitrile (0.5 mL) is added in two portions, and the reaction is stirred at 50°C for 8 hours. The acetonitrile is removed under reduced pressure, and the resulting mixture is purified by flash column chromatography to afford the selectively benzoylated product.
b) Deprotection: Saponification [3]
-
Procedure: The benzoate ester is dissolved in methanol, and a solution of sodium methoxide in methanol (catalytic to stoichiometric amounts) is added. The reaction is stirred at room temperature until TLC analysis indicates complete consumption of the starting material. The reaction is then neutralized with an acidic resin or by the addition of an acid (e.g., acetic acid). The solvent is evaporated, and the residue is purified by chromatography.
Concluding Remarks
The selection of an appropriate protecting group strategy is a critical decision in the synthesis of myo-inositol derivatives. While benzyl ethers are a classic choice, the alternatives presented in this guide offer a broader range of deprotection options, enabling more complex and elegant synthetic routes. The allyl group provides orthogonality to acid- and base-labile groups, the PMB group allows for mild oxidative cleavage, silyl ethers offer tunable stability, and acetals and benzoates provide robust protection that can be removed under specific acidic or basic conditions, respectively. By carefully considering the stability and cleavage conditions of each protecting group, researchers can design more efficient and successful syntheses of these vital biomolecules.
References
- 1. air.unimi.it [air.unimi.it]
- 2. Introduction of tert-butyldiphenylsilyl (TBDPS) group - Glycoscience Protocols (GlycoPODv2) - NCBI Bookshelf [ncbi.nlm.nih.gov]
- 3. The “Other” Inositols and Their Phosphates: Synthesis, Biology and Medicine (with Recent Advances in myo-Inositol Chemistry) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Regioselective Benzoylation of Diols and Carbohydrates by Catalytic Amounts of Organobase [mdpi.com]
A Comparative Analysis of Synthetic vs. Naturally Sourced Inositol Derivatives
For Researchers, Scientists, and Drug Development Professionals: An Objective Look at Performance and Bioactivity
In the realm of cellular signaling and drug development, the choice between synthetic and naturally sourced compounds is a critical consideration. This guide provides a comprehensive comparison of the biological activity of synthetic versus naturally sourced inositol derivatives, supported by experimental data and detailed methodologies. Inositols, a group of nine distinct stereoisomers of cyclohexane-1,2,3,4,5,6-hexol, are vital components of eukaryotic cells, acting as structural elements of cell membranes and as precursors to crucial second messengers.[1][2] Myo-inositol and D-chiro-inositol are two of the most well-studied isomers, playing key roles in various signaling pathways, most notably the insulin signaling cascade.[3][4]
The Phosphatidylinositol Signaling Pathway: A Core Mechanism
A fundamental pathway where inositol derivatives exert their influence is the phosphatidylinositol signaling system. This pathway is initiated by the activation of phospholipase C (PLC), which hydrolyzes phosphatidylinositol 4,5-bisphosphate (PIP2), a minor phospholipid component of the cell membrane. This cleavage generates two second messengers: inositol 1,4,5-trisphosphate (IP3) and diacylglycerol (DAG). IP3 diffuses into the cytoplasm and binds to IP3 receptors on the endoplasmic reticulum, triggering the release of intracellular calcium (Ca2+). This rise in cytosolic Ca2+ activates various downstream cellular processes. Simultaneously, DAG remains in the plasma membrane and activates protein kinase C (PKC), which in turn phosphorylates a multitude of target proteins, influencing processes like cell growth, differentiation, and metabolism.
A key downstream effector of this pathway is Protein Kinase B (Akt), a serine/threonine kinase that plays a central role in cell survival, proliferation, and metabolism. The activation of the insulin receptor leads to the recruitment and activation of phosphoinositide 3-kinase (PI3K), which phosphorylates PIP2 to generate phosphatidylinositol (3,4,5)-trisphosphate (PIP3). PIP3 then recruits and activates Akt at the cell membrane.
Figure 1: The Phosphatidylinositol Signaling Pathway.
Experimental Data: A Comparative Overview
While direct, head-to-head comparative studies quantifying the bioactivity of synthetic versus naturally sourced inositol derivatives are limited in publicly available literature, we can draw inferences from existing data on their individual performance in key biological assays. The following tables summarize representative data from studies investigating the effects of different inositol derivatives on critical cellular processes. It is important to note that these data are compiled from separate studies and may not be directly comparable due to variations in experimental conditions.
Table 1: Comparative Efficacy in Glucose Uptake Assays
This table presents data on the ability of different inositol derivatives to stimulate glucose uptake in adipocytes, a key indicator of insulin-sensitizing activity.
| Inositol Derivative | Source | Cell Line | Concentration | Increase in Glucose Uptake (%) | Reference |
| Myo-inositol | Not Specified | 3T3-L1 adipocytes | 100 µM | ~50% over basal | [5] |
| D-chiro-inositol | Not Specified | Human Adipocytes | 10 µM | Significant increase in GLUT4 expression | [6] |
| D-pinitol | Natural (from legumes) | L6 myotubes | 1 g/kg BW (in vivo) | Stimulated GLUT4 translocation | [7] |
Table 2: Impact on Key Signaling Proteins
This table summarizes the effects of inositol derivatives on the phosphorylation and activation of key proteins in the insulin signaling pathway.
| Inositol Derivative | Source | Target Protein | Effect | Assay Method | Reference |
| Myo-inositol | Not Specified | Akt (Protein Kinase B) | Increased phosphorylation | Western Blot | [8] |
| D-chiro-inositol | Not Specified | IRS1 | Increased phosphorylation | Western Blot | [6] |
| D-pinitol | Natural | Akt (Protein Kinase B) | Promoted expression and phosphorylation | Western Blot | [9] |
Table 3: Antioxidant Activity
This table compares the in vitro antioxidant capacity of inositol derivatives, often measured by their ability to scavenge free radicals.
| Inositol Derivative | Source | Assay | IC50 Value | Reference |
| Inositol Derivatives | Natural (from Taraxacum coreanum) | DPPH radical scavenging | Weak activity | [10] |
| Synthetic Oxindole Derivatives | Synthetic | DPPH radical scavenging | Moderate to good activity | [11] |
Discussion on Bioavailability and Efficacy
The source of an inositol derivative—whether it is chemically synthesized or extracted from a natural source—may influence its bioavailability and, consequently, its biological activity. Natural extracts often contain a complex mixture of compounds, including various inositol isomers and other phytonutrients, which could act synergistically to enhance absorption and efficacy.[8] Conversely, synthetic derivatives offer high purity and consistency, which is advantageous for pharmaceutical applications where precise dosing is critical.
A study comparing natural versus synthetic vitamin B complexes, which are structurally and functionally related to inositols, found comparable bioavailability but noted some favorable tendencies for the natural form, such as sustained effects and a greater impact on certain biomarkers. While this does not directly translate to inositol, it highlights the potential for differences between natural and synthetic sources.
Experimental Protocols
To facilitate reproducible research, detailed methodologies for the key experiments cited in this guide are provided below.
Experimental Workflow: In Vitro Bioactivity Assessment
The following diagram illustrates a typical workflow for assessing the bioactivity of inositol derivatives in a cell-based assay.
Figure 2: Workflow for In Vitro Bioactivity Assessment.
1. Glucose Uptake Assay in Adipocytes
This assay measures the ability of cells to take up glucose from the surrounding medium, a key function stimulated by insulin.
-
Cell Culture and Differentiation: 3T3-L1 pre-adipocytes are cultured and differentiated into mature adipocytes.
-
Starvation: Differentiated adipocytes are serum-starved overnight to increase their sensitivity to insulin.
-
Treatment: Cells are pre-incubated with the test inositol derivative (synthetic or natural) for a specified time.
-
Insulin Stimulation: Cells are stimulated with insulin to activate glucose transporters.
-
Glucose Analog Incubation: A non-metabolizable, labeled glucose analog (e.g., 2-deoxy-D-glucose) is added to the medium.
-
Measurement: The amount of labeled glucose analog taken up by the cells is quantified using an appropriate detection method (e.g., colorimetric or fluorometric assay).[1][12][13]
2. Western Blot for Akt Phosphorylation
This technique is used to detect and quantify the phosphorylation state of a specific protein, indicating its activation.
-
Cell Lysis: Cells treated with inositol derivatives are lysed to extract total protein.
-
Protein Quantification: The total protein concentration in each lysate is determined.
-
SDS-PAGE: Equal amounts of protein from each sample are separated by size using sodium dodecyl sulfate-polyacrylamide gel electrophoresis (SDS-PAGE).
-
Protein Transfer: The separated proteins are transferred from the gel to a membrane (e.g., PVDF or nitrocellulose).
-
Immunoblotting: The membrane is incubated with a primary antibody specific for the phosphorylated form of Akt (p-Akt). A separate membrane can be probed with an antibody for total Akt as a loading control.
-
Detection: The membrane is then incubated with a secondary antibody conjugated to an enzyme (e.g., horseradish peroxidase) that catalyzes a chemiluminescent reaction. The resulting light signal is captured and quantified.[8][10][14][15][16]
3. Phospholipase C (PLC) Activity Assay
This assay measures the enzymatic activity of PLC by detecting the products of PIP2 hydrolysis.
-
Substrate Preparation: A substrate solution containing a labeled or fluorogenic analog of PIP2 is prepared.
-
Enzyme Reaction: The purified PLC enzyme or cell lysate containing PLC is incubated with the substrate in a reaction buffer.
-
Product Detection: The amount of product generated (e.g., IP3 or a fluorescent diacylglycerol analog) is measured over time using an appropriate detection method (e.g., radioactivity measurement or fluorescence spectroscopy).[9][17][18]
4. DPPH Radical Scavenging Assay
This is a common in vitro method to assess the antioxidant capacity of a compound.
-
Sample Preparation: Solutions of the inositol derivatives at various concentrations are prepared.
-
DPPH Solution: A solution of the stable free radical 2,2-diphenyl-1-picrylhydrazyl (DPPH) is prepared.
-
Reaction: The sample solutions are mixed with the DPPH solution and incubated in the dark.
-
Absorbance Measurement: The absorbance of the solution is measured at a specific wavelength (typically 517 nm). The decrease in absorbance is proportional to the radical scavenging activity of the compound. The IC50 value, which is the concentration of the sample required to scavenge 50% of the DPPH radicals, is then calculated.[11][16]
Conclusion
The available evidence suggests that both synthetic and naturally sourced inositol derivatives exhibit significant biological activity, particularly in modulating the insulin signaling pathway. While direct quantitative comparisons are scarce, the data presented in this guide provide a foundation for understanding their potential applications. The choice between synthetic and natural sources will likely depend on the specific application, with considerations for purity, consistency, and the potential for synergistic effects from co-occurring compounds in natural extracts. Further head-to-head studies are warranted to definitively elucidate the comparative efficacy of synthetic versus naturally sourced inositol derivatives.
References
- 1. Comparative enzymatic hydrolysis of phytate in various animal feedstuff with two different phytases - PubMed [pubmed.ncbi.nlm.nih.gov]
- 2. Phytate Degradation by Different Phosphohydrolase Enzymes: Contrasting Kinetics, Decay Rates, Pathways, and Isotope Eff… [ouci.dntb.gov.ua]
- 3. ijrcog.org [ijrcog.org]
- 4. Pharmacokinetics and Endocrine Effects of an Oral Dose of D-Pinitol in Human Fasting Healthy Volunteers - PMC [pmc.ncbi.nlm.nih.gov]
- 5. D-pinitol and myo-inositol stimulate translocation of glucose transporter 4 in skeletal muscle of C57BL/6 mice - PubMed [pubmed.ncbi.nlm.nih.gov]
- 6. europeanreview.org [europeanreview.org]
- 7. mdpi.com [mdpi.com]
- 8. Inositol Derivatives and Phenolic Compounds from the Roots of Taraxacum coreanum [mdpi.com]
- 9. Synthesis and In Vitro Antioxidant Activity of New 3-Substituted-2-Oxindole Derivatives - PMC [pmc.ncbi.nlm.nih.gov]
- 10. Hydrolysis of phytate and formation of inositol phosphate isomers without or with supplemented phytases in different segments of the digestive tract of broilers - PMC [pmc.ncbi.nlm.nih.gov]
- 11. Novel Chemical and Biological Insights of Inositol Derivatives in Mediterranean Plants - PMC [pmc.ncbi.nlm.nih.gov]
- 12. A comparative study between myo-inositol and metformin in the treatment of insulin-resistant women - PubMed [pubmed.ncbi.nlm.nih.gov]
- 13. D-Pinitol Improved Glucose Metabolism and Inhibited Bone Loss in Mice with Diabetic Osteoporosis - PubMed [pubmed.ncbi.nlm.nih.gov]
- 14. researchgate.net [researchgate.net]
- 15. europeanreview.org [europeanreview.org]
- 16. D-pinitol, a highly valuable product from carob pods: Health-promoting effects and metabolic pathways of this natural super-food ingredient and its derivatives [aimspress.com]
- 17. Inositol for Polycystic Ovary Syndrome: A Systematic Review and Meta-analysis to Inform the 2023 Update of the International Evidence-based PCOS Guidelines - PubMed [pubmed.ncbi.nlm.nih.gov]
- 18. Natural and natural-like polyphenol compounds: in vitro antioxidant activity and potential for therapeutic application [archivesofmedicalscience.com]
The Positional Impact of Benzyl Groups on Biological Activity: A Comparative Guide
For researchers, scientists, and drug development professionals, understanding the nuanced relationship between a molecule's structure and its biological activity is paramount. A subtle shift in the position of a functional group can dramatically alter a compound's efficacy and selectivity. This guide provides a comparative analysis of how the positional isomerism of a benzyl group on a core scaffold influences its biological activity, supported by experimental data and detailed protocols.
The substitution pattern of a benzyl group—whether it is positioned at the ortho, meta, or para position of a parent molecule—can significantly impact its interaction with biological targets. These positional differences can affect the molecule's conformation, electronic properties, and steric hindrance, thereby influencing its binding affinity to enzymes and receptors.
Case Study: Inhibition of Monoamine Oxidase and Cholinesterase
A compelling example of this positional effect is observed in a series of (S)-N-Benzyl-1-phenyl-3,4-dihydroisoquinoline-2(1H)-carboxamide derivatives and their inhibitory activity against monoamine oxidase A (MAO-A), monoamine oxidase B (MAO-B), and butyrylcholinesterase (BChE).[1][2] The following data summarizes the half-maximal inhibitory concentrations (IC50) for various positional isomers.
Data Presentation: Comparative Inhibitory Activity (IC50)
| Compound ID | Benzyl Ring Substituent | Position | MAO-A IC50 (µM) | MAO-B IC50 (µM) | BChE Inhibition (%) @ 100 µM |
| 2p | -CH3 | ortho | > 100 | > 100 | 49.1 |
| 2i | -Br | meta | 4.86 | 2.48 | 35.2 |
| 2t | -OCH3 | meta | 8.54 | 6.25 | 55.0 |
| 2d | -F | para | 1.38 | > 100 | 38.7 |
| 2j | -Br | para | 2.48 | > 100 | 42.3 |
Data extracted from Molecules 2023, 28(4), 1654.[1][2]
From this data, several key observations can be made:
-
MAO-A Inhibition: The para-substituted compounds (2d and 2j ) exhibit the most potent and selective inhibition of MAO-A. The meta-substituted compounds (2i and 2t ) also show activity, though to a lesser extent. The ortho-substituted compound (2p ) is inactive against MAO-A.
-
MAO-B Inhibition: Interestingly, only the meta-substituted compounds (2i and 2t ) demonstrate notable inhibition of MAO-B.
-
BChE Inhibition: The meta-methoxy substituted compound (2t ) displays the highest inhibitory activity against BChE, followed by the ortho-methyl and para-bromo derivatives.
These findings underscore the critical role of the benzyl group's position in determining both the potency and selectivity of these compounds as enzyme inhibitors.
Experimental Protocols
The following are detailed methodologies for the key experiments cited in this guide.
Monoamine Oxidase (MAO) Inhibition Assay
This protocol is based on the use of a commercially available MAO-Glo™ Assay kit.[3][4]
Materials:
-
Human recombinant MAO-A and MAO-B enzymes
-
MAO substrate (e.g., a luciferin derivative)
-
Test compounds (dissolved in a suitable solvent, e.g., DMSO)
-
Positive controls (e.g., Clorgyline for MAO-A, Pargyline for MAO-B)
-
Luciferin detection reagent
-
96-well white plates
-
Luminometer
Procedure:
-
Prepare serial dilutions of the test compounds and positive controls in assay buffer.
-
In a 96-well plate, add 12.5 µL of the test compound or control to the appropriate wells.
-
Add 12.5 µL of the MAO substrate to each well.
-
Initiate the reaction by adding 25 µL of the MAO-A or MAO-B enzyme solution to each well.
-
Incubate the plate at room temperature for 60 minutes.
-
Stop the reaction and generate a luminescent signal by adding 50 µL of the luciferin detection reagent to each well.
-
Incubate for an additional 20 minutes at room temperature.
-
Measure the luminescence using a luminometer.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value by plotting the percent inhibition versus the logarithm of the compound concentration.
Cholinesterase (ChE) Inhibition Assay (Ellman's Method)
This colorimetric assay is a widely used method for measuring cholinesterase activity.[5][6]
Materials:
-
Acetylcholinesterase (AChE) or Butyrylcholinesterase (BChE)
-
Acetylthiocholine iodide (ATCI) or Butyrylthiocholine iodide (BTCI) as substrate
-
5,5'-dithiobis-(2-nitrobenzoic acid) (DTNB)
-
Test compounds
-
Positive control (e.g., Eserine)
-
Phosphate buffer (pH 8.0)
-
96-well microplate
-
Microplate reader
Procedure:
-
Prepare serial dilutions of the test compounds and positive control in phosphate buffer.
-
In a 96-well plate, add 140 µL of phosphate buffer, 10 µL of the test compound or control, and 10 µL of the cholinesterase enzyme solution to each well.
-
Incubate the plate at 25°C for 10 minutes.
-
Add 10 µL of 10 mM DTNB to each well.
-
Initiate the reaction by adding 10 µL of 14 mM substrate (ATCI or BTCI).
-
Immediately measure the absorbance at 412 nm at regular intervals for a set period using a microplate reader.
-
The rate of reaction is determined by the change in absorbance over time.
-
Calculate the percent inhibition for each compound concentration and determine the IC50 value.
Visualizing the Impact: Signaling Pathways and Workflows
To better understand the biological context and experimental design, the following diagrams are provided.
Caption: MAO Inhibition Signaling Pathway.
Caption: Cholinesterase Inhibition Pathway.
Caption: Experimental Workflow.
References
- 1. (S)-N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PMC [pmc.ncbi.nlm.nih.gov]
- 2. (S)- N-Benzyl-1-phenyl-3,4-dihydroisoqunoline-2(1 H)-carboxamide Derivatives, Multi-Target Inhibitors of Monoamine Oxidase and Cholinesterase: Design, Synthesis, and Biological Activity - PubMed [pubmed.ncbi.nlm.nih.gov]
- 3. 2.2. Human Monoamine Oxidase Inhibition Assay [bio-protocol.org]
- 4. 2.2. Monoamine Oxidase Assay, Determination of IC50 and Evaluation of Inhibition Kinetics [bio-protocol.org]
- 5. 3.10. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
- 6. 2.7. Acetylcholinesterase Inhibition Assay [bio-protocol.org]
A Comparative Guide to Analytical Standards for Benzylated Myo-Inositol Derivatives
This guide provides a comprehensive comparison of analytical standards and methodologies for the quantification of myo-inositol, with a focus on its benzylated derivatives. Designed for researchers, scientists, and professionals in drug development, this document outlines key performance data, detailed experimental protocols, and visual workflows to support analytical method development and validation.
Introduction to Myo-Inositol Analysis
Myo-inositol, a carbocyclic sugar, is a vital component of structural lipids and the phosphatidylinositol signaling pathway. Accurate quantification of myo-inositol in biological and pharmaceutical matrices is crucial for various research applications. Due to its lack of a chromophore, direct analysis by UV-Vis spectrophotometry is not feasible. Derivatization with reagents like benzoyl chloride introduces a UV-active moiety, enabling sensitive detection by high-performance liquid chromatography (HPLC). This guide focuses on the use of benzoylated myo-inositol as an analytical standard.
Comparison of Analytical Methodologies
While several techniques can be employed for myo-inositol analysis, this guide compares the widely used pre-column derivatization HPLC-UV method with alternative approaches such as liquid chromatography-tandem mass spectrometry (LC-MS/MS).
| Parameter | HPLC with Benzoylation & UV Detection | LC-MS/MS (Underivatized) | Gas Chromatography-Mass Spectrometry (GC-MS) |
| Principle | Pre-column derivatization with benzoyl chloride followed by reversed-phase HPLC separation and UV detection. | Direct analysis of myo-inositol using a suitable column (e.g., lead-form resin) and detection by mass spectrometry. | Derivatization (e.g., silylation) followed by separation and detection by mass spectrometry. |
| Selectivity | Good; resolves benzoylated myo-inositol from other carbohydrates and contaminants. | High; can resolve isomers and provides mass-based identification. | High; provides mass-based identification. |
| Sensitivity | Limit of Quantitation (LOQ) of 1.8 nmol/mL in plasma.[1] | Limit of Detection (LOD) of 0.05 mg/L.[2] | Requires derivatization and can be very sensitive. |
| Sample Preparation | Requires extraction and derivatization. | Minimal sample preparation, often just protein precipitation.[3] | Requires extraction and derivatization. |
| Throughput | Moderate; derivatization step can be time-consuming. | High; suitable for rapid analysis. | Moderate; derivatization can be lengthy. |
| Instrumentation | Standard HPLC with UV detector. | LC system coupled with a tandem mass spectrometer. | GC system coupled with a mass spectrometer. |
| Cost | Relatively low. | High. | Moderate to high. |
Performance of Benzoylated Myo-Inositol Standards
The performance of in-situ prepared benzoylated myo-inositol standards is critical for accurate quantification. The following table summarizes key performance characteristics based on published data.
| Performance Metric | Value | Reference |
| Linearity Range | 1.4 to 89 nmol | [1] |
| Correlation Coefficient (r²) | 0.999 | [4] |
| Limit of Quantitation (LOQ) | 1.8 nmol/mL (plasma), 3.6 nmol/g (tissue) | [1] |
| Limit of Detection (LOD) | 17.5 pmol | [1] |
| Recovery | 37.7 ± 0.5% (radiolabeled) | [5] |
| Stability of Benzoylated Derivative | Stable for at least 24 days at 4°C | [1][4] |
| UV Absorption Maximum | 195 and 231 nm (in H₂O/acetonitrile) | [4] |
Experimental Protocols
Preparation of Benzoylated Myo-Inositol Standard (In-Situ)
This protocol describes the pre-column derivatization of myo-inositol with benzoyl chloride.
Materials:
-
Myo-inositol standard (≥99.0% purity)
-
Benzoyl chloride
-
Sodium hydroxide solution
-
Acetonitrile (HPLC grade)
-
Water (HPLC grade)
-
n-Hexane
Procedure:
-
Prepare a stock solution of myo-inositol in water.
-
In a reaction vessel, combine an aliquot of the myo-inositol standard solution with sodium hydroxide.
-
Add benzoyl chloride and incubate the mixture. A typical incubation is at 40°C for 4 hours to ensure complete benzoylation.[1]
-
Stop the reaction by adding a suitable quenching agent.
-
Extract the benzoylated myo-inositol using n-hexane.
-
Evaporate the n-hexane extract to dryness under vacuum.
-
Reconstitute the residue in the mobile phase for HPLC analysis.
HPLC-UV Analysis of Benzoylated Myo-Inositol
Instrumentation:
-
HPLC system with a gradient pump and UV detector
-
Reversed-phase C18 column
Chromatographic Conditions:
-
Mobile Phase: A gradient of acetonitrile and water is typically used.
-
Flow Rate: 1.0 mL/min
-
Injection Volume: 10-20 µL
Calibration: Prepare a series of calibration standards by derivatizing known concentrations of myo-inositol. Construct a calibration curve by plotting the peak area of the benzoylated myo-inositol against the concentration.
Visualizing the Analytical Workflow
The following diagram illustrates the general workflow for the analysis of myo-inositol using benzoylation followed by HPLC-UV detection.
Caption: Workflow for myo-inositol analysis via benzoylation and HPLC-UV.
Myo-Inositol in Cellular Signaling
While benzylated myo-inositol derivatives are primarily used for analytical purposes, the parent molecule, myo-inositol, is a cornerstone of cellular signaling. It serves as the precursor for inositol phosphates, a class of second messengers that regulate a multitude of cellular processes. The diagram below provides a simplified overview of the phosphatidylinositol signaling pathway.
Caption: Simplified phosphatidylinositol signaling pathway.
Conclusion
References
- 1. Quantitative determination of free glycerol and myo-inositol from plasma and tissue by high-performance liquid chromatography - PMC [pmc.ncbi.nlm.nih.gov]
- 2. Development Rapid Analytical Methods for Inositol as a Trace Component by HPLC and LC-MS/MS in Infant Formula - PMC [pmc.ncbi.nlm.nih.gov]
- 3. Quantitative analysis of myo-inositol in urine, blood and nutritional supplements by high-performance liquid chromatography tandem mass spectrometry - PMC [pmc.ncbi.nlm.nih.gov]
- 4. scispace.com [scispace.com]
- 5. med.und.edu [med.und.edu]
Safety Operating Guide
Proper Disposal of 3,6-Bis-O-benzyl-D,L-myo-inositol: A Step-by-Step Guide for Laboratory Professionals
For researchers, scientists, and drug development professionals, the proper handling and disposal of specialized chemical compounds is a critical component of laboratory safety and environmental responsibility. This guide provides essential, immediate safety and logistical information for the proper disposal of 3,6-Bis-O-benzyl-D,L-myo-inositol, ensuring compliance with standard laboratory safety protocols.
Key Safety and Handling Precautions
Prior to disposal, it is imperative to handle this compound with appropriate personal protective equipment (PPE). This includes:
-
Eye Protection: Chemical safety goggles or a face shield.
-
Hand Protection: Compatible chemical-resistant gloves (e.g., nitrile).
-
Skin Protection: A lab coat and closed-toe shoes.
Work should be conducted in a well-ventilated area, preferably within a chemical fume hood, to minimize the potential for inhalation of any dust or aerosols.
Quantitative Data Summary
For clarity and easy comparison, the following table summarizes the key identifiers and physical properties of this compound and its parent compound, myo-inositol.
| Property | This compound | myo-Inositol |
| CAS Number | 111408-68-5[12] | 87-89-8[2][13] |
| Molecular Formula | C₂₀H₂₄O₆[12] | C₆H₁₂O₆[2][13] |
| Molecular Weight | 360.41 g/mol [12] | 180.16 g/mol [2][13] |
| Appearance | Likely a solid | White crystalline powder[2] |
| Solubility | Expected to be soluble in organic solvents | Highly soluble in water, insoluble in ether and chloroform[2] |
Experimental Protocol: Step-by-Step Disposal Procedure
The following protocol outlines the recommended steps for the safe disposal of this compound from a laboratory setting.
1. Waste Segregation:
- Designate a specific waste container for "Non-Halogenated Organic Solids."
- Crucially, do not mix this compound with halogenated waste, aqueous waste, or heavy metal waste[8][9]. Mixing different waste streams can lead to dangerous reactions and significantly increases disposal costs[11].
2. Container Selection and Labeling:
- Use a clearly labeled, leak-proof, and chemically compatible container with a secure screw-top lid.
- The label should include:
- The words "Hazardous Waste"
- The full chemical name: "this compound"
- The primary hazard(s): "Irritant," "Skin Sensitizer," "Aquatic Toxin"
- The date of accumulation.
3. Waste Accumulation:
- Carefully transfer the solid waste into the designated container using a spatula or other appropriate tool. Minimize the creation of dust.
- If the compound is in a solution with a non-halogenated organic solvent, it can be collected in a designated "Non-Halogenated Organic Liquid Waste" container. Ensure the solvent is listed on the waste label.
4. Storage of Waste Container:
- Keep the waste container securely closed at all times, except when adding waste.
- Store the container in a designated satellite accumulation area (SAA) that is well-ventilated and away from sources of ignition.
- Ensure secondary containment is in place to capture any potential leaks.
5. Final Disposal:
- Arrange for the collection of the hazardous waste container by your institution's Environmental Health and Safety (EHS) department or a licensed chemical waste disposal contractor.
- Do not under any circumstances dispose of this compound down the drain or in the regular trash. [9]
Visualizing the Disposal Workflow
To further clarify the procedural flow, the following diagrams illustrate the decision-making process and the overall experimental workflow for the proper disposal of this compound.
Caption: Decision tree for the proper segregation of this compound waste.
Caption: Step-by-step workflow for the disposal of this compound.
References
- 1. myo-Inositol - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. Inositol - Wikipedia [en.wikipedia.org]
- 3. fishersci.com [fishersci.com]
- 4. vigon.com [vigon.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 7. braun.matse.illinois.edu [braun.matse.illinois.edu]
- 8. ethz.ch [ethz.ch]
- 9. Hazardous Waste Disposal Guide: Research Safety - Northwestern University [researchsafety.northwestern.edu]
- 10. campusoperations.temple.edu [campusoperations.temple.edu]
- 11. hazardouswasteexperts.com [hazardouswasteexperts.com]
- 12. pharmaffiliates.com [pharmaffiliates.com]
- 13. An inositol | C6H12O6 | CID 892 - PubChem [pubchem.ncbi.nlm.nih.gov]
Personal protective equipment for handling 3,6-Bis-O-benzyl-D,L-myo-inositol
This guide provides immediate, essential safety and logistical information for researchers, scientists, and drug development professionals handling 3,6-Bis-O-benzyl-D,L-myo-inositol. The following procedures are based on best practices for handling laboratory chemicals with unknown full toxicological properties.
Disclaimer: No specific Safety Data Sheet (SDS) for this compound was found. The following recommendations are based on the safety information for the parent compound, myo-inositol, and related benzylated inositol derivatives. It is crucial to handle this compound with the care due to a substance whose hazards have not been fully characterized.
Hazard Summary
While the parent compound, myo-inositol, is not classified as a hazardous substance, the introduction of benzyl groups may alter its chemical and toxicological properties. Therefore, it is prudent to assume the substance may be an irritant and harmful if ingested or inhaled.
| Hazard Category | Potential Hazard | Recommended Precautions |
| Acute Health | May cause eye, skin, and respiratory tract irritation. | Avoid contact with eyes and skin. Avoid inhaling dust. |
| Chronic Health | Long-term effects are unknown. | Minimize exposure. Use appropriate personal protective equipment. |
| Fire and Explosion | May be combustible at high temperatures. | Keep away from heat and open flames. Use appropriate extinguishing media for the surrounding fire. |
| Reactivity | Stable under normal conditions. | Avoid strong oxidizing agents. |
Personal Protective Equipment (PPE)
The following table summarizes the recommended personal protective equipment for handling this compound.
| Protection Type | Recommended Equipment | Rationale |
| Eye Protection | Chemical safety goggles. | Protects eyes from dust particles and splashes. |
| Hand Protection | Nitrile gloves. | Provides a barrier against skin contact. |
| Body Protection | Laboratory coat. | Protects skin and clothing from contamination. |
| Respiratory | Use in a well-ventilated area. A NIOSH-approved respirator may be necessary if dust is generated. | Minimizes the inhalation of dust. |
Operational and Disposal Plan
A systematic approach to handling, from receipt to disposal, is critical for safety and to maintain the integrity of the compound.
Experimental Workflow for Handling Solid Chemicals
Caption: General workflow for handling solid laboratory chemicals.
Step-by-Step Handling Procedures:
-
Receiving: Upon receipt, inspect the container for any damage. Log the compound into your chemical inventory.
-
Storage: Store in a tightly sealed container in a cool, dry, and well-ventilated area, away from incompatible materials such as strong oxidizing agents.[1][2]
-
Preparation and Weighing:
-
Perform all manipulations in a well-ventilated area, such as a chemical fume hood, to avoid dust generation.
-
Don appropriate PPE as outlined in the table above.
-
Use a dedicated, clean spatula and weigh boat.
-
Handle the solid carefully to minimize the creation of dust.
-
-
Dissolution:
-
Add the weighed solid to the desired solvent in a suitable container.
-
If necessary, use sonication or gentle heating to aid dissolution, ensuring the container is appropriately capped or covered.
-
-
Experimental Use: Follow your specific experimental protocol, maintaining the use of all required PPE.
-
Decontamination:
-
Clean all equipment and the work area thoroughly after use.
-
Wipe down surfaces with an appropriate solvent (e.g., 70% ethanol) to remove any residual chemical.
-
-
Disposal:
-
Dispose of contaminated materials (e.g., gloves, weigh boats) and excess chemical waste in accordance with local, state, and federal regulations.
-
Do not pour chemical waste down the drain.[3]
-
Collect all chemical waste in a designated and properly labeled hazardous waste container.
-
PPE Decision-Making Process
Caption: Decision-making for selecting appropriate PPE.
References
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
